Mercury-199
Description
Propriétés
Numéro CAS |
14191-87-8 |
|---|---|
Formule moléculaire |
Hg |
Poids moléculaire |
198.968281 g/mol |
Nom IUPAC |
mercury-199 |
InChI |
InChI=1S/Hg/i1-2 |
Clé InChI |
QSHDDOUJBYECFT-YPZZEJLDSA-N |
SMILES |
[Hg] |
SMILES isomérique |
[199Hg] |
SMILES canonique |
[Hg] |
Autres numéros CAS |
14191-87-8 |
Synonymes |
199Hg radioisotope Hg-199 radioisotope Mercury-199 |
Origine du produit |
United States |
Foundational & Exploratory
A Technical Guide to the Nuclear Spin Properties of Mercury-199
Authored for Researchers, Scientists, and Drug Development Professionals
The mercury-199 (¹⁹⁹Hg) isotope stands as a nuclide of significant interest in the fields of fundamental physics and high-resolution spectroscopy. Its unique nuclear spin properties, particularly its spin-1/2 nature, make it an exceptional probe for investigating molecular structure, dynamics, and fundamental symmetries. This guide provides a comprehensive overview of the core nuclear spin characteristics of ¹⁹⁹Hg, details the experimental protocols used to measure these properties, and discusses its applications, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy—a cornerstone technique in chemical and pharmaceutical research.
Core Nuclear Properties of this compound
The defining characteristic of ¹⁹⁹Hg for high-resolution spectroscopy is its nuclear spin quantum number (I) of 1/2.[1][2] Nuclei with I = 1/2 possess a spherical charge distribution, resulting in a zero electric quadrupole moment.[3] This absence of quadrupolar interactions leads to narrower resonance lines in NMR spectroscopy, enabling the acquisition of high-resolution spectra even for mercury compounds in complex environments.[4] This is in stark contrast to the other NMR-active mercury isotope, ²⁰¹Hg (I = 3/2), which typically yields signals that are too broad to be observed with high-resolution spectrometers.[4]
The key quantitative nuclear spin properties of ¹⁹⁹Hg are summarized in the table below.
| Property | Symbol | Value | Units |
| Natural Abundance | 16.87 | % | |
| Nuclear Spin Quantum Number | I | 1/2 | |
| Magnetic Dipole Moment | μ | +0.5058855(9) | μN |
| Gyromagnetic Ratio | γ | 4.8458 x 10⁷ | rad⋅s⁻¹⋅T⁻¹ |
| Electric Quadrupole Moment | Q | 0 | barns |
| Resonance Frequency @ 1 T | ν₀ | 7.7123 | MHz |
Table 1: Quantitative Nuclear Spin Properties of ¹⁹⁹Hg. Data sourced from ChemLin and IMSERC.[3][5][6]
Experimental Protocols for Property Determination
The precise measurement of the nuclear properties of ¹⁹⁹Hg is accomplished through sophisticated experimental techniques. These methods exploit the interaction of the nuclear spin with magnetic fields.
Optical Pumping for Magnetic Moment Measurement
One of the primary techniques for the precise determination of nuclear magnetic moments is optical pumping . This method is also central to experiments searching for a permanent electric dipole moment (EDM) of the ¹⁹⁹Hg atom, which use the nuclear spin as a sensitive probe.[5][7]
The general protocol involves the following steps:
-
Sample Preparation: A vapor of enriched ¹⁹⁹Hg atoms is contained within a fused silica vapor cell.
-
Spin Polarization: Circularly polarized laser light, tuned to an appropriate atomic transition (e.g., 254 nm), is shone through the cell.[8] This light is selectively absorbed by atoms in specific magnetic sublevels. Through repeated absorption and re-emission cycles, the atomic population is "pumped" into a single, well-defined nuclear spin state, creating a net spin polarization.[9][10]
-
Larmor Precession: A precise, uniform external magnetic field is applied perpendicular to the spin polarization. This field induces the polarized nuclear spins to precess at a characteristic frequency known as the Larmor frequency, which is directly proportional to the magnetic field strength and the gyromagnetic ratio of the nucleus.
-
Detection: The precession of the nuclear spins is detected optically. A beam of linearly polarized probe light is passed through the cell. The plane of polarization of this light rotates due to the Faraday effect, which is modulated by the precessing magnetization of the mercury vapor.[5]
-
Frequency Measurement: The frequency of this oscillation is measured with high precision. By knowing the strength of the applied magnetic field, the gyromagnetic ratio (γ) can be calculated. The magnetic dipole moment (μ) is then derived from γ and the nuclear spin (I).
Nuclear Magnetic Resonance (NMR) Spectroscopy
While optical pumping is a tool of fundamental physics, NMR spectroscopy is a widely used analytical technique where the properties of ¹⁹⁹Hg find practical application.[2] ¹⁹⁹Hg-NMR is used to study the structure, dynamics, and conformation of mercury-containing compounds, including organometallics and biological complexes.[4]
A typical experimental workflow for acquiring a ¹⁹⁹Hg NMR spectrum is as follows:
-
Sample Preparation: The mercury-containing compound of interest is dissolved in a suitable deuterated solvent and placed in an NMR tube. A reference standard, historically the highly toxic dimethylmercury, but now more commonly safer alternatives like Hg(ClO₄)₂, is often used either as an internal or external standard.[11]
-
Spectrometer Setup: The sample is placed inside the high-field superconducting magnet of an NMR spectrometer. The probe is tuned to the ¹⁹⁹Hg resonance frequency, which is relatively low (e.g., 89.1 MHz in an 11.7 T magnet).[3]
-
Pulse Sequence Execution: A sequence of radiofrequency (RF) pulses is applied to the sample. The simplest experiment involves a single RF pulse to excite the ¹⁹⁹Hg nuclei. More complex sequences, such as Heteronuclear Single Quantum Coherence (HSQC), can be used to correlate the ¹⁹⁹Hg chemical shifts with those of other nuclei like ¹H or ¹³C.[3]
-
Signal Acquisition: Following the RF pulse(s), the precessing nuclear spins induce a faint signal in the detector coil. This signal, known as the Free Induction Decay (FID), is recorded as a function of time.
-
Data Processing: The time-domain FID signal is converted into a frequency-domain spectrum using a mathematical operation called a Fourier Transform.
-
Spectral Analysis: The resulting spectrum shows peaks corresponding to different chemical environments of the ¹⁹⁹Hg nuclei. The chemical shifts, couplings to other nuclei (e.g., ¹H, ¹³C, ³¹P), and relaxation times provide detailed information about the molecular structure and dynamics.[2][12]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of a standard ¹⁹⁹Hg NMR experiment, from sample preparation to final data analysis.
Relevance in Drug Development and Research
While ¹⁹⁹Hg itself is not typically incorporated into pharmaceutical compounds, the study of its interactions provides valuable insights for researchers. The extreme sensitivity of the ¹⁹⁹Hg chemical shift to its coordination environment makes it a powerful tool for studying metal-ligand interactions.[13] This is particularly relevant in toxicology and biochemistry for understanding how mercury compounds interact with biological macromolecules like proteins and nucleic acids.
Furthermore, the principles of using spin-1/2 metal nuclei as probes in NMR are broadly applicable. Techniques developed for ¹⁹⁹Hg can inform studies using other metal isotopes relevant to metallodrugs or biological systems. The use of stable isotopes in general, including those of metals, is a powerful tool in clinical pharmacology to trace drug metabolism and determine bioavailability without the use of radioactive tracers. While not a direct application of ¹⁹⁹Hg, the methodologies are conceptually linked.
References
- 1. agenda.hep.wisc.edu [agenda.hep.wisc.edu]
- 2. (Hg) Mercury NMR [chem.ch.huji.ac.il]
- 3. NMR Periodic Table: Mercury NMR [imserc.northwestern.edu]
- 4. researchgate.net [researchgate.net]
- 5. [1601.04339] Reduced Limit on the Permanent Electric Dipole Moment of $^{199}$Hg [arxiv.org]
- 6. This compound - isotopic data and properties [chemlin.org]
- 7. Search for a permanent electric dipole moment on this compound atoms as a test of time reversal symmetry (Thesis/Dissertation) | OSTI.GOV [osti.gov]
- 8. Surface nuclear spin relaxation of 199Hg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sfu.ca [sfu.ca]
- 10. faculty.college.emory.edu [faculty.college.emory.edu]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and Synthesis of Stable Mercury Isotopes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and synthesis of stable mercury isotopes. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who require a detailed understanding of these fundamental materials. This document outlines the historical context of their discovery, presents key quantitative data, and details the primary methodologies for their separation and enrichment.
Discovery of Stable Mercury Isotopes
The discovery of stable isotopes of non-radioactive elements was a pivotal moment in the history of chemistry and physics, fundamentally altering our understanding of the atom. The pioneering work of British physicist Francis William Aston in the early 20th century was instrumental in this endeavor.
Following the initial observations of J.J. Thomson, who first suspected that the element neon consisted of atoms of different masses, Aston designed and built the first mass spectrograph in 1919.[1][2] This revolutionary instrument utilized electric and magnetic fields to separate ions based on their mass-to-charge ratio. By directing a beam of ionized mercury through his spectrograph, Aston was able to demonstrate conclusively that mercury is a composite of several stable isotopes, each with a distinct atomic mass.[3] His work, which earned him the Nobel Prize in Chemistry in 1922, laid the foundation for our modern understanding of isotopic composition.[1]
The following diagram illustrates the logical progression from the initial theoretical concepts to the definitive discovery of stable isotopes.
Quantitative Data of Stable Mercury Isotopes
Mercury (Hg) has seven naturally occurring stable isotopes. The following tables summarize their key nuclear properties, providing essential data for experimental design and analysis in various scientific disciplines.
Table 1: Isotopic Abundance and Atomic Mass of Stable Mercury Isotopes
| Isotope | Atomic Mass (Da) | Natural Abundance (%) |
| 196Hg | 195.96583 | 0.15 |
| 198Hg | 197.966769 | 10.04 |
| 199Hg | 198.968281 | 16.94 |
| 200Hg | 199.968327 | 23.14 |
| 201Hg | 200.970303 | 13.17 |
| 202Hg | 201.970644 | 29.74 |
| 204Hg | 203.973494 | 6.82 |
| Data sourced from the Commission on Isotopic Abundances and Atomic Weights (CIAAW) and other compiled sources.[4][5] |
Table 2: Thermal Neutron Capture Cross-Sections of Stable Mercury Isotopes
| Isotope | Thermal Neutron Capture Cross-Section (barns) |
| 196Hg | 3080 ± 180 |
| 198Hg | 2.0 ± 0.3 |
| 199Hg | 2150 ± 48 |
| 200Hg | < 60 |
| 201Hg | 5.7 ± 1.2 |
| 202Hg | 4.7 ± 0.5 |
| 204Hg | 0.4 ± 0.1 |
| Data sourced from evaluated nuclear data libraries.[3][6] |
Synthesis of Stable Mercury Isotopes
The "synthesis" of stable isotopes refers to the process of their enrichment or separation from their natural isotopic mixture. The primary methods employed for this purpose are photochemical separation, electromagnetic separation, and centrifugal enrichment.
Photochemical Separation
Photochemical separation of mercury isotopes is a highly selective method that leverages the subtle differences in the absorption spectra of individual isotopes.[7] This technique relies on the principle of isotopically selective photo-excitation.
-
Vaporization: Natural mercury is heated to produce mercury vapor.
-
Irradiation: The mercury vapor is irradiated with a light source that emits a very narrow spectral line corresponding to the absorption line of the target isotope. A monoisotopic lamp, containing an enriched form of the desired isotope, is often used for this purpose.[7]
-
Selective Excitation: The photons from the lamp selectively excite the atoms of the target isotope to a higher energy state (e.g., Hg(3P1)).
-
Chemical Scavenging: A scavenger chemical, such as hydrogen chloride (HCl) or a mixture of oxygen and 1,3-butadiene, is introduced into the reaction chamber.[7] This scavenger reacts preferentially with the excited mercury atoms.
-
Product Formation: The reaction forms a stable, non-volatile mercury compound (e.g., mercurous chloride or mercuric oxide) that is enriched in the target isotope.[7]
-
Separation: The solid product is then separated from the unreacted mercury vapor, typically through condensation on a cold surface.
The following diagram illustrates the workflow of the photochemical separation process.
Electromagnetic Isotope Separation (EMIS)
Electromagnetic isotope separation, historically performed using devices known as calutrons, is a powerful technique capable of separating isotopes of nearly any element on the periodic table.[8][9] This method is based on the same principles as mass spectrometry.
-
Ionization: A feed material, typically a volatile mercury compound like mercury(II) chloride (HgCl₂), is vaporized and then ionized in an ion source to create a beam of positively charged mercury ions.
-
Acceleration: The ion beam is accelerated by a high-voltage electric field.
-
Magnetic Deflection: The accelerated ion beam is then passed through a strong, uniform magnetic field. The magnetic field deflects the ions into curved paths.
-
Separation by Mass: The radius of the curved path is dependent on the mass-to-charge ratio of the ion. Lighter isotopes are deflected more than heavier isotopes, causing the ion beam to separate into distinct beams for each isotope.
-
Collection: Specially designed collector pockets are placed at the focal points of the separated ion beams to capture the individual isotopes.
-
Chemical Refinement: The collected isotopes are then chemically processed to remove impurities and recover the enriched material in its desired chemical form.
The following diagram outlines the workflow for the electromagnetic separation of mercury isotopes.
Centrifugal Enrichment
Gas centrifuge enrichment is a widely used method for separating isotopes, particularly for elements that can be converted into a gaseous compound.[10] While more commonly associated with uranium enrichment, the principles are applicable to other elements, including mercury, provided a suitable volatile compound can be used.
-
Feed Gas Preparation: A volatile compound of mercury is prepared. Due to the properties of mercury, this may involve the synthesis of organometallic compounds or the use of mercury vapor itself under controlled conditions.
-
Centrifuge Cascade: The gaseous feed is introduced into a series of interconnected high-speed centrifuges, known as a cascade.
-
Isotopic Separation: Inside each rapidly rotating centrifuge, the heavier isotopes are pushed preferentially towards the outer wall, while the lighter isotopes are concentrated closer to the center.
-
Countercurrent Flow: A temperature gradient or mechanical scoops induce a countercurrent flow within the centrifuge, enhancing the separation effect. The lighter fraction is drawn from the center and sent to the next higher stage of the cascade, while the heavier fraction is drawn from the periphery and sent to the next lower stage.
-
Enrichment and Depletion: As the gas moves through the cascade, the concentration of the desired isotope is progressively increased in the product stream, while it is depleted in the waste stream.
-
Product Withdrawal: The enriched gaseous compound is withdrawn from the end of the cascade and chemically converted back to elemental mercury or another desired form.
The following diagram illustrates the logical flow of a gas centrifuge cascade for mercury isotope enrichment.
Conclusion
The discovery of stable mercury isotopes by Francis Aston marked a significant milestone in our understanding of atomic structure. The subsequent development of sophisticated separation and enrichment techniques, including photochemical, electromagnetic, and centrifugal methods, has made these isotopes available for a wide range of applications in research, medicine, and industry. This guide has provided a detailed overview of the historical discovery, essential quantitative data, and the core methodologies for the synthesis of stable mercury isotopes, offering a foundational resource for professionals in the scientific community.
References
- 1. ENDF/B-VI.8 Evaluated Nuclear Data Library [nndc.bnl.gov]
- 2. osti.gov [osti.gov]
- 3. osti.gov [osti.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. ENDF/B-VIII.0 Evaluated Nuclear Data Library [nndc.bnl.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. nrc.gov [nrc.gov]
- 9. Manhattan Project: Processes > Uranium Isotope Separation > ELECTROMAGNETIC SEPARATION [osti.gov]
- 10. UNTERM [unterm.un.org]
A Technical Guide to the Fundamental Characteristics of the Mercury-199 Nuclide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core properties and applications of the Mercury-199 (¹⁹⁹Hg) nuclide. With its unique nuclear characteristics, ¹⁹⁹Hg has become an invaluable tool in a diverse range of scientific fields, from fundamental physics to structural biology and metrology. This document outlines its fundamental properties, production methods, and details the experimental protocols for its primary applications, presenting quantitative data in accessible formats and visualizing complex workflows.
Core Nuclear and Physical Properties
This compound is a stable isotope of mercury with a natural abundance of approximately 16.87%.[1] Its key distinguishing feature is a nuclear spin of 1/2, which makes it particularly suitable for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, as it does not exhibit quadrupolar broadening that affects nuclei with spin > 1/2.[1][2] This property, combined with its large chemical shift range, provides exceptional sensitivity to the local chemical environment.
A comprehensive summary of the fundamental properties of the ¹⁹⁹Hg nuclide is presented in the table below.
| Property | Value |
| Nuclear Properties | |
| Mass Number (A) | 199 |
| Atomic Number (Z) | 80 |
| Neutron Number (N) | 119 |
| Natural Abundance | 16.87% |
| Atomic Mass | 198.968281 u |
| Nuclear Spin (I) | 1/2 |
| Magnetic Dipole Moment (μ) | +0.5058855 μN |
| Physical Properties | |
| Half-life | Stable |
| Electron Configuration | [Xe] 4f¹⁴ 5d¹⁰ 6s² |
| Melting Point | 234.32 K (-38.83 °C) |
| Boiling Point | 629.88 K (356.73 °C) |
Production of Enriched this compound
While ¹⁹⁹Hg is naturally occurring, many advanced applications require samples enriched to higher concentrations. The primary method for large-scale enrichment of mercury isotopes, including ¹⁹⁹Hg, is a photochemical process.
Experimental Protocol: Photochemical Separation
This method relies on the selective excitation of a specific mercury isotope by narrow-bandwidth ultraviolet (UV) light, followed by a chemical reaction that separates the excited isotope.
Methodology:
-
Vaporization: Natural mercury is heated to produce mercury vapor.
-
Selective Excitation: The mercury vapor is irradiated with a light source, typically a low-pressure mercury lamp, whose emission line is tuned to preferentially excite the ¹⁹⁹Hg atoms to the 6³P₁ state. The light source itself is often a lamp containing mercury enriched in the desired isotope.
-
Chemical Reaction: The excited ¹⁹⁹Hg* atoms react with a scavenger molecule, such as 1,3-butadiene or hydrogen halides, which does not react with ground-state mercury atoms.[3] This reaction forms a stable, solid mercury compound, such as mercuric oxide (HgO).[4][5]
-
Separation: The solid mercury compound containing the enriched ¹⁹⁹Hg is then physically separated from the remaining mercury vapor.
-
Recovery: The enriched ¹⁹⁹Hg can be recovered from the compound through chemical reduction.
This process can yield ¹⁹⁹Hg with concentrations as high as 90%.[6]
Applications and Experimental Methodologies
The unique properties of ¹⁹⁹Hg make it a critical component in several advanced experimental fields.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹⁹Hg NMR is a powerful tool for probing the structure and dynamics of mercury-containing compounds, including proteins and other biomolecules.[1][2][7] Its spin-1/2 nucleus and large chemical shift dispersion provide high-resolution spectra that are sensitive to coordination geometry, ligand identity, and dynamic processes.
Sample Preparation:
-
Protein Expression and Purification: The protein of interest is typically expressed in a suitable host (e.g., E. coli) and purified to homogeneity. For proteins that do not naturally bind mercury, a mercury-binding site can often be engineered by introducing cysteine residues.
-
Isotope Labeling: To enhance sensitivity, the protein is often labeled with ¹⁵N and ¹³C.
-
Mercury Titration: A solution of enriched ¹⁹⁹Hg, often in the form of ¹⁹⁹HgCl₂, is titrated into the protein sample. The binding of ¹⁹⁹Hg to the protein is monitored by a suitable technique, such as UV-Vis spectroscopy or following changes in the protein's ¹H-¹⁵N HSQC NMR spectrum.
-
NMR Sample Formulation: The final NMR sample typically contains 0.1-1.0 mM of the ¹⁹⁹Hg-protein complex in a buffered solution, often with a small percentage of D₂O for the lock signal.[8] The sample should be stable for the duration of the NMR experiment, which can be several days.[8]
Data Acquisition and Processing:
-
Spectrometer Setup: Experiments are performed on a high-field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity. The probe must be tuned to the ¹⁹⁹Hg frequency.
-
Pulse Sequences: A variety of one- and two-dimensional NMR experiments can be performed. A simple 1D ¹⁹⁹Hg experiment is often used to determine the chemical shift of the mercury center. 2D experiments, such as ¹H-¹⁹⁹Hg or ¹⁵N-¹⁹⁹Hg correlation experiments, can be used to assign resonances and probe the structure of the mercury binding site.
-
Data Processing: The acquired free induction decays (FIDs) are processed using standard NMR software. This typically involves Fourier transformation, phasing, and baseline correction.
Atomic Clocks
The high stability of the ground-state hyperfine transition in the ¹⁹⁹Hg⁺ ion makes it an excellent candidate for ultra-precise atomic clocks.[9] These clocks have applications in satellite navigation, fundamental physics tests, and telecommunications.
Methodology:
-
Ion Trapping: A single ¹⁹⁹Hg⁺ ion is confined in a Paul trap, which uses a combination of static and radiofrequency electric fields to hold the ion in a small volume.[5][10][11] This minimizes perturbations from collisions with other atoms or surfaces.
-
Laser Cooling: The trapped ion is cooled to a very low temperature using lasers tuned to a specific electronic transition. This reduces the Doppler broadening of the clock transition, leading to a narrower linewidth and higher precision.
-
State Preparation: The ion is prepared in a specific quantum state using optical pumping techniques.
-
Microwave Interrogation: The ion is exposed to a highly stable microwave field tuned to the frequency of the ground-state hyperfine transition (approximately 40.5 GHz).
-
State Detection: The quantum state of the ion after the microwave interrogation is determined by observing the fluorescence when it is illuminated with a laser. The presence or absence of fluorescence indicates whether the ion has transitioned to the other hyperfine state.
-
Frequency Locking: The fluorescence signal is used as feedback to lock the frequency of the microwave oscillator to the atomic transition frequency. A frequency comb is often used to phase-coherently link the high frequency of the optical transition to a countable microwave frequency.[9][12][13]
Search for the Electric Dipole Moment (EDM)
The existence of a permanent electric dipole moment (EDM) in a fundamental particle would violate both parity and time-reversal symmetries, with profound implications for the Standard Model of particle physics. The ¹⁹⁹Hg atom is an excellent system for searching for an EDM due to its high atomic number and nuclear spin of 1/2, which enhances the effect of a potential EDM.[14][15]
Methodology:
-
Vapor Cells: Enriched ¹⁹⁹Hg vapor is contained in sealed quartz cells.
-
Spin Polarization: The nuclear spins of the ¹⁹⁹Hg atoms are polarized using optical pumping with a circularly polarized laser.[15]
-
Applied Fields: The vapor cells are placed in a region with highly uniform and parallel magnetic and electric fields.
-
Larmor Precession: The polarized nuclear spins precess around the magnetic field at the Larmor frequency. If the atom has an EDM, the precession frequency will be slightly shifted depending on the relative orientation of the electric and magnetic fields.
-
Frequency Measurement: The precession frequency is measured with high precision by observing the rotation of the polarization of a linearly polarized probe laser beam (Faraday rotation).[15]
-
EDM Signal Detection: The experiment searches for a change in the Larmor frequency that is correlated with the reversal of the electric field direction. To minimize the effects of magnetic field fluctuations, the measurement is often performed simultaneously in two cells with oppositely directed electric fields.
-
Systematic Error Mitigation: A major challenge in EDM experiments is the identification and mitigation of systematic errors that can mimic an EDM signal.[14] These include effects from leakage currents, magnetic field gradients, and motional magnetic fields.[14][16] Advanced techniques, such as the use of additional cells as magnetometers and careful mapping of magnetic fields, are employed to reduce these systematic uncertainties.[14]
Safety Considerations
Mercury and its compounds are toxic and must be handled with appropriate safety precautions.[17][18] Enriched ¹⁹⁹Hg compounds should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn.[17] Laboratories working with mercury should have a mercury spill kit readily available and personnel should be trained in its use.[18][19] It is crucial to consult the Safety Data Sheet (SDS) for specific mercury compounds being used.[17][20]
Conclusion
The this compound nuclide possesses a unique combination of nuclear and physical properties that have established it as a cornerstone in various high-precision scientific and technological applications. Its stable nature, spin-1/2 nucleus, and sensitivity to its environment make it an ideal probe for NMR spectroscopy in chemical and biological systems. Furthermore, its application in atomic clocks and the ongoing search for the electric dipole moment continue to push the boundaries of metrology and our understanding of fundamental physics. As experimental techniques continue to advance, the role of ¹⁹⁹Hg in cutting-edge research is poised to expand even further.
References
- 1. (Hg) Mercury NMR [chem.ch.huji.ac.il]
- 2. ggi.infn.it [ggi.infn.it]
- 3. web.stanford.edu [web.stanford.edu]
- 4. researchgate.net [researchgate.net]
- 5. Paul Trap — SIMION 2024 Supplemental Documentation [simion.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound NMR of the metal receptor site in MerR and its protein-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nmr-bio.com [nmr-bio.com]
- 9. tf.nist.gov [tf.nist.gov]
- 10. tf.nist.gov [tf.nist.gov]
- 11. quantumoptics.at [quantumoptics.at]
- 12. tf.nist.gov [tf.nist.gov]
- 13. cenam.mx [cenam.mx]
- 14. archive.int.washington.edu [archive.int.washington.edu]
- 15. [1601.04339] Reduced Limit on the Permanent Electric Dipole Moment of $^{199}$Hg [arxiv.org]
- 16. agenda.hep.wisc.edu [agenda.hep.wisc.edu]
- 17. concordia.ca [concordia.ca]
- 18. Mercury Handling Safety: Protocols and Precautions in Laboratory Settings - The Safety Master - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 19. scribd.com [scribd.com]
- 20. buyisotope.com [buyisotope.com]
An In-depth Technical Guide to the Isotopic Abundance and Natural Occurrence of ¹⁹⁹Hg
This guide provides a comprehensive overview of the isotopic abundance, natural occurrence, and key properties of Mercury-199 (¹⁹⁹Hg). It is intended for researchers, scientists, and professionals in drug development who are interested in the fundamental characteristics and applications of this stable mercury isotope.
Introduction to Mercury and its Isotopes
Mercury (Hg), a heavy, silvery d-block element with the atomic number 80, is unique as it is the only metallic element that is liquid at standard temperature and pressure.[1] Natural mercury is a composite of seven stable isotopes: ¹⁹⁶Hg, ¹⁹⁸Hg, ¹⁹⁹Hg, ²⁰⁰Hg, ²⁰¹Hg, ²⁰²Hg, and ²⁰⁴Hg.[2] Among these, ¹⁹⁹Hg is of particular interest to the scientific community due to its nuclear properties, which make it suitable for Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
Natural Occurrence
Mercury is found in deposits across the globe, predominantly in the form of cinnabar (mercuric sulfide).[1] The average abundance of mercury in the Earth's crust is approximately 0.08 grams per ton of rock.[2] While native mercury can be found in small droplets, often near volcanic regions or hot springs, the vast majority is extracted from cinnabar ore.[2]
Isotopic Abundance of Mercury
The isotopic composition of naturally occurring mercury is remarkably consistent.[4] The standard atomic weight of mercury is 200.592(3) u.[4][5] The relative abundances of its stable isotopes have been determined with high precision through mass spectrometry.
Table 1: Isotopic Composition of Natural Mercury
| Isotope | Atomic Mass (Da) | Isotopic Abundance (Mole Fraction %) |
| ¹⁹⁶Hg | 195.96583(2) | 0.15(1) |
| ¹⁹⁸Hg | 197.966769(3) | 10.04(3) |
| ¹⁹⁹Hg | 198.968281(4) | 16.94(12) |
| ²⁰⁰Hg | 199.968327(4) | 23.14(9) |
| ²⁰¹Hg | 200.970303(5) | 13.17(9) |
| ²⁰²Hg | 201.970644(5) | 29.74(13) |
| ²⁰⁴Hg | 203.973494(3) | 6.82(4) |
| Data sourced from the Commission on Isotopic Abundances and Atomic Weights (CIAAW).[4][6][7] |
As shown in the table, ¹⁹⁹Hg has a natural abundance of approximately 16.94%.[4][7]
Key Properties of ¹⁹⁹Hg
The unique nuclear properties of ¹⁹⁹Hg are central to its application in advanced analytical techniques. Unlike the most abundant mercury isotopes, which have a nuclear spin of 0, ¹⁹⁹Hg possesses a nuclear spin of 1/2.[3][8] This non-zero spin makes it NMR-active and particularly useful for spectroscopic studies, as spin 1/2 nuclei yield sharper and more easily interpretable NMR signals compared to quadrupolar nuclei like ²⁰¹Hg (spin 3/2).[3]
Table 2: Nuclear and Physical Properties of ¹⁹⁹Hg
| Property | Value |
| Atomic Mass | 198.968281(3) u |
| Natural Abundance | 16.94(12) % |
| Nuclear Spin (I) | 1/2 |
| Magnetic Moment (μ/μN) | +0.5058855(9) |
| Gyromagnetic Ratio (γ) | 4.8458 × 10⁷ rad T⁻¹ s⁻¹ |
| Data sourced from various chemical and isotopic data repositories.[7][8] |
Experimental Protocols for Isotopic Analysis
The determination of mercury's isotopic composition is primarily achieved through Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).[9][10] This technique allows for high-precision measurements of isotope ratios, which is crucial for studying isotopic fractionation in various environmental and biological systems.[9][11]
General Experimental Protocol: MC-ICP-MS for Hg Isotopic Analysis
-
Sample Preparation: The sample containing mercury is first digested, often using strong acids, to bring the mercury into an aqueous solution. For natural matrices like sediments or biological tissues, this step is critical to release all mercury.
-
Mercury Pre-concentration: To improve signal intensity and remove matrix interferences, mercury is often pre-concentrated. A common method involves chemical reduction of Hg(II) to volatile Hg(0) using a reducing agent like stannous chloride (SnCl₂). The elemental mercury is then purged from the solution with an inert gas and trapped on a gold-coated sand or bead trap (amalgamation).
-
Thermal Desorption: The gold trap is heated, releasing the captured mercury vapor into a carrier gas stream that leads to the ICP-MS.
-
Ionization and Mass Analysis: The mercury vapor enters the high-temperature argon plasma of the ICP-MS, where it is ionized. The resulting ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio.
-
Detection: The separated isotope ion beams are simultaneously measured by a series of detectors (Faraday cups) in the multi-collector array. This simultaneous detection allows for extremely precise and accurate determination of isotope ratios.
-
Data Correction: The raw data is corrected for instrumental mass bias and other potential interferences to yield the final isotopic composition.
Relevance in Research and Drug Development
The unique properties of ¹⁹⁹Hg make it a valuable tool in various scientific fields. Its NMR activity is particularly significant for chemists and biochemists.
-
Structural Elucidation: ¹⁹⁹Hg NMR spectroscopy is an exceptionally powerful method for understanding the coordination environment and chemistry of mercury-containing compounds in both solution and solid-state.[12] The chemical shifts of ¹⁹⁹Hg are highly sensitive to changes in ligands and binding geometry.[12]
-
Biochemical and Pharmaceutical Research: In the context of drug development and toxicology, understanding the interaction of mercury compounds with biological macromolecules is crucial. NMR spectroscopy is a key technique for studying protein-ligand interactions.[13][14] While not a common component of pharmaceuticals, mercury compounds are relevant in toxicology and in the study of certain enzymes. ¹⁹⁹Hg NMR can provide detailed insights into how mercuric ions or organomercury compounds bind to proteins, peptides, and other biological targets. This information is vital for understanding mechanisms of toxicity and for designing potential chelating agents.
Conclusion
This compound is a stable isotope of mercury with a significant natural abundance of approximately 16.94%. Its most scientifically important characteristic is its nuclear spin of 1/2, which makes it an ideal nucleus for NMR spectroscopy. This property allows researchers to probe the chemical environment of mercury with high precision, a capability that is leveraged in coordination chemistry, materials science, and biochemical studies, including those relevant to toxicology and drug development. The accurate determination of its abundance and that of other mercury isotopes is routinely performed using MC-ICP-MS, a technique that has also opened the door to tracing mercury pathways in the environment.
References
- 1. Mercury (element) - Wikipedia [en.wikipedia.org]
- 2. Mercury | Definition, Uses, Density, & Facts | Britannica [britannica.com]
- 3. Isotopes of mercury - Wikipedia [en.wikipedia.org]
- 4. Atomic Weight of Mercury | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 5. 2023 Atomic Weights [iupac.qmul.ac.uk]
- 6. Mercury Isotopes - List and Properties [chemlin.org]
- 7. This compound - isotopic data and properties [chemlin.org]
- 8. WebElements Periodic Table » Mercury » isotope data [webelements.com]
- 9. Study of the isotopic composition of mercury: experimental approach | International Journal of Current Research [journalcra.com]
- 10. Review of stable mercury isotopes in ecology and biogeochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mercury Isotopic Reference Materials | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NMR Spectroscopy in Drug Discovery and Development [labome.com]
Unveiling the Core: A Technical Guide to the Magnetic Dipole Moment of the Mercury-199 Nucleus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the magnetic dipole moment of the Mercury-199 (¹⁹⁹Hg) nucleus, a critical parameter in fields ranging from fundamental physics to materials science and biomedical research. The unique nuclear properties of ¹⁹⁹Hg, particularly its spin-1/2 nature, make it an exceptional probe for nuclear magnetic resonance (NMR) studies and precision measurements.
Quantitative Nuclear Properties of this compound
The intrinsic magnetic properties of the ¹⁹⁹Hg nucleus have been determined with high precision through various experimental techniques. These fundamental constants are essential for the interpretation of spectroscopic data and the design of experiments probing molecular structure, dynamics, and fundamental symmetries.
| Property | Symbol | Value | Units |
| Magnetic Dipole Moment | μ | +0.5058855(9) | μ_N (Nuclear Magnetons) |
| Nuclear Spin | I | 1/2 | (Dimensionless) |
| Gyromagnetic Ratio | γ | 4.8458 x 10⁷ | rad T⁻¹ s⁻¹ |
| Nuclear g-factor | g_I | 1.011771 | (Dimensionless) |
| Natural Abundance | 16.87 - 16.94 | % | |
| Resonance Frequency | ν₀ | 7.7123 (at 1 T) | MHz |
Experimental Protocols for Determination
The precise measurement of the ¹⁹⁹Hg magnetic dipole moment relies on sophisticated spectroscopic techniques that manipulate and detect nuclear spin states. The following sections detail the core methodologies employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone technique for investigating the magnetic properties of ¹⁹⁹Hg. As a spin-1/2 nucleus, ¹⁹⁹Hg yields sharp NMR signals over a very wide chemical shift range, making it an ideal choice for studying mercury-containing compounds and their interactions.[1][2]
Methodology:
-
Sample Preparation: A mercury-containing compound (e.g., dimethylmercury or a mercury salt solution) is placed in a strong, uniform static magnetic field (B₀).[3][4] This field lifts the degeneracy of the nuclear spin states (m_I = +1/2 and m_I = -1/2).
-
RF Pulse Application: A radiofrequency (RF) pulse, oscillating at or near the Larmor frequency of the ¹⁹⁹Hg nuclei, is applied perpendicular to the static magnetic field. This pulse perturbs the equilibrium magnetization, tipping it into the transverse plane.
-
Signal Detection (Free Induction Decay): After the RF pulse, the precessing transverse magnetization induces an oscillating voltage in a detector coil. This signal, known as the Free Induction Decay (FID), is recorded. The frequency of this oscillation is the Larmor frequency, which is directly proportional to the magnetic field strength and the gyromagnetic ratio.
-
Fourier Transformation: The time-domain FID signal is converted into a frequency-domain spectrum via a Fourier transform. The resulting spectrum shows a peak at the resonance frequency.
-
Data Analysis: The magnetic dipole moment (μ) is calculated from the measured gyromagnetic ratio (γ) and the nuclear spin (I) using the relationship: μ = I * ħ * γ, where ħ is the reduced Planck constant.
Optical Pumping
Optical pumping is a technique used to create a high degree of nuclear spin polarization in a sample of atoms, which is a prerequisite for many high-precision magnetic moment measurements.[5] The method uses circularly polarized light to selectively excite atoms from specific ground-state sublevels, leading to an accumulation of population in a non-absorbing "dark" state.[6]
Methodology:
-
Vapor Cell Preparation: A sealed glass cell containing a low-pressure vapor of ¹⁹⁹Hg atoms is prepared.
-
Application of Light: Circularly polarized light, resonant with an atomic transition (e.g., the 6¹S₀ → 6³P₁ transition at 253.7 nm), is directed through the cell.
-
Selective Excitation: The selection rules for electric dipole transitions dictate that the change in the magnetic quantum number (Δm_F) depends on the light's polarization. For example, σ+ polarized light will drive transitions where Δm_F = +1.
-
Spontaneous Emission & Relaxation: The excited atoms spontaneously decay back to the ground state. This decay is not governed by the same strict selection rules, allowing atoms to populate various ground-state sublevels.
-
Accumulation in Dark State: Repeated cycles of absorption and spontaneous emission cause atoms to be "pumped" out of sublevels that can absorb the incident light and accumulate in the sublevel with the highest (or lowest) possible m_F value. This creates a net nuclear spin polarization.
-
Precession and Detection: Once polarized, the nuclear spins can be made to precess by applying a weak magnetic field. The precession can be detected optically by observing the modulation of the absorption or the Faraday rotation of a separate, linearly polarized probe beam.[7][8] The precession frequency directly yields the magnetic moment.
Ramsey's Method with Co-magnetometry
For the highest precision measurements, such as determining the ratio of the neutron to the ¹⁹⁹Hg magnetic moment, Ramsey's method of separated oscillatory fields is employed.[1][9][10][11][12] In these experiments, ultracold neutrons (UCNs) and ¹⁹⁹Hg atoms are stored in the same volume, with the mercury atoms serving as a "co-magnetometer" to precisely measure the magnetic field experienced by the neutrons.[13]
Methodology:
-
State Preparation: A population of spin-polarized UCNs and ¹⁹⁹Hg atoms is prepared within a precession chamber subjected to a highly uniform static magnetic field (B₀).
-
First RF Pulse (π/2 Pulse): A short, resonant RF pulse is applied to the chamber. This pulse is tuned to rotate the spins of both the neutrons and the mercury atoms by 90 degrees (a π/2 pulse), placing them into a coherent superposition of spin states where they precess in the plane perpendicular to B₀.
-
Free Precession: The RF field is turned off for a prolonged period (T). During this time, the spins of both species precess freely at their respective Larmor frequencies (f_n for neutrons, f_Hg for mercury). The mercury precession is continuously monitored, typically via optical methods, to track any fluctuations in the magnetic field.
-
Second RF Pulse (π/2 Pulse): A second RF pulse, coherent in phase with the first, is applied. This pulse rotates the spins by another 90 degrees. The final spin state of the particles depends on the relative phase accumulated during the free precession period compared to the phase of the RF field.
-
State Detection: The number of neutrons in a specific final spin state is counted. This count will be at a minimum or maximum when the RF frequency precisely matches the neutron's Larmor frequency.
-
Ratio Calculation: By performing this sequence for both neutrons and mercury atoms simultaneously, the ratio of their precession frequencies (f_n / f_Hg) can be determined with extremely high precision. Since the magnetic field term cancels out in the ratio, this method eliminates the leading source of uncertainty and allows for a very precise determination of the ratio of their magnetic moments (γ_n / γ_Hg).
References
- 1. [0907.5447] Ramsey’s Method of Separated Oscillating Fields and its Application to Gravitationally Induced Quantum Phaseshifts [ar5iv.labs.arxiv.org]
- 2. (Hg) Mercury NMR [chem.ch.huji.ac.il]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. OPG [opg.optica.org]
- 6. sfu.ca [sfu.ca]
- 7. OPG [opg.optica.org]
- 8. researching.cn [researching.cn]
- 9. toptica.com [toptica.com]
- 10. The method of successive oscillatory fields - Physics Today [physicstoday.aip.org]
- 11. physicstoday.aip.org [physicstoday.aip.org]
- 12. Ramsey interferometry - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Early Experimental Observations of Mercury-199: A Technical Guide
This technical guide provides an in-depth overview of the foundational experimental observations of the Mercury-199 (¹⁹⁹Hg) isotope, with a focus on nuclear magnetic resonance (NMR) and optical pumping techniques. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed look into the core principles and early experimental methodologies that have paved the way for modern applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy of ¹⁹⁹Hg
The ¹⁹⁹Hg isotope, with a nuclear spin of 1/2, is an excellent candidate for nuclear magnetic resonance studies, yielding sharp signals over a very wide chemical shift range.[1] Early NMR investigations of ¹⁹⁹Hg were instrumental in characterizing its fundamental magnetic properties and its interactions with its chemical environment.
Key NMR Properties of ¹⁹⁹Hg
The unique nuclear properties of ¹⁹⁹Hg make it a sensitive probe in NMR experiments. A summary of these properties is presented in Table 1.
| Property | Value |
| Nuclear Spin (I) | 1/2 |
| Natural Abundance | 16.87% |
| Gyromagnetic Ratio (γ) | 4.8458 x 10⁷ rad T⁻¹ s⁻¹ |
| Nuclear g-factor (gₗ) | 1.011771 |
| Resonance Frequency (ν₀) at 1 T | 7.7123 MHz |
Table 1: Nuclear Magnetic Properties of ¹⁹⁹Hg.
Early Experimental Observations and Methodologies
Experimental Protocol for T₁ Measurement (Inversion Recovery):
The inversion-recovery method is a standard pulse sequence for determining the spin-lattice relaxation time, T₁. The protocol involves the following steps:
-
Inversion: A 180° radiofrequency (RF) pulse is applied to the sample, inverting the net magnetization vector along the -z axis.
-
Relaxation Delay: A variable time delay, τ, is introduced, during which the longitudinal magnetization (Mz) relaxes back towards its thermal equilibrium value (M₀) along the +z axis.
-
Readout Pulse: A 90° RF pulse is applied, which tips the partially relaxed longitudinal magnetization into the transverse plane (xy-plane).
-
Signal Acquisition: The free induction decay (FID) signal is immediately recorded. The initial amplitude of the FID is proportional to the magnitude of the transverse magnetization.
-
Repetition: The experiment is repeated for a range of τ values.
-
Data Analysis: The initial signal intensity as a function of τ is fitted to an exponential recovery curve to extract the T₁ value.
Experimental Protocol for T₂ Measurement (Spin Echo):
The spin-echo technique, developed by Hahn, is a fundamental method for measuring the spin-spin relaxation time, T₂, while mitigating the effects of magnetic field inhomogeneities. The core protocol is as follows:
-
Excitation: A 90° RF pulse is applied to the sample, tipping the net magnetization into the transverse plane.
-
Dephasing: The individual nuclear spins begin to dephase due to both inherent T₂ processes and external magnetic field inhomogeneities.
-
Refocusing Pulse: After a time delay τ, a 180° RF pulse is applied. This pulse reverses the dephasing process.
-
Echo Formation: After a further time delay of τ, the spins rephase to form a spin echo. The amplitude of this echo is measured.
-
Repetition: The experiment is repeated with different values of τ.
-
Data Analysis: The decay of the echo amplitude as a function of 2τ is fitted to an exponential decay curve to determine T₂.
While early specific T₁ and T₂ values for bare ¹⁹⁹Hg are scarce in the reviewed literature, a 1957 study by Boutron, Barrat, and Brossel reported on the measurement of the "coherence time" of ¹⁹⁹Hg and ²⁰¹Hg through magnetic resonance methods, which is closely related to T₂.[2] Later studies on organomercury compounds provided more extensive relaxation data. For instance, T₁ values for diphenylmercury were measured to be 0.30 s at 2.35 T and 0.033 s at 7.05 T, demonstrating the dominance of chemical shift anisotropy in its relaxation at higher fields.[3]
Optical Pumping of ¹⁹⁹Hg
The pioneering work of Alfred Kastler, Jean Brossel, and Bernard Cagnac in the 1950s and early 1960s established optical pumping as a powerful technique for manipulating and probing the quantum states of atoms.[4] Mercury, and specifically its odd isotopes like ¹⁹⁹Hg, was one of the first elements to be successfully studied using this method.
The Principle of Optical Pumping in ¹⁹⁹Hg
Optical pumping utilizes the transfer of angular momentum from circularly polarized photons to atoms to create a non-equilibrium distribution of populations among the ground state Zeeman sublevels. For ¹⁹⁹Hg, with a nuclear spin I = 1/2, the ground state (6¹S₀) has two magnetic sublevels, m_I = +1/2 and m_I = -1/2. The process can be summarized as follows:
-
Excitation: Circularly polarized light, tuned to the 253.7 nm intercombination line (6¹S₀ → 6³P₁), selectively excites atoms from one of the ground state sublevels to an excited state sublevel. For example, σ⁺ polarized light induces transitions with Δm = +1.
-
Spontaneous Emission: The excited atoms spontaneously decay back to the ground state. This decay is governed by different selection rules (Δm = 0, ±1), leading to a redistribution of the atomic population.
-
Accumulation: Repeated cycles of absorption and emission lead to an accumulation of atoms in the ground state sublevel that is not excited by the pumping light. This creates a net nuclear orientation or polarization.
-
Detection: The degree of nuclear orientation can be monitored by measuring the change in the absorption or fluorescence of the pumping light. As the atoms are pumped into a non-absorbing state, the vapor becomes more transparent to the pumping light.
The following diagram illustrates the optical pumping signaling pathway for ¹⁹⁹Hg.
Caption: Optical pumping pathway in ¹⁹⁹Hg using σ⁺ polarized light.
Early Experimental Setup and Protocol
The seminal work by Bernard Cagnac in the early 1960s provided a detailed experimental framework for the optical pumping of ¹⁹⁹Hg.[4] A generalized experimental workflow based on these early studies is as follows:
-
Light Source: A lamp containing an even isotope of mercury, such as ²⁰⁴Hg, is used as the light source. This provides a sharp emission line that can selectively excite the desired hyperfine component of the ¹⁹⁹Hg absorption spectrum.
-
Polarization: The light from the lamp is passed through a linear polarizer and a quarter-wave plate to produce circularly polarized light (σ⁺ or σ⁻).
-
Resonance Cell: The polarized light is directed into a quartz resonance cell containing ¹⁹⁹Hg vapor at a low pressure.
-
Magnetic Field: A weak, uniform magnetic field (H₀) is applied to the resonance cell to define the quantization axis and lift the degeneracy of the magnetic sublevels.
-
Radiofrequency Field: A radiofrequency magnetic field (H₁), perpendicular to H₀, is applied to induce magnetic resonance transitions between the nuclear spin sublevels in the ground state.
-
Detection: A photodetector is placed to measure the intensity of the light transmitted through or scattered by the resonance cell.
-
Measurement: The frequency of the RF field is swept, and the change in the detected light intensity is recorded. A sharp change in light intensity indicates that the RF field is in resonance with the energy difference between the sublevels, causing a depolarization of the sample.
The following diagram illustrates a typical experimental workflow for early optical pumping experiments.
Caption: Experimental workflow for optical pumping of ¹⁹⁹Hg.
Quantitative Findings from Early Optical Pumping Experiments
The hyperfine structure of the 253.7 nm line of ¹⁹⁹Hg was also a key area of investigation. The energy level splittings due to the interaction between the nuclear spin and the electronic angular momentum were precisely measured.
| Transition | Hyperfine Splitting Component | Frequency (Reference) |
| 6¹S₀ ↔ 6³P₁ | Component A (F=1/2 ↔ F'=1/2) | Selectively excited by ²⁰⁴Hg lamp[4] |
| 6¹S₀ ↔ 6³P₁ | Component B (F=1/2 ↔ F'=3/2) | Not excited in Cagnac's setup[4] |
Table 2: Hyperfine Components of the 253.7 nm line of ¹⁹⁹Hg relevant to early optical pumping experiments.
Conclusion
The early experimental observations of this compound through nuclear magnetic resonance and optical pumping laid the groundwork for a deeper understanding of nuclear spin physics and atom-photon interactions. While early quantitative data on NMR relaxation times for isolated ¹⁹⁹Hg are sparse in the available literature, the development of the experimental protocols themselves was a significant achievement. The pioneering optical pumping experiments provided a novel and highly sensitive method to create and probe nuclear polarization, leading to precise measurements of hyperfine structures and relaxation processes. These foundational studies have had a lasting impact, influencing the development of atomic clocks, magnetometers, and other quantum technologies that continue to be refined and utilized in various scientific and industrial fields, including drug development where NMR is a cornerstone technique.
References
A Comparative Guide to Mercury Isotopes in Scientific Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the applications of mercury isotopes in scientific research, with a particular focus on their relevance to drug development and molecular imaging. It offers a detailed comparison of the key properties of various mercury isotopes, outlines experimental protocols for their use, and visualizes associated biological pathways and experimental workflows.
Introduction to Mercury Isotopes in Research
Mercury (Hg) possesses a rich array of stable and radioactive isotopes, each with unique properties that make them valuable tools in diverse scientific disciplines. In recent years, the application of mercury isotopes has expanded from environmental science and geochemistry to the biomedical field, particularly in the development of radiopharmaceuticals and the study of toxicology. This guide will delve into the characteristics of key mercury isotopes and their applications in cutting-edge research.
Stable isotopes of mercury are primarily utilized as tracers to understand the biogeochemical cycling of mercury in the environment and to identify sources of contamination. In contrast, radioactive isotopes, particularly gamma-emitting nuclides, have found a niche in nuclear medicine for diagnostic imaging. The theranostic potential of certain mercury radioisotopes, which combine diagnostic imaging with therapeutic capabilities, is an emerging area of interest.
Quantitative Data of Key Mercury Isotopes
A clear understanding of the nuclear properties of mercury isotopes is crucial for their effective application. The following tables summarize the key characteristics of medically and scientifically relevant mercury isotopes.
Table 1: Properties of Medically Relevant Mercury Radioisotopes
| Isotope | Half-life | Decay Mode | Main Photon Energies (keV) |
| ¹⁹⁷Hg | 64.14 hours[1] | Electron Capture (ε) | 77.3 (γ), X-rays |
| ¹⁹⁷ᵐHg | 23.82 hours[1] | Isomeric Transition (IT), Electron Capture (ε) | 134.0 (γ), 279.0 (γ) |
| ²⁰³Hg | 46.61 days[1] | Beta Minus (β⁻) | 279.2 (γ) |
| ¹⁹⁴Hg | 447 years[1] | Electron Capture (ε) | X-rays |
Table 2: Natural Abundance of Stable Mercury Isotopes
| Isotope | Natural Abundance (%)[2] |
| ¹⁹⁶Hg | 0.15 |
| ¹⁹⁸Hg | 10.0 |
| ¹⁹⁹Hg | 16.9 |
| ²⁰⁰Hg | 23.1 |
| ²⁰¹Hg | 13.2 |
| ²⁰²Hg | 29.7 |
| ²⁰⁴Hg | 6.82 |
Experimental Protocols
Detailed methodologies are essential for the successful implementation of research involving mercury isotopes. This section provides protocols for key experimental procedures.
Analysis of Stable Mercury Isotopes by MC-ICP-MS
Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) is the primary technique for high-precision measurement of mercury isotope ratios.
Sample Preparation (for solid matrices like biological tissue): [3]
-
Accurately weigh the homogenized sample into a clean digestion vessel.
-
Add a mixture of nitric acid (HNO₃) and hydrochloric acid (HCl) (aqua regia).
-
Digest the sample using a hot plate or microwave digestion system until the sample is completely dissolved.
-
After cooling, dilute the digestate with deionized water to a final mercury concentration of 0.5 to 2 ng/mL and an acid content of less than 15%.[3]
-
If the sample contains an excess of oxidizing agents like bromine monochloride (BrCl), neutralize it with hydroxylamine hydrochloride prior to analysis.[3]
Instrumental Analysis: [3]
-
Introduce the prepared sample and a matching concentration mercury standard solution (e.g., NIST 3133) into the MC-ICP-MS system using a peristaltic pump and a gas-liquid separator.[3]
-
In-line, mix the sample with a reducing agent, such as stannous chloride (SnCl₂), to convert ionic mercury (Hg²⁺) to volatile elemental mercury (Hg⁰).[3]
-
Introduce the elemental mercury vapor into the plasma of the MC-ICP-MS using an argon gas stream.[3]
-
Simultaneously introduce a thallium (Tl) standard to correct for instrumental mass bias.[3]
-
Measure the isotope ratios of mercury. Data is typically reported in delta (δ) notation relative to a standard.
Synthesis of ¹⁹⁷Hg-labeled Chlormerodrin
Chlormerodrin labeled with mercury radioisotopes has been historically used as a radiopharmaceutical for brain and kidney imaging.
Synthesis Procedure: [4]
-
Dissolve mercuric chloride (HgCl₂) labeled with ¹⁹⁷Hg in water.
-
Add a solution of allylurea and sodium acetate in a 1:5 molar ratio of HgCl₂ to allylurea.[5]
-
Heat the reaction mixture in a sealed vessel (autoclave) under slight overpressure (0.2 - 0.3 atm) for at least 6 hours.[5]
-
After cooling, a precipitate of ¹⁹⁷Hg-chlormerodrin will form.
-
Wash the precipitate with anhydrous ethyl ether to remove impurities.[5]
-
Dissolve the purified ¹⁹⁷Hg-chlormerodrin in a saline solution and adjust the pH to 7-8 for administration.[4]
SPECT Imaging with ¹⁹⁷Hg-labeled Radiopharmaceuticals
Single-Photon Emission Computed Tomography (SPECT) is used to visualize the biodistribution of gamma-emitting radiopharmaceuticals.
Imaging Protocol (General): [6]
-
Administer the ¹⁹⁷Hg-labeled radiopharmaceutical to the subject (e.g., intravenously).
-
Allow for a sufficient uptake period for the radiopharmaceutical to accumulate in the target organ or tissue. This period can range from minutes to hours depending on the specific agent.[6]
-
Position the subject in the SPECT scanner.
-
Acquire planar or tomographic images by detecting the gamma rays emitted from the ¹⁹⁷Hg. For ¹⁹⁷Hg, the 77.3 keV and 134.0 keV photopeaks are typically used.[7]
-
Reconstruct the acquired data to generate 2D or 3D images of the radiopharmaceutical's distribution.
-
For quantitative studies, attenuation and scatter correction methods should be applied during image reconstruction.[7]
Visualizations of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the use of mercury isotopes in research.
Toxicological Impact of Mercury on Cellular Signaling
Mercury compounds are known to be toxic and can disrupt various cellular signaling pathways. This diagram illustrates the interference of mercury with key cellular processes, leading to oxidative stress and cytotoxicity.[8][9]
Caption: Mercury's disruption of cellular antioxidant systems.
Experimental Workflow for Stable Mercury Isotope Analysis
This diagram outlines the major steps involved in the analysis of stable mercury isotopes from sample collection to data interpretation.
Caption: Workflow for stable mercury isotope analysis.
Production and Application of ¹⁹⁷Hg for Theranostics
This diagram illustrates the production of the theranostic isotope ¹⁹⁷Hg and its subsequent application in both diagnostic imaging and therapy.
Caption: Theranostic application of ¹⁹⁷Hg.
Conclusion
Mercury isotopes offer a powerful and versatile toolkit for scientific research, with applications spanning from environmental tracing to advanced medical diagnostics and therapy. The choice of isotope is dictated by the specific research question, with stable isotopes being ideal for source apportionment and radioisotopes like ¹⁹⁷Hg and ²⁰³Hg being valuable for in vivo imaging. The emerging field of theranostics, utilizing isotopes such as ¹⁹⁷ᵐHg, holds significant promise for personalized medicine. A thorough understanding of the properties of these isotopes, coupled with robust experimental protocols, is paramount for their safe and effective use in advancing scientific knowledge and developing novel therapeutic and diagnostic agents. Researchers and drug development professionals are encouraged to consider the unique advantages offered by mercury isotopes in their respective fields.
References
- 1. Isotopes of mercury - Wikipedia [en.wikipedia.org]
- 2. WebElements Periodic Table » Mercury » isotope data [webelements.com]
- 3. Determination of mercury stable isotopes in environmental samples | U.S. Geological Survey [usgs.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. SPECT Imaging - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Molecular imaging using the theranostic agent 197(m)Hg: phantom measurements and Monte Carlo simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Theoretical Models of the Mercury-199 Nucleus: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mercury-199 (¹⁹⁹Hg) nucleus, with 80 protons and 119 neutrons, presents a fascinating case study in nuclear structure physics. Its odd neutron number leads to a non-zero spin and complex collective and single-particle behaviors. Understanding the structure of this heavy, nearly spherical nucleus is not only crucial for fundamental nuclear physics but also has implications for precision measurements and searches for physics beyond the Standard Model, such as the search for a permanent electric dipole moment (EDM). This guide provides a technical overview of the primary theoretical models used to describe the ¹⁹⁹Hg nucleus, alongside the experimental data that validates these models.
Theoretical Frameworks for the ¹⁹⁹Hg Nucleus
The structure of a complex many-body system like the ¹⁹⁹Hg nucleus is described by a hierarchy of theoretical models. These models range from fundamental ab initio approaches to more phenomenological models like the Shell Model and collective models.
Ab Initio Methods
Ab initio (or "from first principles") methods aim to solve the nuclear many-body problem starting from the fundamental interactions between nucleons (protons and neutrons). These models are computationally intensive and, for heavy nuclei like ¹⁹⁹Hg, are still in a developmental stage. However, they provide the theoretical bedrock upon which other models are built.
The Nuclear Shell Model
The Nuclear Shell Model is a cornerstone of nuclear structure theory. It posits that nucleons move in quantized orbitals within a mean-field potential created by all other nucleons. Nucleons fill these orbitals in shells, analogous to electron shells in atoms. The properties of the nucleus are then largely determined by the nucleons in the outermost, partially filled shells (valence nucleons).
For ¹⁹⁹Hg, with an odd number of neutrons, the unpaired neutron in the valence shell plays a crucial role in determining its ground state spin and parity, as well as the structure of its excited states. Large-scale shell-model calculations have been performed for mercury isotopes, providing insights into their energy levels and electromagnetic moments.
Collective Models
While the Shell Model focuses on individual nucleon behavior, collective models describe the nucleus as a whole, focusing on its collective modes of excitation, such as rotations and vibrations.
For odd-mass nuclei like ¹⁹⁹Hg, the Interacting Boson-Fermion Model (IBFM) is a powerful extension of the Interacting Boson Model (IBM) used for even-even nuclei. In the IBFM, the even-even core of the nucleus (in this case, ¹⁹⁸Hg or ²⁰⁰Hg) is described by interacting bosons (representing pairs of nucleons), and the odd nucleon is treated as an independent fermion that couples to these bosons. This model has been successfully applied to describe the energy spectra of the mercury isotopic chain, including ¹⁹⁹Hg.[1]
Nuclear Density Functional Theory (DFT)
Nuclear Density Functional Theory is a microscopic approach that aims to describe the properties of the nucleus based on an energy density functional. It is a powerful tool for systematically studying the properties of nuclei across the entire nuclear chart. While often used to calculate ground-state properties like binding energies and radii, extensions of DFT can also describe excited states. For heavy nuclei, relativistic DFT is often employed to account for the high velocities of the nucleons.
Below is a diagram illustrating the hierarchical relationship of these theoretical models.
Quantitative Data Presentation
The following tables summarize the experimental and theoretical low-lying energy levels, as well as the ground state electromagnetic moments of the ¹⁹⁹Hg nucleus. Experimental data is sourced from the Evaluated Nuclear Structure Data File (ENSDF).[2] Theoretical data from the Interacting Boson-Fermion Model (IBFM) is also presented for comparison.[1]
Table 1: Comparison of Experimental and Theoretical Energy Levels of ¹⁹⁹Hg
| Experimental Energy (keV)[2] | Spin-Parity (Jπ)[2] | IBFM Calculated Energy (keV)[1] |
| 0.0 | 1/2- | 0 |
| 158.37 | 5/2- | 165 |
| 208.21 | 3/2- | 210 |
| 403.3 | 3/2- | 415 |
| 453.7 | 7/2- | 460 |
| 491.56 | 5/2- | 495 |
| 532.48 | 13/2+ | Not Calculated |
| 763.5 | 9/2- | 770 |
| 821.9 | 7/2- | 825 |
| 907.3 | 5/2- | 910 |
Table 2: Ground State Electromagnetic Moments of ¹⁹⁹Hg
| Property | Experimental Value |
| Magnetic Dipole Moment (μ) | +0.505885 μN[2] |
| Electric Quadrupole Moment (Q) | Not Applicable (for J=1/2) |
Experimental Protocols
The experimental data for ¹⁹⁹Hg has been obtained through a variety of sophisticated techniques. A brief overview of the key methodologies is provided below.
Gamma-Ray Spectroscopy
Gamma-ray spectroscopy is a fundamental tool for determining the energy levels and transition probabilities in a nucleus.
Methodology:
-
Excitation: The ¹⁹⁹Hg nucleus is excited to higher energy states. This can be achieved through various nuclear reactions, such as neutron capture (¹⁹⁸Hg(n,γ)¹⁹⁹Hg) or Coulomb excitation.
-
De-excitation and Detection: The excited nucleus de-excites by emitting gamma rays of specific energies, corresponding to the energy difference between the nuclear states. These gamma rays are detected using high-resolution detectors, such as High-Purity Germanium (HPGe) detectors.
-
Spectrum Analysis: The detected gamma rays produce a spectrum of energy versus intensity. The energies of the peaks in the spectrum correspond to the energies of the gamma-ray transitions, and their intensities are related to the transition probabilities. By analyzing the coincidence of different gamma rays, a level scheme of the nucleus can be constructed.
The following diagram illustrates a typical workflow for a gamma-ray spectroscopy experiment.
Laser Spectroscopy
Laser spectroscopy is a high-precision technique used to measure the hyperfine structure of atomic transitions, from which nuclear properties such as spin, magnetic dipole moment, and changes in the mean-square charge radius can be extracted.[3][4]
Methodology:
-
Isotope Production and Ion Beam Formation: The ¹⁹⁹Hg isotope is produced, ionized, and formed into an ion beam.
-
Laser Interaction: A tunable laser beam is merged with the ion beam. The laser frequency is scanned across an atomic transition.
-
Resonance Detection: When the laser frequency matches the energy of an atomic transition, the ions are excited. The subsequent fluorescence (de-excitation) is detected by photomultiplier tubes.
-
Hyperfine Spectrum Analysis: The resulting spectrum of fluorescence intensity versus laser frequency shows a characteristic hyperfine structure. The splitting and shifting of these hyperfine components are directly related to the nuclear spin and electromagnetic moments of the ¹⁹⁹Hg nucleus.
Conclusion
The this compound nucleus serves as a valuable testing ground for a range of nuclear theoretical models. The Nuclear Shell Model provides a microscopic description of its structure, while the Interacting Boson-Fermion Model offers a successful framework for understanding its collective excitations. Nuclear Density Functional Theory provides a global perspective, and ab initio methods represent the frontier of a fundamental understanding. The interplay between these theoretical approaches and high-precision experimental data from techniques like gamma-ray and laser spectroscopy continues to deepen our understanding of the complex nature of heavy nuclei. This knowledge is not only fundamental to nuclear physics but also underpins the use of ¹⁹⁹Hg in cutting-edge research in other scientific domains.
References
A Technical Guide to the Historical Significance of Mercury-199 in Atomic Physics
For Researchers, Scientists, and Professionals in Advanced Physics
Abstract
The mercury-199 (¹⁹⁹Hg) isotope has played a pivotal role in the advancement of atomic physics and precision measurement. Its unique nuclear and atomic properties, particularly its nuclear spin of -1/2 and a large nuclear charge, make it an exceptionally sensitive probe for investigating fundamental symmetries of nature. This technical guide provides an in-depth exploration of the historical context of ¹⁹⁹Hg in atomic physics, with a primary focus on its application in two groundbreaking areas: the search for a permanent electric dipole moment (EDM) and the development of ultra-precise atomic clocks. This document details the experimental protocols of key historical experiments, presents quantitative data in structured tables, and illustrates experimental workflows and logical relationships through diagrams.
Introduction: The Significance of this compound
This compound, a stable isotope of mercury, possesses a unique combination of properties that make it invaluable in precision atomic physics experiments.[1] Its ground electronic state is a ¹S₀ state, meaning it has zero electronic angular momentum. This characteristic significantly simplifies the atomic structure and reduces potential sources of systematic error in experiments. The non-zero nuclear spin of -1/2 allows for the polarization of the nucleus and the measurement of its precession, which is the cornerstone of many precision measurements.[1]
Historically, the primary applications of ¹⁹⁹Hg in atomic physics have been in the search for a permanent electric dipole moment (EDM) of the atom and in the development of highly stable and accurate atomic clocks. The search for an atomic EDM is a powerful probe for physics beyond the Standard Model, as a non-zero EDM would violate both parity (P) and time-reversal (T) symmetries.[2] In the realm of timekeeping, the extreme stability of the hyperfine transition in trapped ¹⁹⁹Hg ions has led to the development of some of the world's most precise atomic clocks.[3]
The Search for a Permanent Electric Dipole Moment (EDM) with ¹⁹⁹Hg
The existence of a permanent electric dipole moment in a fundamental particle or atom would have profound implications for our understanding of the universe. It would signify the violation of time-reversal symmetry, a key ingredient in explaining the matter-antimatter asymmetry observed in the cosmos.[4] The University of Washington research group, led by Norval Fortson, has been at the forefront of ¹⁹⁹Hg EDM experiments for decades, consistently pushing the limits of measurement precision.[4]
Experimental Protocol: The Vapor Cell Method
The foundational experiments searching for the EDM of ¹⁹⁹Hg have utilized mercury vapor contained in quartz cells. The general protocol involves the following key steps:
-
Isotope Enrichment and Cell Preparation : The experiment uses isotopically enriched ¹⁹⁹Hg to maximize the signal.[4] The mercury vapor is contained within fused silica vapor cells.[5]
-
Optical Pumping : A circularly polarized laser beam, tuned to the 253.7 nm transition of mercury, is used to spin-polarize the ¹⁹⁹Hg nuclei. This process aligns the nuclear spins of the mercury atoms in a specific direction, creating a macroscopic magnetization.[5][6]
-
Spin Precession in Applied Fields : The vapor cells are placed in a highly uniform and stable magnetic field, which causes the polarized nuclear spins to precess at the Larmor frequency. Simultaneously, a strong electric field is applied parallel or anti-parallel to the magnetic field.[2][7]
-
Faraday Rotation Detection : A linearly polarized probe laser beam, detuned from the atomic resonance, is passed through the mercury vapor. The precessing nuclear spins cause a rotation of the polarization plane of the probe beam, a phenomenon known as the Faraday effect. This rotation angle oscillates at the Larmor frequency.[5][8]
-
Frequency Measurement and EDM Signal : The precession frequency is precisely measured. The direction of the electric field is then reversed. If the ¹⁹⁹Hg atom possesses an EDM, the interaction of the EDM with the electric field will cause a small shift in the Larmor precession frequency upon reversal of the electric field. This frequency shift is the signal that is searched for.[2][7] To minimize the effects of magnetic field fluctuations, early experiments used a two-cell arrangement with oppositely directed electric fields, while later, more sensitive experiments expanded to a four-cell stack.[4][9] The outer cells in the four-cell setup act as magnetometers to monitor and correct for magnetic field gradients.[4]
Quantitative Data: Evolution of ¹⁹⁹Hg EDM Limits
The sensitivity of the ¹⁹⁹Hg EDM experiments has improved dramatically over the years, placing increasingly stringent limits on new sources of CP violation.
| Year of Publication | Research Group | EDM Limit (e·cm) | Key Experimental Improvement |
| 1991 | University of Washington | d(¹⁹⁹Hg) = (0.3 ± 5.7 ± 5.0) x 10⁻²⁸ | Use of optically pumped atomic oscillators.[2] |
| 2001 | University of Washington | |d(¹⁹⁹Hg)| < 2.1 x 10⁻²⁸ (95% C.L.) | Introduction of a UV laser for optical pumping and probing.[6][10] |
| 2009 | University of Washington | |d(¹⁹⁹Hg)| < 3.1 x 10⁻²⁹ (95% C.L.) | Use of a four-vapor-cell stack to improve statistical and systematic uncertainties.[7][11][12] |
| 2016 | University of Washington | |d(¹⁹⁹Hg)| < 7.4 x 10⁻³⁰ (95% C.L.) | Further refinements in the four-cell experiment and data analysis.[5][13] |
Experimental Workflow Diagram
This compound in Atomic Clocks
The exceptional stability of the ground-state hyperfine transition in the ¹⁹⁹Hg⁺ ion makes it an ideal candidate for atomic frequency standards. Trapped and laser-cooled ¹⁹⁹Hg⁺ ions form the basis of some of the world's most accurate and stable atomic clocks.[1][3]
Experimental Protocol: The Trapped Ion Method
The operation of a ¹⁹⁹Hg⁺ ion clock involves a sophisticated sequence of steps to isolate and probe a single mercury ion:
-
Ion Trapping : A single ¹⁹⁹Hg⁺ ion is confined in a Paul trap, which uses a combination of static and radio-frequency electric fields to create a potential well. This isolates the ion from external perturbations.[14][15]
-
Laser Cooling : The trapped ion is laser-cooled to near absolute zero using a laser tuned to the ¹S₁/₂ – ²P₁/₂ transition at 194 nm. This minimizes the Doppler effect, a major source of frequency shifts in atomic clocks.[14][15]
-
State Preparation : Through optical pumping, the ion is prepared in a specific hyperfine ground state (the ²S₁/₂ (F=0) state).[14]
-
Microwave Interrogation : A highly stable microwave field at approximately 40.5 GHz, corresponding to the hyperfine transition frequency, is applied to the ion. This drives the transition to the other hyperfine ground state (²S₁/₂ (F=1)).[3][16]
-
State Detection (Electron Shelving) : The state of the ion after the microwave interrogation is determined using the electron shelving technique. A laser is used to excite a transition from one of the hyperfine states. If the ion is in that state, it will scatter many photons, which can be detected. If it is in the other "dark" state, it will not scatter photons. The presence or absence of scattered photons reveals whether the microwave transition occurred.[14]
-
Frequency Locking : The outcome of the state detection is used as feedback to lock the frequency of the microwave oscillator to the precise frequency of the atomic transition. This locked oscillator provides the stable output of the atomic clock.[16]
Quantitative Data: Performance of ¹⁹⁹Hg⁺ Atomic Clocks
¹⁹⁹Hg⁺ ion clocks have demonstrated exceptional performance, rivaling and in some cases surpassing the best cesium fountain clocks.
| Clock Characteristic | Reported Value | Reference |
| Ground-State Hyperfine Transition Frequency | 40,507,347,996.84159 Hz | [17] |
| Fractional Frequency Instability (1s) | 7 x 10⁻¹⁵ | [18] |
| Fractional Frequency Stability (long-term) | 5 x 10⁻¹⁴ after a few hours | [3] |
| Systematic Fractional Frequency Uncertainty | 1.9 x 10⁻¹⁷ | [19] |
Logical Diagram of a Trapped Ion Clock
References
- 1. physmath.spbstu.ru [physmath.spbstu.ru]
- 2. Search for a permanent electric dipole moment on this compound atoms as a test of time reversal symmetry (Thesis/Dissertation) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. archive.int.washington.edu [archive.int.washington.edu]
- 5. [1601.04339] Reduced Limit on the Permanent Electric Dipole Moment of $^{199}$Hg [arxiv.org]
- 6. arxiv.org [arxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. agenda.hep.wisc.edu [agenda.hep.wisc.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Verification Required - Princeton University Library [oar.princeton.edu]
- 13. Reduced Limit on the Permanent Electric Dipole Moment of ^{199}Hg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tf.nist.gov [tf.nist.gov]
- 15. ntrs.nasa.gov [ntrs.nasa.gov]
- 16. Micro mercury trapped ion clock prototypes with 10-14 frequency stability in 1-liter packages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tf.nist.gov [tf.nist.gov]
- 18. tf.nist.gov [tf.nist.gov]
- 19. quantummetrology.de [quantummetrology.de]
Methodological & Application
Application Notes and Protocols for the Use of ¹⁹⁹Hg in High-Precision Frequency Sensors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mercury isotope ¹⁹⁹Hg, with its unique nuclear spin of 1/2, offers exceptional properties for the development of high-precision frequency sensors. Its application extends from state-of-the-art atomic clocks to highly sensitive magnetometers and gyroscopes. The long coherence times and relative insensitivity to external perturbations of the ¹⁹⁹Hg atom's hyperfine transition make it a prime candidate for technologies demanding the utmost in frequency stability and accuracy.
These application notes provide an overview of the key applications of ¹⁹⁹Hg in frequency sensing, detailed experimental protocols for the setup and operation of these sensors, and a summary of their performance characteristics. A special focus is placed on the potential relevance of these ultra-precise measurement technologies to the field of drug development and pharmaceutical research, where high sensitivity and accuracy are paramount for characterizing molecular interactions and for advanced analytical techniques.
Core Applications of ¹⁹⁹Hg in High-Precision Frequency Sensing
The primary applications of ¹⁹⁹Hg in high-precision frequency sensors include:
-
Atomic Clocks: ¹⁹⁹Hg⁺ ions are used to create some of the world's most stable and accurate optical and microwave atomic clocks. These clocks serve as primary frequency standards and are crucial for fundamental physics research, global navigation satellite systems (GNSS), and advanced communications.
-
Magnetometers: The Zeeman effect on the energy levels of ¹⁹⁹Hg can be exploited to create highly sensitive magnetometers. These sensors have applications in fundamental physics research, geophysical surveying, and potentially in medical imaging where precise measurement of magnetic fields is required.
-
Nuclear Magnetic Resonance (NMR) Gyroscopes: NMR gyroscopes utilize the precession of nuclear spins in a magnetic field to detect rotation. The properties of ¹⁹⁹Hg nuclei make them suitable for use in high-performance NMR gyroscopes for inertial navigation and other applications requiring precise measurement of rotation.[1][2]
-
Comagnetometry: In conjunction with other mercury isotopes, such as ²⁰¹Hg, ¹⁹⁹Hg is used in comagnetometers. These devices can precisely measure and cancel out the effects of external magnetic fields, thereby improving the accuracy of atomic clocks and other sensitive instruments.[3][4]
Application 1: ¹⁹⁹Hg⁺ Trapped-Ion Atomic Clock
Trapped-ion atomic clocks based on the mercury-199 ion (¹⁹⁹Hg⁺) are at the forefront of time and frequency metrology. The clock operates by locking the frequency of a local oscillator to the exceptionally stable hyperfine transition of a single or a small cloud of trapped ¹⁹⁹Hg⁺ ions.
Quantitative Performance Data
| Parameter | Value | Reference |
| Clock Transition Frequency | 40.507 GHz (Microwave Clock) | |
| Fractional Frequency Instability | 2 x 10⁻¹³ τ⁻¹/² | |
| Systematic Uncertainty | Approaching 10⁻¹⁹ | [4][5][6] |
| Linewidth of Clock Transition | As narrow as 160 mHz | [7] |
Experimental Protocol: ¹⁹⁹Hg⁺ Trapped-Ion Atomic Clock
This protocol outlines the fundamental steps for establishing and operating a ¹⁹⁹Hg⁺ trapped-ion atomic clock.
1. Ion Trap Fabrication and Assembly:
-
Design and fabricate a linear Paul trap or a more advanced ion trap structure. Materials like gold-plated alumina or molybdenum are often used for the electrodes.
-
Assemble the trap within an ultra-high vacuum (UHV) chamber, typically with pressures below 10⁻¹⁰ Torr.
-
Integrate an oven containing a small amount of ¹⁹⁹Hg isotope for loading the trap.
-
Incorporate optical access for laser beams and a detection system for fluorescence photons.
2. Ion Loading and Trapping:
-
Heat the mercury oven to produce a vapor of ¹⁹⁹Hg atoms.
-
Ionize the neutral mercury atoms within the trap volume using a laser or an electron beam.
-
Apply appropriate radio-frequency (RF) and static (DC) voltages to the trap electrodes to confine the newly created ¹⁹⁹Hg⁺ ions.
3. Laser Cooling:
-
Utilize a laser system to cool the trapped ¹⁹⁹Hg⁺ ions to millikelvin temperatures. This is crucial for reducing Doppler shifts and increasing interrogation times.
-
A common cooling transition for ¹⁹⁹Hg⁺ is the 6s ²S₁/₂ → 6p ²P₁/₂ transition at 194 nm.
-
The laser frequency is red-detuned from the atomic resonance, so that ions moving towards the laser beam are more likely to absorb photons and slow down.
4. State Preparation (Optical Pumping):
-
Before interrogating the clock transition, the ions must be prepared in a specific quantum state.
-
This is achieved through optical pumping, using a laser to selectively excite one of the ground state hyperfine levels until the entire ion population is transferred to the other level (the "dark" state).
5. Interrogation of the Clock Transition (Ramsey Spectroscopy):
-
The core of the clock's operation is the precise measurement of the clock transition frequency. Ramsey's method of separated oscillatory fields is commonly employed for this purpose.[3]
-
First π/2 Pulse: Apply a microwave field resonant with the clock transition for a short duration to create a coherent superposition of the two clock states.
-
Free Precession: Allow the ions to evolve freely in the dark for a predetermined interrogation time (T). During this time, the phase of the atomic coherence evolves relative to the local oscillator.
-
Second π/2 Pulse: Apply a second microwave pulse, coherent with the first, to convert the accumulated phase difference into a population difference between the two clock states.
6. State Detection:
-
Measure the final state of the ions by applying a laser resonant with a cycling transition from one of the clock states.
-
If the ions are in the "bright" state, they will scatter many photons, which are collected by a sensitive detector (e.g., a photomultiplier tube). If they are in the "dark" state, they will not scatter photons.
-
The measured fluorescence signal is proportional to the population in the bright state.
7. Frequency Feedback:
-
The measured population difference is used as an error signal to correct the frequency of the local oscillator.
-
By repeatedly performing the interrogation cycle and adjusting the local oscillator frequency to maximize (or minimize) the fluorescence signal, the oscillator is locked to the atomic transition.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Energy levels of ¹⁹⁹Hg⁺ relevant to a microwave atomic clock.
Caption: A simplified workflow for operating a ¹⁹⁹Hg⁺ trapped-ion atomic clock.
Application 2: ¹⁹⁹Hg Nuclear Magnetic Resonance (NMR) Gyroscope
NMR gyroscopes detect rotation by measuring the shift in the Larmor precession frequency of nuclear spins in an applied magnetic field. ¹⁹⁹Hg is a suitable candidate for NMR gyroscopes due to its nuclear spin of 1/2 and long spin coherence times.
Quantitative Performance Data
| Parameter | Value | Reference |
| Gyromagnetic Ratio (γ/2π) | 7.59 MHz/T | (Calculated from known values) |
| Potential Sensitivity | High, dependent on experimental setup | [1] |
Experimental Protocol: ¹⁹⁹Hg NMR Gyroscope
1. Cell Preparation:
-
A vapor cell containing isotopically enriched ¹⁹⁹Hg is prepared.
-
The cell may also contain a buffer gas to increase the spin coherence time.
2. Spin Polarization:
-
The nuclear spins of the ¹⁹⁹Hg atoms are polarized using spin-exchange optical pumping.
-
This typically involves using circularly polarized laser light to polarize an alkali metal vapor (e.g., rubidium), which then transfers its polarization to the ¹⁹⁹Hg nuclei through collisions.
3. Application of Magnetic Fields:
-
A stable and uniform magnetic field (B₀) is applied to the cell, causing the polarized ¹⁹⁹Hg nuclear spins to precess at the Larmor frequency.
-
Orthogonal, time-varying magnetic fields (B₁) are used to drive and detect the nuclear spin precession.
4. Detection of Precession Frequency:
-
The precession of the nuclear spins is detected optically. The polarized vapor can cause a rotation of the polarization of a probe laser beam (Faraday rotation), or changes in the absorption of the pump beam.
-
The frequency of this modulation is the Larmor frequency.
5. Rotation Sensing:
-
When the gyroscope is rotated, the apparent Larmor frequency shifts by an amount proportional to the rotation rate.
-
By precisely measuring this frequency shift, the rotation rate can be determined.
Logical Relationship Diagram
Caption: The logical flow of rotation sensing in a ¹⁹⁹Hg NMR gyroscope.
Relevance to Drug Development and Pharmaceutical Research
While the direct application of ¹⁹⁹Hg-based sensors in drug development is not yet mainstream, the underlying principles of high-precision measurement offer significant potential. The extreme sensitivity and stability of these quantum sensors could be adapted for novel analytical techniques in pharmaceutical research.
Potential Areas of Application:
-
High-Sensitivity Magnetometry for NMR and MRI: Ultra-sensitive magnetometers could enhance the capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy and Magnetic Resonance Imaging (MRI), which are standard tools in drug discovery and development for determining molecular structures and studying biological systems.[8]
-
Probing Molecular Interactions: The ability to detect minute changes in frequency could be harnessed to study the binding kinetics and dynamics of drug molecules with their targets. A frequency shift in a sensor functionalized with a target molecule could indicate a binding event.
-
Advanced Quality Control: The precision of atomic clocks could, in principle, be used to develop new standards for the characterization of pharmaceutical compounds, potentially leading to more accurate and reliable quality control measures.
-
Quantum Sensing in Biological Systems: The development of nanoscale quantum sensors, some of which are based on principles similar to those used in atomic clocks, opens the door to probing biological processes at the single-molecule level within living cells.[9] This could provide unprecedented insights into drug mechanisms of action.
The technologies described in these notes represent the pinnacle of measurement science. For drug development professionals, understanding these capabilities can inspire new approaches to challenging analytical problems and foster interdisciplinary collaborations that push the boundaries of pharmaceutical research.
References
- 1. mdpi.com [mdpi.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. arxiv.org [arxiv.org]
- 4. jila.colorado.edu [jila.colorado.edu]
- 5. A clock with 8×10⁻¹⁹ systematic uncertainty [arxiv.org]
- 6. High-Stability Single-Ion Clock with 5.5×10⁻¹⁹ Systematic Uncertainty [arxiv.org]
- 7. A²⁰¹Hg⁺ Comagnetometer for ¹⁹⁹Hg⁺ Trapped Ion Space Atomic Clocks - Tech Briefs [techbriefs.com]
- 8. nanoappsmedical.com [nanoappsmedical.com]
- 9. Quantum sensor tracked in human cells could aid drug discovery | EurekAlert! [eurekalert.org]
Application Notes and Protocols for Electric Dipole Moment (EDM) Measurements Using Mercury-199
For Researchers and Scientists
These application notes provide a detailed overview and experimental protocol for measuring the permanent electric dipole moment (EDM) of the Mercury-199 (¹⁹⁹Hg) atom. The search for a non-zero EDM in fundamental particles and atoms is a sensitive probe for new sources of CP (charge-conjugation and parity) violation beyond the Standard Model of particle physics. A finite EDM would have profound implications for our understanding of the universe's matter-antimatter asymmetry.
Introduction to ¹⁹⁹Hg for EDM Measurements
The ¹⁹⁹Hg atom is a particularly suitable candidate for EDM measurements due to its diamagnetic nature, high atomic number (Z), and a nuclear spin of I=1/2. The EDM of a diamagnetic atom is highly sensitive to CP-violating interactions within the nucleus. The existence of a permanent EDM in ¹⁹⁹Hg would manifest as a shift in the atom's Larmor precession frequency when subjected to parallel electric and magnetic fields.
Principle of the Measurement
The core of the experiment lies in measuring the Larmor precession frequency of spin-polarized ¹⁹⁹Hg atoms in the presence of strong electric (E) and magnetic (B) fields. The Hamiltonian for the interaction of the atomic EDM (d) and magnetic dipole moment (μ) with these fields is given by:
H = - μ ⋅ B - d ⋅ E
The signature of a non-zero EDM is a change in the precession frequency when the direction of the electric field is reversed relative to the magnetic field. The frequency difference (Δν) between the parallel and anti-parallel field configurations is directly proportional to the EDM:
hΔν = 4 |d | |E |
where h is the Planck constant.
Quantitative Data Summary
The following table summarizes the key results from the University of Washington group, which has produced the most stringent limits on the EDM of ¹⁹⁹Hg.
| Publication Year | EDM of ¹⁹⁹Hg (e·cm) | Statistical Uncertainty (e·cm) | Systematic Uncertainty (e·cm) | Upper Limit (95% C.L.) (e·cm) |
| 2009 | (0.49 ± 1.29 ± 0.76) × 10⁻²⁹ | 1.29 × 10⁻²⁹ | 0.76 × 10⁻²⁹ | < 3.1 × 10⁻²⁹[1][2] |
| 2016 | (-2.20 ± 2.75 ± 1.48) × 10⁻³⁰ | 2.75 × 10⁻³⁰ | 1.48 × 10⁻³⁰ | < 7.4 × 10⁻³⁰[3][4][5][6] |
Table 1: Summary of Recent ¹⁹⁹Hg EDM Measurement Results.
Systematic effects are a critical aspect of EDM experiments, as they can mimic a true EDM signal. The following table lists the dominant systematic effects considered in the 2016 measurement.
| Systematic Effect | Value (10⁻³¹ e·cm) |
| E-Correlated B-field | 1.0 |
| Leakage Currents | 0.8 |
| Geometric Phase Effects | 0.5 |
| Other Higher-Order Effects | 0.4 |
| Total Systematic Uncertainty | 1.48 × 10⁻³⁰ |
Table 2: Major Systematic Effects in the 2016 ¹⁹⁹Hg EDM Measurement.[7]
Experimental Protocol
The following protocol outlines the key steps involved in a ¹⁹⁹Hg EDM measurement, based on the successful experiments conducted at the University of Washington.[1][2][3][8]
4.1. Apparatus Overview
The experiment utilizes a stack of fused silica vapor cells containing enriched ¹⁹⁹Hg gas.[3][5] A typical setup includes four cells: two central cells subjected to oppositely directed high-voltage electric fields, and two outer cells at zero electric field which act as magnetometers to cancel out magnetic field gradient noise.[1][9] The entire cell stack is placed within a highly uniform and stable magnetic field and enclosed in multiple layers of magnetic shielding.
4.2. Step-by-Step Procedure
-
Preparation of ¹⁹⁹Hg Vapor Cells:
-
Fabricate high-purity fused silica cells.
-
Introduce a small amount of isotopically enriched ¹⁹⁹Hg into each cell.
-
The cells are sealed under vacuum.
-
-
Optical Pumping (Spin Polarization):
-
A circularly polarized laser beam, resonant with the 6¹S₀ → 6³P₁ transition at 253.7 nm, is used to optically pump the ¹⁹⁹Hg atoms.[10]
-
This process aligns the nuclear spins of the ¹⁹⁹Hg atoms, creating a net macroscopic magnetization. The spins are polarized orthogonally to the applied magnetic field.[3][5]
-
-
Larmor Precession:
-
Once polarized, the pump beam is turned off, and the atomic spins begin to precess around the static magnetic field B₀ at the Larmor frequency.
-
A weak, uniform magnetic field of about 10 mG is typically used, resulting in a precession frequency of approximately 8 Hz.[1]
-
-
Application of Electric Field:
-
A high voltage (e.g., ±6 to ±10 kV) is applied to the electrodes of the two central cells, creating a strong electric field parallel or anti-parallel to the magnetic field.[1]
-
-
Probe and Detection (Faraday Rotation):
-
A linearly polarized probe laser beam, detuned from the atomic resonance, is passed through the vapor cells.
-
The precessing atomic spins cause a rotation of the polarization plane of the probe beam due to the Faraday effect.[3][5]
-
The angle of rotation oscillates at the Larmor frequency.[11]
-
The rotation is detected using a polarizing beam splitter and photodetectors, which convert the polarization oscillation into an oscillating electronic signal.
-
-
Data Acquisition and Analysis:
-
The Larmor frequencies of the atoms in each of the four cells are precisely measured.
-
The direction of the electric field in the central cells is periodically reversed.
-
The EDM is determined from the correlation between the change in the precession frequency difference of the two central cells and the reversal of the electric field.
-
The data from the outer, zero-field cells are used to monitor and correct for magnetic field fluctuations and gradients.
-
Visualizations
Signaling Pathway and Measurement Principle
Caption: Fundamental principle of the ¹⁹⁹Hg EDM measurement.
Experimental Workflow
Caption: Simplified workflow of a ¹⁹⁹Hg EDM experiment.
References
- 1. archive.int.washington.edu [archive.int.washington.edu]
- 2. researchgate.net [researchgate.net]
- 3. [1601.04339] Reduced Limit on the Permanent Electric Dipole Moment of $^{199}$Hg [arxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Reduced Limit on the Permanent Electric Dipole Moment of ^{199}Hg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. arxiv.org [arxiv.org]
- 8. collaborate.princeton.edu [collaborate.princeton.edu]
- 9. researchgate.net [researchgate.net]
- 10. indico.cern.ch [indico.cern.ch]
- 11. agenda.hep.wisc.edu [agenda.hep.wisc.edu]
Application Notes and Protocols for Laser Cooling and Trapping of ¹⁹⁹Hg Atoms
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the experimental setup and protocols for the laser cooling and trapping of Mercury-199 (¹⁹⁹Hg) atoms. This technique is foundational for a range of applications, including the development of ultra-precise optical lattice clocks, fundamental physics research, and advanced sensing technologies that can be relevant for drug development and screening.
Introduction
Laser cooling and trapping of neutral atoms has revolutionized atomic physics, enabling the preparation of ultracold and dense atomic samples. Mercury, as the heaviest non-radioactive atom to be laser-cooled, offers unique advantages.[1] Its divalent electronic structure is amenable to laser cooling techniques similar to those used for alkaline-earth atoms.[1] The fermionic isotope, ¹⁹⁹Hg, is of particular interest due to its nuclear spin, which leads to a rich hyperfine structure and the possibility of sub-Doppler cooling mechanisms.[2][3]
The primary cooling transition for mercury is the ¹S₀ → ³P₁ intercombination line at 253.7 nm.[1][4] A magneto-optical trap (MOT) is employed to cool and confine the atoms. This is typically loaded from a mercury vapor source, and for beam-based experiments, a Zeeman slower can be used to pre-cool the atomic beam.
Experimental Setup
The experimental apparatus for laser cooling and trapping of ¹⁹⁹Hg consists of four main components: the laser system, the vacuum system including the atom source, the Zeeman slower (optional, for atomic beam sources), and the magneto-optical trap (MOT).
Laser System
The laser system is centered around the 253.7 nm cooling transition of mercury. Due to the lack of reliable laser diodes at this wavelength, a frequency conversion setup is typically employed. A common approach is the frequency quadrupling of a high-power diode laser operating in the infrared, for example, around 1014.8 nm.[1]
Vacuum System and Atom Source
A high vacuum environment is crucial to minimize collisions of the trapped atoms with background gas. The system typically consists of a main chamber where the MOT is located, pumped down to pressures in the range of 10⁻⁹ to 10⁻¹¹ Torr. The mercury atom source can be a heated oven that produces an effusive beam of atoms or a vapor cell containing a small amount of mercury. For a vapor-cell MOT, the cell is typically maintained at or near room temperature.
Zeeman Slower
For experiments requiring a high flux of slow atoms, a Zeeman slower is used to decelerate an atomic beam from the oven. The Zeeman slower consists of a spatially varying magnetic field and a counter-propagating laser beam. The magnetic field shifts the atomic energy levels via the Zeeman effect, keeping the atoms in resonance with the slowing laser as their velocity decreases due to the Doppler effect.
Magneto-Optical Trap (MOT)
The heart of the experiment is the magneto-optical trap. A 3D MOT is formed by the intersection of three pairs of counter-propagating, circularly polarized laser beams, red-detuned from the atomic resonance. A quadrupole magnetic field, generated by a pair of anti-Helmholtz coils, creates a position-dependent force that pushes the atoms towards the center of the trap.
Quantitative Data
The following tables summarize the key quantitative parameters for a typical ¹⁹⁹Hg laser cooling and trapping experiment.
| Parameter | Typical Value | Reference |
| Cooling Transition | ¹S₀ → ³P₁ | [1][4] |
| Wavelength (λ) | 253.7 nm | [1] |
| Natural Linewidth (Γ/2π) | 1.3 MHz | [1] |
| Clock Transition | ¹S₀ → ³P₀ | [1] |
| Clock Wavelength | 265.6 nm | [1] |
| Optical Lattice "Magic" Wavelength | 362.5 nm | [5] |
Table 1: Atomic Transitions in ¹⁹⁹Hg
| Parameter | Typical Value | Reference |
| Laser Beam Diameter | ~14 mm | [2] |
| Laser Intensity (per beam) | s = I/I_sat ≈ 6 | [3] |
| Laser Detuning (Δ) | -1.5 Γ to -2.0 Γ | [3] |
| Magnetic Field Gradient (axial) | 10 G/cm | [2][3] |
| Number of Trapped Atoms (N) | Up to 5 x 10⁷ (for ²⁰²Hg) | [3][4] |
| Atom Cloud Size (rms radius) | ~300 µm | [2] |
| Temperature (T) | 29 ± 4 µK | [2] |
| Loading Time | Seconds | [6] |
Table 2: Magneto-Optical Trap Parameters for ¹⁹⁹Hg
| Parameter | Typical Value | Reference |
| Base Pressure | < 1 x 10⁻⁹ Torr | [7] |
| Oven Temperature (for beam source) | ~150 - 200 °C | [1] |
| Mercury Reservoir Temperature (for vapor cell) | -40 °C to Room Temperature | [7] |
Table 3: Vacuum System and Atom Source Parameters
Experimental Protocols
Protocol for Preparing the Mercury Atom Source
-
Oven-based Source:
-
Load a small, high-purity sample of isotopically enriched ¹⁹⁹Hg into a stainless steel or ceramic oven crucible.
-
Assemble the oven within the vacuum chamber, ensuring good thermal isolation from the chamber walls.
-
After achieving high vacuum, slowly ramp up the temperature of the oven to between 150 °C and 200 °C to generate a sufficient vapor pressure for the atomic beam.
-
-
Vapor-cell Source:
-
Introduce a small droplet of ¹⁹⁹Hg into a quartz or glass vacuum cell.
-
Attach the cell to the main vacuum chamber and bake the system to achieve the desired base pressure.
-
The mercury vapor pressure at room temperature is sufficient for loading a MOT. For some systems, the mercury reservoir may be cooled to control the vapor pressure.[7]
-
Protocol for Laser System Setup and Alignment
-
Laser Generation:
-
Generate the 253.7 nm light through frequency quadrupling of a ~1015 nm laser.
-
Use saturated absorption spectroscopy on a mercury vapor cell to lock the laser frequency to the desired cooling transition.
-
-
MOT Beam Alignment:
-
Split the main 253.7 nm laser beam into three pairs of beams.
-
Ensure each beam is circularly polarized using quarter-wave plates.
-
Align the three pairs of beams to be mutually orthogonal and to intersect at the center of the vacuum chamber where the magnetic field zero of the MOT coils is located.
-
Each beam should be retro-reflected to create the counter-propagating pairs.
-
Protocol for Operating the Magneto-Optical Trap
-
Initial Setup:
-
Ensure the vacuum system is at the required base pressure.
-
Turn on the laser system and ensure it is locked to the red-detuned side of the ¹S₀ → ³P₁ transition (typically by 1.5 to 2.0 times the natural linewidth).[3]
-
Activate the mercury atom source.
-
-
Trapping Atoms:
-
Turn on the current to the anti-Helmholtz coils to generate the quadrupole magnetic field. A typical gradient is around 10 G/cm.[2][3]
-
Observe the fluorescence from the trapped atom cloud using a CCD camera.
-
Optimize the number of trapped atoms and the cloud size by fine-tuning the laser detuning, laser intensity, magnetic field gradient, and the alignment of the MOT beams.
-
-
Characterization:
-
Measure the number of trapped atoms by collecting the fluorescence onto a calibrated photodiode or by absorption imaging.
-
Determine the temperature of the atomic cloud using the time-of-flight (TOF) method. This involves turning off the trapping fields and observing the expansion of the atom cloud over time.
-
Visualizations
Caption: Experimental workflow for trapping ¹⁹⁹Hg atoms.
Caption: Simplified energy level diagram for ¹⁹⁹Hg.
References
- 1. dereviankogroup.com [dereviankogroup.com]
- 2. Sub-Doppler cooling of fermionic Hg isotopes in a magneto-optical trap [opg.optica.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MOT Atom Trapping – Laser and Quantum Optics – TU Darmstadt [iap.tu-darmstadt.de]
¹⁹⁹Hg as a Probe in Biochemical and Inorganic Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing the mercury isotope, ¹⁹⁹Hg, as a powerful nuclear magnetic resonance (NMR) active probe in the study of biochemical and inorganic complexes. The unique properties of the ¹⁹⁹Hg nucleus, including its spin-1/2 nature and high sensitivity to its chemical environment, make it an invaluable tool for elucidating structural and dynamic information.
Introduction to ¹⁹⁹Hg NMR Spectroscopy
¹⁹⁹Hg NMR spectroscopy is a specialized technique that offers significant advantages for studying mercury-containing systems. With a nuclear spin of I = 1/2 and a natural abundance of 16.87%, ¹⁹⁹Hg provides sharp NMR signals over a very wide chemical shift range, making it highly sensitive to subtle changes in coordination geometry and ligand identity.[1] This sensitivity allows for detailed investigations into metal binding sites in proteins, the coordination chemistry of inorganic complexes, and the mechanisms of mercury detoxification pathways.
Key Advantages of ¹⁹⁹Hg NMR:
-
High Sensitivity to Chemical Environment: The large chemical shift dispersion of ¹⁹⁹Hg allows for the resolution of distinct mercury species in complex mixtures.
-
Spin-1/2 Nucleus: Yields sharp resonance lines, facilitating accurate determination of chemical shifts and coupling constants.
-
Direct Probe of the Metal Center: Provides direct information about the immediate coordination sphere of the mercury ion.
Applications of ¹⁹⁹Hg as a Probe
The unique characteristics of ¹⁹⁹Hg make it a versatile probe in various research areas:
Elucidating Metal Coordination in Metalloproteins
¹⁹⁹Hg NMR is particularly powerful for characterizing the metal binding sites in metalloproteins. By substituting native metal ions (e.g., Zn²⁺, Cu⁺) with ¹⁹⁹Hg²⁺, researchers can gain insights into the coordination environment, including the number and type of coordinating ligands and the geometry of the metal site.
A prime example is the study of the MerR metalloregulatory protein, which is involved in bacterial mercury detoxification. ¹⁹⁹Hg NMR studies have been instrumental in demonstrating a trigonal planar Hg(S-Cys)₃ coordination in the MerR-Hg²⁺ complex.[2] This technique has also been applied to study other metal-binding proteins like metallothioneins, which are involved in heavy metal detoxification and homeostasis.
Characterizing Inorganic and Organometallic Complexes
In inorganic chemistry, ¹⁹⁹Hg NMR is used to characterize the structure and dynamics of a wide range of mercury complexes. The chemical shift of ¹⁹⁹Hg is highly dependent on the nature of the coordinated ligands, allowing for the differentiation of complexes with various donor atoms (e.g., S, N, P, C, halogens). Furthermore, scalar coupling between ¹⁹⁹Hg and other NMR-active nuclei (e.g., ¹³C, ³¹P, ¹⁵N) provides valuable information about bonding interactions.
Drug Discovery and Development
In the context of drug development, ¹⁹⁹Hg NMR can be employed in fragment-based screening and for characterizing the binding of inhibitors to metalloenzymes. By monitoring changes in the ¹⁹⁹Hg chemical shift or relaxation properties upon the addition of potential ligands, it is possible to identify compounds that interact with the mercury center and to quantify their binding affinities.
Quantitative Data Presentation
The following tables summarize key quantitative data for ¹⁹⁹Hg NMR spectroscopy, providing a reference for researchers in the field.
Table 1: ¹⁹⁹Hg Chemical Shift Ranges for Various Coordination Environments
| Compound Type/Coordination Environment | Ligands | ¹⁹⁹Hg Chemical Shift Range (ppm, relative to (CH₃)₂Hg) |
| Organomercurials | ||
| Diorganomercury (R₂Hg) | Alkyl, Aryl | -800 to 0 |
| Organomercury Halides (RHgX) | R = Alkyl, Aryl; X = Cl, Br, I | -1600 to -700 |
| Organomercury Acetates (RHgOAc) | R = Alkyl, Aryl | -1200 to -800 |
| Inorganic Complexes | ||
| Mercury(II) Halides (HgX₂) | X = Cl, Br, I | -1500 to -1000 |
| Mercury(II) Cyanide (Hg(CN)₂) | CN⁻ | -1300 to -1100 |
| Mercury(II) Phosphine Complexes | PR₃ | -1200 to 0 |
| Mercury(II) Thiolate Complexes | SR⁻ | -1000 to 200 |
| Biochemical Complexes | ||
| MerR Protein | Cysteine Thiolates | ~ -100 to 100 |
| Metallothionein | Cysteine Thiolates | ~ -200 to 200 |
| Human Carbonic Anhydrase B | Histidine, Cysteine | ~ -900 |
Note: Chemical shifts are referenced to external dimethylmercury ((CH₃)₂Hg) at 0 ppm. Safer alternative reference standards, such as Hg(ClO₄)₂, can be used, with appropriate conversion.[3]
Table 2: Representative ¹⁹⁹Hg Coupling Constants
| Coupling Nuclei | Compound Type | Number of Bonds (n) | J-Coupling Constant (Hz) |
| ¹⁹⁹Hg-¹H | Dimethylmercury ((CH₃)₂Hg) | 2 | 101 |
| ¹⁹⁹Hg-¹³C | Dimethylmercury ((CH₃)₂Hg) | 1 | 687 |
| ¹⁹⁹Hg-¹³C | Phenylmercuric acetate | 1 | 2933 |
| ¹⁹⁹Hg-¹³C | Mercury(II) Cyanide | 1 | ~2800 |
| ¹⁹⁹Hg-³¹P | [Hg(PCy₃)₂(NO₃)₂] | 1 | 7500 - 8500 |
| ¹⁹⁹Hg-³¹P | [HgX₂(PR₃)] | 1 | 4000 - 6000 |
| ¹⁹⁹Hg-¹⁵N | Amine Complexes | 1 | 150 - 300 |
Experimental Protocols
This section provides detailed methodologies for key experiments involving ¹⁹⁹Hg NMR.
General Sample Preparation for ¹⁹⁹Hg NMR
For Inorganic and Organometallic Complexes:
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble and stable. Common solvents include CDCl₃, DMSO-d₆, and D₂O.
-
Concentration: Prepare a sample with a concentration typically ranging from 10 to 100 mM. Higher concentrations may be necessary for less sensitive experiments or for compounds with low ¹⁹⁹Hg enrichment.
-
Reference Standard: An external reference of dimethylmercury (CH₃)₂Hg in a sealed capillary is traditionally used and set to 0 ppm. Caution: Dimethylmercury is extremely toxic and should be handled with extreme care in a certified fume hood with appropriate personal protective equipment. Safer alternatives like a 0.1 M solution of Hg(ClO₄)₂ in 0.1 M HClO₄/D₂O (δ ≈ -2250 ppm) can be used.[3]
-
NMR Tube: Use high-quality 5 mm NMR tubes. For air-sensitive samples, use a sealable NMR tube (e.g., J. Young tube).
For Biochemical Samples (e.g., Proteins):
-
Protein Expression and Purification: If necessary, express and purify the protein of interest. For enhanced sensitivity, consider using ¹⁹⁹Hg-enriched starting materials for in-situ complex formation.
-
Buffer Selection: Use a deuterated buffer system appropriate for maintaining the stability and activity of the protein (e.g., phosphate or Tris buffer in D₂O). Ensure the pH is adjusted correctly for the deuterated solvent (pD = pH meter reading + 0.4).
-
Protein Concentration: Aim for a protein concentration in the range of 0.1 to 1 mM.
-
¹⁹⁹Hg Titration: Prepare a stock solution of a ¹⁹⁹Hg salt (e.g., ¹⁹⁹HgCl₂ or ¹⁹⁹Hg(ClO₄)₂) in the same deuterated buffer. Add small aliquots of the ¹⁹⁹Hg stock solution to the protein sample, acquiring a ¹⁹⁹Hg NMR spectrum after each addition.
-
Sample Handling: Maintain the sample at a constant temperature, typically between 4 and 25 °C, to ensure protein stability.
Protocol for 1D ¹⁹⁹Hg NMR Spectroscopy
-
Spectrometer Setup: Tune the NMR probe to the ¹⁹⁹Hg frequency (e.g., ~71.7 MHz on a 400 MHz spectrometer).
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg) is typically used.
-
Spectral Width (SW): Set a wide spectral width (e.g., 500-1000 ppm) initially to locate the ¹⁹⁹Hg signal, then optimize for the specific region of interest.
-
Transmitter Frequency Offset (O1): Center the transmitter frequency on the expected chemical shift of the ¹⁹⁹Hg signal.
-
Acquisition Time (AQ): Typically 0.1 to 0.5 seconds.
-
Relaxation Delay (D1): A delay of 1 to 5 times the longitudinal relaxation time (T₁) of the ¹⁹⁹Hg nucleus. A starting value of 1-2 seconds is often sufficient.
-
Number of Scans (NS): Varies depending on the sample concentration and ¹⁹⁹Hg enrichment. Start with 128 or 256 scans and adjust as needed to achieve an adequate signal-to-noise ratio.
-
Proton Decoupling: Use broadband proton decoupling (e.g., garp or waltz16) during acquisition to simplify the spectrum and improve sensitivity by collapsing proton-mercury couplings and benefiting from the Nuclear Overhauser Effect (NOE).
-
-
Data Processing:
-
Apply an exponential line broadening factor (LB) of 10-50 Hz to improve the signal-to-noise ratio.
-
Fourier transform, phase, and baseline correct the spectrum.
-
Reference the spectrum to the appropriate standard.
-
Protocol for ¹⁹⁹Hg-¹H HSQC Spectroscopy
The Heteronuclear Single Quantum Coherence (HSQC) experiment can be adapted to correlate ¹⁹⁹Hg nuclei with their coupled protons, providing valuable connectivity information.
-
Spectrometer Setup: Use a probe capable of simultaneous ¹H and ¹⁹⁹Hg pulses.
-
Pulse Program: A standard HSQC pulse sequence with gradients for coherence selection (e.g., hsqcetgpsi2) is used.
-
Acquisition Parameters:
-
Spectral Widths (SW): Set the ¹H spectral width (F2 dimension) to cover all proton resonances (e.g., 10-12 ppm) and the ¹⁹⁹Hg spectral width (F1 dimension) to encompass the expected ¹⁹⁹Hg chemical shift range.
-
Transmitter Frequencies (O1p and O2p): Center the transmitter frequencies for both ¹H and ¹⁹⁹Hg.
-
Number of Increments (TD1): Typically 128 to 256 increments in the indirect dimension.
-
Number of Scans (NS): A higher number of scans per increment (e.g., 16, 32, or more) is usually required due to the lower sensitivity of this experiment.
-
J-Coupling Delay: The delays in the INEPT portion of the pulse sequence should be optimized based on the expected one-bond ¹⁹⁹Hg-¹H coupling constant (¹J(¹⁹⁹Hg,¹H)). A typical value for organomercurials is around 100 Hz, so delays would be set to ~1/(2J) = 5 ms.
-
-
Data Processing: Process the 2D data using appropriate window functions (e.g., squared sine-bell) in both dimensions before Fourier transformation.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of ¹⁹⁹Hg as a probe.
Caption: MerR-mediated mercury sensing and detoxification pathway.
Caption: Workflow for ¹⁹⁹Hg NMR-based fragment screening.
References
- 1. Binding of mercury(II) to poly(dA-dT) studied by proton nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mercury-199 NMR of the metal receptor site in MerR and its protein-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Shift Standards for 199Hg NMR Spectroscopy, Twenty-Five Years Later - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ¹⁹⁹Hg NMR in Metalloprotein Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ¹⁹⁹Hg Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of metalloproteins. Mercury-199 is a sensitive spin-½ nucleus that provides sharp signals over a wide chemical shift range, making it an excellent probe for investigating the coordination environment of mercury in proteins. This technique is particularly valuable for studying mercury-binding proteins and for use as a substitute for other metal ions like Zn²⁺ and Cd²⁺ in various metalloproteins.
I. Introduction to ¹⁹⁹Hg NMR in Metalloprotein Studies
¹⁹⁹Hg NMR spectroscopy is a powerful tool for elucidating the structure and function of metalloproteins. The chemical shift of ¹⁹⁹Hg is highly sensitive to its coordination environment, including the number and type of ligands, their geometry, and bond distances.[1][2] This sensitivity allows for the detailed characterization of metal-binding sites within proteins.
Key applications of ¹⁹⁹Hg NMR in this field include:
-
Determination of Metal Coordination: Identifying the number and nature of amino acid residues (typically cysteine thiols) coordinating the mercury ion.[1][2][3]
-
Structural Characterization: Providing insights into the geometry of the metal-binding site.[3]
-
Probing Conformational Changes: Detecting alterations in the metal coordination sphere upon protein-DNA binding, substrate binding, or allosteric regulation.[3]
-
Drug Discovery and Development: Screening for and characterizing the binding of small molecule inhibitors to metalloproteins.
II. Experimental Protocols
A. Protocol for Preparation of ¹⁹⁹Hg-Labeled Metalloprotein Samples
This protocol provides a general guideline for the preparation of ¹⁹⁹Hg-labeled protein samples for NMR studies. The specific conditions may need to be optimized for the protein of interest.
1. Protein Expression and Purification:
- Express the metalloprotein of interest, typically in E. coli or another suitable expression system. The protein can be expressed as an apoprotein (metal-free) or with its native metal.
- Purify the protein to homogeneity using standard chromatographic techniques (e.g., affinity, ion exchange, size exclusion).
2. Preparation of Apoprotein (if necessary):
- If the protein is purified with a bound metal, it must be removed to create the apoprotein. This is often achieved by dialysis against a buffer containing a strong chelating agent (e.g., EDTA), followed by extensive dialysis against a metal-free buffer.
3. ¹⁹⁹Hg Isotope Incorporation:
- Prepare a stock solution of a ¹⁹⁹Hg salt. Enriched ¹⁹⁹HgCl₂ or ¹⁹⁹Hg(ClO₄)₂ are commonly used. Caution: Mercury compounds are highly toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
- Slowly add a stoichiometric amount (or a slight excess) of the ¹⁹⁹Hg solution to the purified apoprotein solution while gently stirring at 4°C.
- Incubate the mixture for a sufficient time (e.g., 1-2 hours) to allow for complete metal binding.
- Remove any unbound ¹⁹⁹Hg by dialysis or size-exclusion chromatography using a metal-free buffer.
4. NMR Sample Preparation:
- Concentrate the ¹⁹⁹Hg-labeled protein to the desired concentration (typically 0.1-1.0 mM).
- Exchange the protein into a suitable NMR buffer. The buffer should be deuterated (e.g., D₂O-based) for the NMR lock. A typical buffer might contain 20 mM Tris-HCl, 100 mM NaCl, and 10% D₂O, with the pH adjusted to the protein's stability range.
- Filter the final sample through a 0.22 µm filter to remove any precipitates.
- Transfer the sample to a clean NMR tube.
B. Protocol for ¹⁹⁹Hg NMR Data Acquisition
The following are general guidelines for acquiring one-dimensional ¹⁹⁹Hg NMR spectra. Specific parameters will need to be optimized for the sample and the spectrometer.
1. Spectrometer Setup:
- Use a high-field NMR spectrometer equipped with a broadband probe tunable to the ¹⁹⁹Hg frequency.
- Tune and match the probe for the ¹⁹⁹Hg nucleus.
2. Acquisition Parameters:
- Pulse Sequence: A simple one-pulse (or "zg") sequence is typically sufficient for 1D ¹⁹⁹Hg NMR.
- Spectral Width: A wide spectral width is often necessary due to the large chemical shift range of ¹⁹⁹Hg. A starting point could be 200-500 ppm.
- Transmitter Offset (O1): Center the transmitter frequency in the expected chemical shift region of the ¹⁹⁹Hg signal.
- Acquisition Time (AQ): An acquisition time of 0.1-0.5 seconds is a reasonable starting point.
- Relaxation Delay (D1): The relaxation delay should be at least 1-2 times the T₁ of the ¹⁹⁹Hg nucleus. For proteins, a delay of 1-3 seconds is a good starting point.
- Pulse Width (P1): Determine the 90° pulse width for ¹⁹⁹Hg using a concentrated standard sample.
- Number of Scans (NS): The number of scans will depend on the sample concentration and the natural abundance or enrichment of ¹⁹⁹Hg. For enriched samples, a few hundred to several thousand scans may be required.
- Temperature: Maintain a constant temperature at which the protein is stable (e.g., 298 K).
3. Chemical Shift Referencing:
- Due to the extreme toxicity of dimethylmercury [(CH₃)₂Hg], its use as a primary reference (δ = 0 ppm) is strongly discouraged.[4][5][6]
- A safer and recommended external reference is a 0.1 M solution of Hg(ClO₄)₂ in 0.1 M perchloric acid in D₂O, which has a chemical shift of -2250 ppm relative to dimethylmercury.[5]
- Alternatively, chemical shifts can be referenced indirectly using the unified chemical shift scale based on the proton resonance of tetramethylsilane (TMS).[4][5]
C. Data Processing:
III. Data Presentation: ¹⁹⁹Hg Chemical Shifts in Metalloproteins
The ¹⁹⁹Hg chemical shift is highly dependent on the coordination number and geometry of the mercury center. The following table summarizes typical ¹⁹⁹Hg chemical shifts for different coordination environments in metalloproteins.
| Coordination Number | Ligands | Protein/Model Compound Example | Typical ¹⁹⁹Hg Chemical Shift (δ, ppm) |
| 2 | 2 Cys | Model Compound: [Hg(SCH₃)₂] | -100 to -400 |
| 3 | 3 Cys | MerR metalloregulatory protein | -700 to -900 |
| 4 | 4 Cys | Metallothionein | -100 to -300 |
Note: Chemical shifts are referenced to external (CH₃)₂Hg at 0 ppm. The exact chemical shift can vary depending on the specific protein environment.
IV. Visualization of Workflows and Concepts
Experimental Workflow for ¹⁹⁹Hg NMR of Metalloproteins
Caption: Workflow for ¹⁹⁹Hg NMR studies of metalloproteins.
Logical Relationship in Data Analysis
Caption: Factors influencing the ¹⁹⁹Hg chemical shift.
V. Applications in Drug Development
While direct screening of compound libraries using ¹⁹⁹Hg NMR is not yet a widespread technique, the principles are analogous to other ligand-observed and protein-observed NMR screening methods, such as those using ¹⁹F NMR.
A. Fragment-Based Screening:
¹⁹⁹Hg NMR can be used to screen for small molecule fragments that bind to a mercury-containing or mercury-substituted metalloprotein. The binding of a fragment to the protein can induce a change in the ¹⁹⁹Hg chemical shift or line broadening of the ¹⁹⁹Hg signal, indicating an interaction.
B. Characterization of Inhibitor Binding:
Once a potential inhibitor is identified, ¹⁹⁹Hg NMR can be used to characterize its binding to the target metalloprotein. Titration of the inhibitor into a solution of the ¹⁹⁹Hg-labeled protein can provide information on the binding affinity (Kd) and the stoichiometry of the interaction. Changes in the ¹⁹⁹Hg chemical shift upon inhibitor binding can also provide insights into the mechanism of inhibition, such as whether the inhibitor directly interacts with the metal center or induces a conformational change.
Signaling Pathway Example: MerR-mediated Mercury Resistance
¹⁹⁹Hg NMR has been instrumental in understanding the mechanism of the MerR metalloregulatory protein, which controls a mercury detoxification pathway in bacteria.
References
- 1. 199Hg NMR Shielding and Chemical Shifts of 2-, 3-, and 4-Coordinate Hg(II)-Thiolate Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - 199Hg NMR Shielding and Chemical Shifts of 2â, 3â, and 4âCoordinate Hg(II)-Thiolate Species - Inorganic Chemistry - Figshare [acs.figshare.com]
- 3. This compound NMR of the metal receptor site in MerR and its protein-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Chemical-Shift Standards for 199Hg NMR Spectroscopy, 25 Years Later - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mercury-199 as a Quantum Sensor in Fundamental Physics Tests
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mercury-199 (¹⁹⁹Hg), a stable isotope of mercury with a nuclear spin of I=1/2, has emerged as a powerful quantum sensor for probing fundamental physics. Its unique atomic structure, including a large nuclear magnetic moment and a diamagnetic ground state, makes it exceptionally sensitive to subtle interactions that can unveil new physics beyond the Standard Model. This document provides detailed application notes and experimental protocols for utilizing ¹⁹⁹Hg in various precision measurements, including searches for permanent electric dipole moments (EDMs), tests of Lorentz invariance, and the development of ultra-precise atomic clocks for detecting variations in fundamental constants and exploring the nature of dark matter.
Key Applications and Physical Principles
This compound is employed in a range of experiments that leverage its quantum properties to search for minute deviations from established physical laws. The primary applications include:
-
Electric Dipole Moment (EDM) Searches: The existence of a permanent EDM in a non-degenerate system like an atom would violate both parity (P) and time-reversal (T) symmetries. Through the CPT theorem, this also implies CP violation, a necessary ingredient to explain the observed matter-antimatter asymmetry in the universe. The Schiff theorem states that a nuclear EDM is screened from the atomic electrons; however, imperfect screening due to relativistic effects results in a measurable atomic EDM that is enhanced in heavy atoms like mercury. The experiment typically measures the Larmor precession frequency of spin-polarized ¹⁹⁹Hg atoms in parallel and anti-parallel electric and magnetic fields. A difference in the precession frequency upon reversal of the electric field would signify a non-zero EDM.[1][2]
-
Tests of Local Lorentz Invariance (LLI): The principle of LLI, a cornerstone of Einstein's theory of general relativity, posits that the outcome of any local experiment is independent of the velocity and orientation of the laboratory. Some theories aiming to unify gravity with quantum mechanics suggest that LLI might be violated at a fundamental level. By monitoring the precession frequency of ¹⁹⁹Hg nuclei for variations that correlate with the orientation of the Earth in space (i.e., sidereal variations), stringent limits can be placed on potential LLI-violating interactions.[3][4][5]
-
Atomic Clocks and Searches for Dark Matter: Ultra-precise atomic clocks based on transitions in ions like ¹⁹⁹Hg⁺ are instrumental in searching for temporal variations of fundamental constants, another prediction of some theories beyond the Standard Model.[6] Furthermore, certain models of ultralight dark matter predict that it could manifest as oscillating signals in these fundamental constants.[7][8][9] By comparing the frequency of a ¹⁹⁹Hg⁺ clock with another atomic clock based on a different atomic species over extended periods, one can search for these telltale oscillations.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative data from various experiments utilizing this compound as a quantum sensor.
Table 1: Performance in Electric Dipole Moment (EDM) Searches
| Parameter | Reported Value | Experiment/Reference |
| EDM Limit of ¹⁹⁹Hg | < 2.1 x 10⁻²⁸ e cm (95% C.L.) | Romalis, M.V., et al. (2001)[1][10] |
| Statistical Uncertainty | ± 1.7 x 10⁻²⁹ e cm | New EDM data mentioned in a 2008 conference proceeding[10] |
| Improved EDM Limit | < 3.1 x 10⁻²⁹ e cm | Mentioned in a presentation abstract[10] |
| Spin Coherence Time | 300-500 s (initially) | Romalis, M.V., et al. (2000)[1] |
| Applied Electric Field | Not explicitly stated, but crucial for EDM sensitivity | General EDM methodology[1][2] |
| Magnetic Field | Not explicitly stated, required for Larmor precession | General EDM methodology[1][2] |
Table 2: ¹⁹⁹Hg in Atomic Clocks and Tests of Fundamental Constants
| Parameter | Reported Value/Constraint | Experiment/Reference |
| Fractional Time Variation of ν(Cs)/ν(Hg) | < 7 x 10⁻¹⁵ yr⁻¹ (1σ uncertainty) | Bize, S., et al. (2003)[6] |
| ¹⁹⁹Hg⁺ S-D Transition Frequency | 1 064 721 609 899 143.7 ± 1.1 Hz | Bize, S., et al. (2003)[6] |
| Linear Fit to Frequency Variation | -0.24 ± 1.3 Hz yr⁻¹ | Bize, S., et al. (2003)[6] |
Experimental Protocols
Protocol 1: Measurement of the ¹⁹⁹Hg Electric Dipole Moment
This protocol outlines the key steps for a vapor cell-based ¹⁹⁹Hg EDM experiment.
1. Preparation of ¹⁹⁹Hg Vapor Cells:
- Fabricate quartz cells and thoroughly clean them.
- Introduce a small amount of isotopically enriched ¹⁹⁹Hg.
- Add buffer gases such as N₂ (e.g., 450 Torr) and CO (e.g., 50 Torr) to increase the breakdown voltage and prolong the spin coherence time.[1]
- Coat the inner walls of the cells with a material like paraffin to minimize spin depolarization from wall collisions.[1]
- Seal the cells under vacuum.
2. Spin Polarization of ¹⁹⁹Hg:
- Generate a beam of 253.7 nm UV light using a laser system (e.g., a frequency-quadrupled laser).[11]
- Circularly polarize the UV light.
- Direct the polarized light into the ¹⁹⁹Hg vapor cell to optically pump the atoms into a single nuclear spin state. This process involves exciting a specific hyperfine transition, followed by spontaneous decay that preferentially populates one of the ground-state spin sublevels.[12]
3. Larmor Precession and Detection:
- Apply a stable, homogeneous magnetic field (B-field) to induce Larmor precession of the ¹⁹⁹Hg nuclear spins.[13]
- Apply a strong, reversible electric field (E-field) parallel or anti-parallel to the B-field.
- Use a linearly polarized probe beam of the same UV light to detect the spin precession. The precession of the atomic spins causes a rotation of the polarization plane of the probe beam (Faraday rotation), which oscillates at the Larmor frequency.[2]
- Use a polarizing beam splitter and photodetectors to measure the intensity of the two orthogonal polarization components of the probe beam, which will oscillate out of phase.[2]
4. Data Acquisition and Analysis:
- Measure the Larmor frequency with the E-field pointing in one direction.
- Reverse the direction of the E-field and repeat the frequency measurement.
- Simultaneously perform measurements in two cells with oppositely directed E-fields to reduce noise from magnetic field fluctuations.[1]
- The EDM is proportional to the difference in the Larmor frequencies measured in the two E-field configurations: ħ(ω₁ - ω₂) = 4dE.[1]
- Repeat the measurements over long periods, frequently reversing the E-field, B-field, and data acquisition channels to identify and mitigate systematic effects.[1]
Protocol 2: Laser Cooling and Trapping of ¹⁹⁹Hg
This protocol is a prerequisite for experiments requiring cold, localized samples of ¹⁹⁹Hg atoms.
1. Vacuum System Preparation:
- Establish an ultra-high vacuum (UHV) environment in a trapping chamber to minimize collisions with background gas.
- Include a source of ¹⁹⁹Hg atoms, such as a heated reservoir.
2. Laser System Setup:
- Generate laser light at 253.7 nm, resonant with the ¹S₀ → ³P₁ cooling transition in mercury.[11] An optically pumped semiconductor laser (OPSEL) followed by frequency quadrupling is a suitable source.[11]
- Split the laser beam into six independent, mutually orthogonal beams.
- Control the frequency and intensity of each laser beam.
3. Magneto-Optical Trap (MOT) Formation:
- Direct the six laser beams to intersect at the center of the UHV chamber.
- Create a quadrupole magnetic field at the intersection point using a pair of anti-Helmholtz coils.
- Slightly red-detune the frequency of the cooling laser from the atomic resonance.
- The combination of the magnetic field gradient and the circularly polarized, red-detuned laser light creates a position- and velocity-dependent force that cools and traps the ¹⁹⁹Hg atoms at the center of the magnetic field.[14]
4. Characterization of the Trapped Atoms:
- Image the fluorescence from the trapped atoms to determine their number and spatial distribution.
- Use time-of-flight measurements to determine the temperature of the atomic cloud.[11]
Visualizations
References
- 1. arxiv.org [arxiv.org]
- 2. agenda.hep.wisc.edu [agenda.hep.wisc.edu]
- 3. Verification Required - Princeton University Library [oar.princeton.edu]
- 4. [1106.0738] A new test of local Lorentz invariance using $^{21}$Ne-Rb-K comagnetometer [arxiv.org]
- 5. Modern Tests of Lorentz Invariance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tf.nist.gov [tf.nist.gov]
- 7. scitechdaily.com [scitechdaily.com]
- 8. Advanced Atomic Clock Makes a Better Dark Matter Detector | NIST [nist.gov]
- 9. How Could Atomic Clocks Be Used to Detect Dark Matter? | Discover Magazine [discovermagazine.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. indico.cern.ch [indico.cern.ch]
- 13. mriquestions.com [mriquestions.com]
- 14. advlabs.aapt.org [advlabs.aapt.org]
Application of ¹⁹⁹Hg in Neutron Activation Detectors: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of Mercury-199 (¹⁹⁹Hg) in neutron activation detectors. It is intended for researchers, scientists, and professionals in drug development who require an understanding of the principles and practical protocols for utilizing this technology. The content covers the underlying nuclear physics, detailed experimental procedures, and data analysis techniques.
Introduction to ¹⁹⁹Hg in Neutron Detection
This compound is a stable isotope of mercury that can be used for the detection and characterization of neutron fields. Its application in this context is based on the principles of Neutron Activation Analysis (NAA). When ¹⁹⁹Hg captures a neutron, it transmutes into the excited nucleus of ²⁰⁰Hg, which then de-excites by emitting prompt and delayed gamma rays. The detection and analysis of these gamma rays form the basis of its use as a neutron activation detector.
The primary nuclear reaction of interest is:
¹⁹⁹Hg + n → ²⁰⁰Hg → ²⁰⁰Hg + γ*
This reaction is particularly useful for thermal neutron detection due to the high probability of a ¹⁹⁹Hg nucleus capturing a thermal neutron, a property quantified by its thermal neutron capture cross-section.
Quantitative Data for the ¹⁹⁹Hg(n,γ)²⁰⁰Hg Reaction
Accurate quantitative data is essential for the effective use of ¹⁹⁹Hg in neutron detectors. The following tables summarize the key nuclear data for the ¹⁹⁹Hg(n,γ)²⁰⁰Hg reaction.
| Parameter | Value | Reference |
| Thermal Neutron Capture Cross-Section (σ) | 2000 ± 200 barns | --INVALID-LINK-- |
| Isotopic Abundance of ¹⁹⁹Hg | 16.9 % | --INVALID-LINK-- |
| Half-life of ²⁰⁰Hg | Stable | --INVALID-LINK-- |
Table 1: Key Nuclear Data for ¹⁹⁹Hg Neutron Activation.
The de-excitation of the compound nucleus, ²⁰⁰Hg*, results in the emission of a spectrum of gamma rays. The most prominent prompt gamma-ray energies are listed below. For a comprehensive list of gamma-ray energies and their intensities, the Evaluated Nuclear Structure Data File (ENSDF) and the NuDat database are recommended resources.[1]
| Gamma-Ray Energy (keV) | Intensity (%) |
| 368.1 | High |
| 661.1 | High |
Table 2: Prominent Prompt Gamma-Ray Energies from the ¹⁹⁹Hg(n,γ)²⁰⁰Hg Reaction. Note: A comprehensive list with precise intensities should be obtained from evaluated nuclear databases for accurate analysis.
Experimental Protocols
The use of ¹⁹⁹Hg in neutron activation detectors can be broadly categorized into two main applications: as a neutron flux monitor and for neutron spectrum unfolding. The following are detailed protocols for these applications.
Protocol for ¹⁹⁹Hg as a Neutron Flux Monitor
This protocol outlines the steps to measure the thermal neutron flux using a ¹⁹⁹Hg sample.
3.1.1. Materials and Equipment
-
¹⁹⁹Hg Sample: A known quantity of a stable mercury compound with a certified isotopic abundance of ¹⁹⁹Hg. Mercury(II) oxide (HgO) or mercury(II) sulfide (HgS) powders are common choices. The sample should be encapsulated in a material with a low neutron absorption cross-section, such as high-purity quartz or aluminum.
-
Neutron Source: A calibrated neutron source providing a stable and well-characterized thermal neutron field (e.g., a research reactor thermal column, a moderated isotopic source like Am-Be).
-
High-Purity Germanium (HPGe) Detector: For high-resolution gamma-ray spectroscopy.
-
Multichannel Analyzer (MCA): To acquire and process the signals from the HPGe detector.
-
Lead Shielding: To reduce background gamma radiation.
-
Standard Reference Material (SRM): A material with a well-known thermal neutron capture cross-section and gamma-ray emission (e.g., gold foil) for calibration.
3.1.2. Experimental Procedure
-
Sample Preparation:
-
Accurately weigh a precise amount of the ¹⁹⁹Hg compound.
-
Encapsulate the sample in a clean quartz or aluminum vial and seal it.
-
Prepare a standard reference material (e.g., a gold foil of known mass and purity) in a similar encapsulation.
-
-
Irradiation:
-
Place the encapsulated ¹⁹⁹Hg sample and the SRM in the thermal neutron field at the same location to ensure they are exposed to the same neutron flux.
-
Irradiate the samples for a predetermined time. The irradiation time will depend on the neutron flux and the desired level of activation.
-
-
Gamma-Ray Spectroscopy:
-
After irradiation, carefully remove the samples from the neutron field.
-
Allow for a suitable cooling time to let short-lived interfering radioisotopes decay.
-
Position the activated ¹⁹⁹Hg sample in front of the HPGe detector within a lead shield.
-
Acquire the gamma-ray spectrum for a sufficient duration to obtain good counting statistics for the prominent ²⁰⁰Hg gamma-ray peaks (e.g., 368.1 keV and 661.1 keV).
-
Repeat the measurement for the activated SRM (e.g., the 411.8 keV peak from ¹⁹⁸Au).
-
-
Data Analysis:
-
Identify the characteristic gamma-ray peaks of ²⁰⁰Hg and the SRM in the acquired spectra.
-
Determine the net peak area (counts) for each identified gamma ray.
-
Calculate the activity (A) of the ²⁰⁰Hg and the SRM using the following formula: A = C / (ε * Iγ * t) Where:
-
C is the net peak area (counts)
-
ε is the detector efficiency at the gamma-ray energy
-
Iγ is the gamma-ray intensity (emission probability)
-
t is the counting time
-
-
The thermal neutron flux (Φ) can then be calculated using the activity of the SRM and the known activation equation. The activity of the ¹⁹⁹Hg sample can then be used to verify the flux measurement.
-
Protocol for Neutron Spectrum Unfolding using ¹⁹⁹Hg Foil
Neutron spectrum unfolding is a technique used to determine the energy distribution of a neutron field.[2][3] This is achieved by irradiating a set of different materials (activation foils) with varying neutron energy sensitivities and then analyzing their induced activities.[4][5][6] ¹⁹⁹Hg can be included in this set of foils to provide information about the thermal and epithermal regions of the neutron spectrum.
3.2.1. Materials and Equipment
-
Set of Activation Foils: Including a ¹⁹⁹Hg foil, along with other foils sensitive to different neutron energy ranges (e.g., In, Au, Co, Fe, Ni).[7][8]
-
Neutron Source: The unknown neutron field to be characterized.
-
HPGe Detector and MCA.
-
Lead Shielding.
-
Spectrum Unfolding Code: Software that uses the measured activities and known reaction cross-sections to calculate the neutron energy spectrum (e.g., MAXED, STAY'SL).
3.2.2. Experimental Procedure
-
Foil Preparation and Irradiation:
-
Prepare a set of activation foils, including the encapsulated ¹⁹⁹Hg sample, with accurately known masses and purities.
-
Place the entire set of foils at the same location within the neutron field of interest.
-
Irradiate all foils simultaneously for a known duration.
-
-
Gamma-Ray Spectroscopy:
-
After irradiation, sequentially measure the gamma-ray spectrum of each activation foil using the HPGe detector.
-
Ensure appropriate cooling times for each foil to optimize the signal-to-background ratio for the specific activation products.
-
-
Data Analysis and Unfolding:
-
For each foil, determine the activity of the respective activation product by analyzing the characteristic gamma-ray peaks.
-
Use the measured activities, along with the irradiation history, foil masses, and nuclear data (cross-sections, gamma-ray intensities), as input for the spectrum unfolding code.
-
The unfolding code will then iteratively adjust an initial guess of the neutron spectrum until the calculated activities match the measured activities within the experimental uncertainties, thus yielding the unfolded neutron energy spectrum.[9][10]
-
Visualizations
Signaling Pathway of ¹⁹⁹Hg Neutron Activation
The following diagram illustrates the process of neutron capture by ¹⁹⁹Hg and the subsequent emission of gamma rays.
Experimental Workflow for Neutron Flux Monitoring
This diagram outlines the major steps involved in using ¹⁹⁹Hg for neutron flux measurement.
Logical Relationship for Neutron Spectrum Unfolding
This diagram illustrates the logical flow of the neutron spectrum unfolding process.
References
- 1. NNDC Databases [nndc.bnl.gov]
- 2. researchgate.net [researchgate.net]
- 3. scipub.euro-fusion.org [scipub.euro-fusion.org]
- 4. scispace.com [scispace.com]
- 5. nucleus.iaea.org [nucleus.iaea.org]
- 6. diva-portal.org [diva-portal.org]
- 7. scilit.com [scilit.com]
- 8. arxiv.org [arxiv.org]
- 9. www-nds.iaea.org [www-nds.iaea.org]
- 10. shura.shu.ac.uk [shura.shu.ac.uk]
Application Notes and Protocols for ¹⁹⁹Hg Spin-Lattice Relaxation Time (T₁) Measurement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the measurement of the spin-lattice relaxation time (T₁) of the ¹⁹⁹Hg nucleus. Understanding the T₁ of ¹⁹⁹Hg is crucial for optimizing nuclear magnetic resonance (NMR) experiments and for gaining insights into the local chemical environment and dynamics of mercury-containing compounds. This is particularly relevant in drug development for studying mercury-based compounds or the interaction of potential drugs with mercury-containing biological targets.
Introduction to ¹⁹⁹Hg T₁ Relaxation
The spin-lattice relaxation time, T₁, describes the process by which the net magnetization of ¹⁹⁹Hg nuclei returns to thermal equilibrium along the main magnetic field (B₀) after being perturbed by a radiofrequency (RF) pulse.[1][2] This relaxation is mediated by interactions between the nuclear spins and their surrounding environment (the "lattice"). The rate of this relaxation (1/T₁) is sensitive to molecular motion, chemical structure, and the presence of other magnetic nuclei or unpaired electrons.
For the ¹⁹⁹Hg nucleus, a spin-½ nucleus, the dominant relaxation mechanism is often chemical shift anisotropy (CSA). CSA arises from the orientation-dependent magnetic shielding of the nucleus. In solution, the tumbling of the molecule modulates this shielding, creating a fluctuating magnetic field that can induce spin transitions and thus relaxation. The efficiency of CSA relaxation is highly dependent on the magnetic field strength; as the field strength increases, T₁ generally decreases.
The measurement of ¹⁹⁹Hg T₁ is essential for:
-
Quantitative NMR (qNMR): Accurate quantification of mercury-containing species requires that the nuclei have fully returned to equilibrium between scans. This is achieved by setting a repetition delay of at least 5 times the longest T₁.
-
Structural and Dynamic Studies: T₁ values provide information about molecular size, shape, and mobility in solution.
-
Binding Studies: Changes in the T₁ of ¹⁹⁹Hg upon binding to ligands, proteins, or other macromolecules can be used to characterize these interactions. This is particularly useful in drug development for assessing the binding of drug candidates to mercury-containing enzymes or receptors.
Quantitative Data Summary
The spin-lattice relaxation time of ¹⁹⁹Hg can vary significantly depending on the chemical environment and the external magnetic field strength. The following table summarizes reported T₁ values for several organomercury compounds.
| Compound | Solvent | Magnetic Field (T) | Temperature (K) | ¹⁹⁹Hg T₁ (s) |
| Diphenylmercury (Hg(C₆H₅)₂) | Toluene-d₈ | 2.35 | 310 | 0.30 |
| Diphenylmercury (Hg(C₆H₅)₂) | Toluene-d₈ | 7.05 | 310 | 0.033 |
| Dimethylmercury (Hg(CH₃)₂) | Neat | 5.875 | Ambient | ~0.8 |
| Dimethylmercury (Hg(CH₃)₂) | Neat | 9.40 | Ambient | ~0.3 |
| Mercury(II) Cyanide (Hg(CN)₂) | DMSO-d₆ | 5.875 | Ambient | ~2.0 |
| Mercury(II) Cyanide (Hg(CN)₂) | DMSO-d₆ | 9.40 | Ambient | ~0.8 |
Note: The significant decrease in T₁ at higher magnetic fields is characteristic of the chemical shift anisotropy (CSA) relaxation mechanism.
Experimental Protocols
The most common and reliable method for measuring T₁ is the inversion-recovery experiment .[1][2] This experiment utilizes a 180° pulse to invert the net magnetization, followed by a variable delay (τ) during which the magnetization relaxes back towards equilibrium. A 90° pulse is then applied to read the state of the magnetization.
General Inversion-Recovery Pulse Sequence
The fundamental pulse sequence for the inversion-recovery experiment is:
[Relaxation Delay (D1)] - 180° - τ - 90° - [Acquisition (FID)]
This sequence is repeated for a series of τ values, and the intensity of the NMR signal is measured for each delay. The resulting data are then fit to an exponential recovery function to extract the T₁ value.
Detailed Protocol for ¹⁹⁹Hg T₁ Measurement
This protocol outlines the steps for measuring the ¹⁹⁹Hg T₁ of an organomercury compound using a modern NMR spectrometer.
1. Sample Preparation:
-
Dissolve the mercury-containing compound in a suitable deuterated solvent to a concentration that provides an adequate signal-to-noise ratio in a reasonable time.
-
Filter the sample to remove any particulate matter, which can degrade the magnetic field homogeneity.
-
Transfer the solution to a high-quality NMR tube.
2. Spectrometer Setup and Calibration:
-
Tune and match the NMR probe for the ¹⁹⁹Hg frequency.
-
Shim the magnetic field to obtain a narrow and symmetrical lineshape for a reference signal (e.g., the solvent deuterium lock signal).
-
Calibrate the 90° and 180° pulse widths for ¹⁹⁹Hg on the specific sample. This is a critical step for accurate T₁ measurements. The 180° pulse should be twice the duration of the 90° pulse.
3. Inversion-Recovery Experiment Parameters:
-
Pulse Program: Select the standard inversion-recovery pulse program (often named t1ir or similar).
-
Spectral Width (SW): Set a spectral width that encompasses the ¹⁹⁹Hg chemical shift range of interest. For organomercury compounds, this can be a very wide range.
-
Number of Scans (NS): Choose a number of scans sufficient to achieve a good signal-to-noise ratio for each τ value. This will depend on the sample concentration.
-
Relaxation Delay (D1): Set the relaxation delay D1 to be at least 5 times the estimated longest T₁ of the ¹⁹⁹Hg nucleus in the sample. If the T₁ is unknown, a conservative value (e.g., 10-20 seconds) should be used initially, and the experiment repeated with a longer D1 if the measured T₁ is found to be long.
-
Variable Delay List (τ): Create a list of variable delays (τ values) to sample the magnetization recovery curve. A typical list might include 8-12 values, starting from a very short delay and increasing to approximately 2-3 times the estimated T₁. For compounds with expected short T₁s (e.g., due to CSA at high field), the τ values should be closely spaced in the initial part of the recovery.
-
Example τ list for an expected T₁ of 0.5 s: 0.01s, 0.05s, 0.1s, 0.2s, 0.4s, 0.8s, 1.5s, 3s.
-
4. Data Acquisition:
-
Acquire the inversion-recovery dataset. This will be a pseudo-2D experiment where one dimension is the chemical shift and the other is the variable delay τ.
5. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired FIDs.
-
Phase the spectrum corresponding to the longest τ value to be purely positive absorption. Apply this phase correction to all other spectra in the dataset.
-
Integrate the area of the ¹⁹⁹Hg peak of interest for each τ value.
-
Fit the integrated peak intensities (Iτ) as a function of the delay time (τ) to the following three-parameter exponential recovery equation:
-
I(τ) = I₀ [1 - A * exp(-τ / T₁)]
-
Where I(τ) is the intensity at delay τ, I₀ is the equilibrium intensity, A is a factor close to 2 for a perfect 180° inversion pulse, and T₁ is the spin-lattice relaxation time.
-
-
Most NMR software packages have built-in functions for automated T₁ analysis that perform this fitting.
Diagrams
Caption: Workflow for ¹⁹⁹Hg T₁ measurement.
Caption: Inversion-recovery pulse sequence.
References
Application Notes and Protocols for the Use of Stable Mercury Isotopes in Environmental Exposure Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable mercury (Hg) isotopes have emerged as a powerful tool for tracing the sources, transport, and biogeochemical cycling of mercury in the environment.[1][2][3] This technique utilizes natural variations in the isotopic composition of mercury to provide insights that traditional concentration measurements alone cannot.[2] Mercury has seven stable isotopes, and their ratios can be altered by various physical, chemical, and biological processes, leading to distinct isotopic signatures for different mercury sources and environmental compartments.[3][4] These isotopic variations are categorized as mass-dependent fractionation (MDF) and mass-independent fractionation (MIF), which serve as key indicators for tracking mercury's fate and transport in ecosystems.[1][2][5][6]
This document provides detailed application notes and experimental protocols for the use of stable mercury isotopes in environmental exposure studies, aimed at researchers, scientists, and professionals in related fields.
Principles of Mercury Isotope Fractionation
Mercury isotopes undergo fractionation through two primary mechanisms:
-
Mass-Dependent Fractionation (MDF): This process results in the preferential enrichment or depletion of isotopes based on their mass. MDF is typically reported using the delta notation (δ202Hg) in per mil (‰) relative to a standard.[5][6] Biotic and abiotic transformations, redox reactions, and volatilization are common processes that cause MDF.[1][7]
-
Mass-Independent Fractionation (MIF): This process leads to isotopic changes that are not proportional to the mass differences between isotopes. MIF is most prominently observed for the odd-mass isotopes (199Hg and 201Hg) and is often a result of photochemical reactions.[1][5][6][8] MIF is reported as Δ199Hg and Δ201Hg.
The combination of MDF and MIF signatures provides a robust framework for fingerprinting mercury sources and understanding the biogeochemical pathways of mercury in the environment.[1][3]
Applications in Environmental Exposure Studies
The analysis of stable mercury isotopes has a wide range of applications in environmental science:
-
Source Apportionment: Differentiating between various natural and anthropogenic mercury sources, such as mining, industrial emissions, and atmospheric deposition.[5][7][9][10]
-
Tracking Bioaccumulation: Following the movement and biomagnification of mercury through aquatic and terrestrial food webs.[9][11]
-
Understanding Biogeochemical Cycling: Investigating the processes that control the transformation of inorganic mercury to the more toxic methylmercury (MeHg).[2][9]
-
Assessing Remediation Effectiveness: Monitoring the impact of remediation efforts at contaminated sites by tracing the fate of legacy mercury.[5]
Quantitative Data Summary
The following tables summarize typical stable mercury isotope compositions observed in various environmental matrices from different studies. These values can serve as a reference for interpreting data from new investigations.
Table 1: Stable Mercury Isotope Signatures (δ202Hg and Δ199Hg) of Common Mercury Sources.
| Source | δ202Hg (‰) | Δ199Hg (‰) | Reference(s) |
| Anthropogenic | |||
| Industrial Emissions | Variable (e.g., -0.50 to +0.50) | Near zero (e.g., -0.10 to +0.10) | [7] |
| Mining (Cinnabar) | Negative (e.g., -3.00 to -0.30) | Near zero (e.g., -0.10 to +0.10) | [5][6] |
| Coal Combustion | Negative (e.g., -2.00 to -0.50) | Near zero (e.g., -0.10 to +0.10) | [8] |
| Natural | |||
| Geologic Background | Highly variable (e.g., -2.50 to 0.00) | Near zero (e.g., -0.10 to +0.10) | [5][6] |
| Atmospheric Deposition | Negative (e.g., -2.00 to -0.50) | Negative (e.g., -0.50 to -0.10) | [1][10] |
| Biogeochemical Processes | |||
| Methylmercury Photodegradation | - | Positive (e.g., +0.50 to +3.00) | [1][12] |
| Inorganic Hg(II) Photoreduction | - | Negative (e.g., -0.50 to -0.10) | [1] |
Table 2: Stable Mercury Isotope Signatures in Environmental Samples.
| Sample Type | δ202Hg (‰) Range | Δ199Hg (‰) Range | Key Insights | Reference(s) |
| Sediment | ||||
| Uncontaminated | -2.50 to -1.00 | -0.20 to +0.20 | Reflects background geological and atmospheric inputs. | [5][6][10] |
| Mining-impacted | -1.00 to -0.30 | Near zero | Indicates contribution from cinnabar ore. | [5][6] |
| Industrial-impacted | -0.90 to -0.40 | -0.04 to +0.19 | Shows mixing of industrial and atmospheric sources. | [12] |
| Water | ||||
| Dissolved Hg | -2.10 to -0.90 | Variable | Influenced by source inputs and in-situ photochemical processes. | [5][6] |
| Particulate Hg | -2.40 to -0.60 | Variable | Reflects the composition of suspended particles. | [5][6] |
| Biota | ||||
| Fish (Freshwater) | Variable | Positive (e.g., +0.20 to +2.00) | High positive Δ199Hg indicates bioaccumulation of photodegraded methylmercury. | [1][9] |
| Fish (Marine) | Variable | Positive (e.g., +0.20 to +1.00) | Lower Δ199Hg in coastal vs. pelagic fish can indicate different MeHg sources. | [12] |
Experimental Protocols
Sample Collection and Preparation
Proper sample collection and preparation are critical to avoid contamination and ensure accurate isotopic analysis.
-
Solid Samples (Sediment, Soil, Biota):
-
Collect samples using clean techniques and store them frozen (-20°C) until processing.
-
Freeze-dry the samples to a constant weight and homogenize using a mortar and pestle or a ball mill.
-
Store the homogenized powder in clean vials.
-
-
Water Samples:
-
Collect water samples in pre-cleaned Teflon or glass bottles.
-
Filter the samples through a 0.45 µm filter to separate dissolved and particulate fractions.
-
Acidify the dissolved fraction with trace-metal grade acid (e.g., HCl or HNO3) to a pH < 2 for preservation.
-
Store the filters with the particulate fraction frozen.
-
Sample Digestion
The goal of digestion is to break down the sample matrix and release all mercury into a solution.
-
Acid Digestion for Solid Samples:
-
Weigh an appropriate amount of homogenized sample (typically 0.05 - 0.5 g) into a clean digestion vessel.
-
Add a mixture of concentrated trace-metal grade acids. A common method for sediments and biological tissues is a hot acid digestion using aqua regia (3:1 HCl:HNO3) or concentrated nitric acid (HNO3) followed by the addition of bromine monochloride (BrCl).[6][7][13]
-
Heat the samples in a water bath or on a hot plate at a controlled temperature (e.g., 90-95°C) for a specified duration (e.g., 8-12 hours).[6][13]
-
After cooling, dilute the digestate with ultrapure water to a final mercury concentration suitable for analysis (typically 0.5 to 2 ng/mL).[13]
-
Mercury Isotope Analysis by CV-MC-ICP-MS
High-precision mercury isotope ratio measurements are performed using a Cold Vapor-Multicollector-Inductively Coupled Plasma Mass Spectrometer (CV-MC-ICP-MS).[2]
-
Instrumentation and Setup:
-
The analytical system consists of a gas-liquid separator (GLS) coupled to the MC-ICP-MS.
-
A reducing agent, typically stannous chloride (SnCl2), is continuously mixed with the sample solution in the GLS to reduce ionic mercury (Hg2+) to volatile elemental mercury (Hg0).[13]
-
A stream of argon gas carries the Hg0 into the plasma of the MC-ICP-MS.
-
A thallium (Tl) standard (e.g., NIST 997) is often introduced simultaneously to correct for instrumental mass bias.[5][6][13]
-
-
Analytical Procedure:
-
Tune the MC-ICP-MS for optimal signal intensity, stability, and peak shape.[13]
-
Analyze samples using the sample-standard bracketing (SSB) method, where each sample analysis is bracketed by the analysis of a known isotopic standard (e.g., NIST 3133).[13]
-
Neutralize any excess oxidant (e.g., BrCl) in the samples with hydroxylamine hydrochloride prior to analysis.[13]
-
-
Quality Assurance/Quality Control (QA/QC):
Visualizations
Experimental Workflow for Stable Mercury Isotope Analysis
References
- 1. Mercury Isotopes in Earth and Environmental Sciences | Annual Reviews [annualreviews.org]
- 2. Review of stable mercury isotopes in ecology and biogeochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Using mercury stable isotope fractionation to identify the contribution of historical mercury mining sources present in downstream water, sediment and fish [frontiersin.org]
- 6. Using mercury stable isotope fractionation to identify the contribution of historical mercury mining sources present in downstream water, sediment and fish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. meetings.copernicus.org [meetings.copernicus.org]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. Using mercury and lead stable isotopes to assess mercury, lead, and trace metal source contributions to Great Salt Lake, Utah, USA [pubs.usgs.gov]
- 11. scilit.com [scilit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Determination of mercury stable isotopes in environmental samples | U.S. Geological Survey [usgs.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting ¹⁹⁹Hg NMR Signal Broadening
Welcome to the technical support center for ¹⁹⁹Hg Nuclear Magnetic Resonance (NMR) spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during ¹⁹⁹Hg NMR experiments, with a specific focus on signal broadening.
Frequently Asked Questions (FAQs)
Q1: My ¹⁹⁹Hg NMR signal is much broader than expected. What are the most common causes?
A1: Broadening of ¹⁹⁹Hg NMR signals can stem from several factors. The most common culprits include:
-
Chemical Exchange: Dynamic processes in your sample, such as ligand exchange or conformational changes, can occur on a timescale that interferes with the NMR measurement, leading to broadened lines.
-
Chemical Shift Anisotropy (CSA): For ¹⁹⁹Hg, CSA is a dominant relaxation mechanism, especially at high magnetic fields. If molecular tumbling is slow, this mechanism can lead to significant line broadening.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances (e.g., dissolved oxygen, metal ions) can dramatically shorten relaxation times and broaden signals.
-
Sample Preparation Issues: Poorly dissolved samples, high viscosity, or the presence of solid particulates can lead to an inhomogeneous magnetic field across the sample, resulting in broader lines.
-
Instrumental Factors: Improper shimming of the magnet can lead to a non-uniform magnetic field and consequently, broad signals.
Q2: How can I determine if chemical exchange is the cause of my broad ¹⁹⁹Hg NMR signals?
A2: Variable temperature (VT) NMR is the primary tool for diagnosing chemical exchange. As you increase the temperature, the rate of exchange will change.
-
Slow Exchange: At low temperatures, you may see sharp, distinct signals for each species.
-
Intermediate Exchange: As the temperature increases, the signals will broaden and may coalesce into a single broad peak.
-
Fast Exchange: At higher temperatures, the exchange may become so fast that a single, sharp, averaged signal is observed. By observing these changes, you can confirm the presence of a dynamic process and estimate the exchange rate.
Q3: What is Chemical Shift Anisotropy (CSA) and why is it particularly relevant for ¹⁹⁹Hg NMR?
A3: Chemical Shift Anisotropy refers to the fact that the chemical shift of a nucleus can depend on the orientation of the molecule with respect to the external magnetic field. In solution, rapid molecular tumbling usually averages this effect to a single isotropic chemical shift. However, for heavy nuclei like ¹⁹⁹Hg, the CSA can be very large (thousands of ppm). If molecular motion is not fast enough to completely average the CSA, it becomes an efficient relaxation mechanism, leading to broader lines. This effect is proportional to the square of the magnetic field strength, so signals will be broader at higher field strengths if CSA is the dominant relaxation mechanism.
Q4: I suspect paramagnetic impurities are broadening my signals. How can I confirm and mitigate this?
A4: To confirm the presence of paramagnetic impurities, you can try the following:
-
Sample Preparation: Prepare a fresh sample, ensuring all glassware is scrupulously clean to avoid metal ion contamination. Degas the sample by bubbling an inert gas (like argon or nitrogen) through it or by using the freeze-pump-thaw technique to remove dissolved oxygen.[1]
-
Chelating Agents: Add a small amount of a chelating agent like EDTA to your sample to sequester any paramagnetic metal ions. If your signal sharpens after these steps, paramagnetic broadening was likely a contributing factor.
Q5: Can the concentration of my sample affect the signal width in ¹⁹⁹Hg NMR?
A5: Yes, sample concentration can influence signal width. Highly concentrated samples can lead to increased viscosity, which slows down molecular tumbling and can increase the contribution of relaxation mechanisms like CSA, leading to broader lines. Additionally, at high concentrations, intermolecular interactions or aggregation can occur, which may also contribute to line broadening. It is often a good practice to run samples at the lowest concentration that provides an adequate signal-to-noise ratio.
Troubleshooting Guides
This section provides a step-by-step approach to diagnosing and resolving common ¹⁹⁹Hg NMR signal broadening issues.
Guide 1: Initial Troubleshooting Workflow
If you are observing broad ¹⁹⁹Hg NMR signals, follow this initial workflow to identify the potential cause.
References
optimizing laser trapping efficiency for Mercury-199 atoms
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with laser trapping of Mercury-199 (¹⁹⁹Hg) atoms. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Low Number of Trapped Atoms
Q1: We are observing a very low number of trapped ¹⁹⁹Hg atoms or no trap at all. What are the most common causes?
A1: A low number of trapped atoms is a frequent issue that can stem from several factors. Systematically check the following:
-
Laser System:
-
Frequency Detuning: The cooling laser frequency must be red-detuned from the atomic resonance. Optimal detuning is crucial and typically a few natural linewidths.[1][2][3]
-
Laser Power: Insufficient laser power in the cooling beams will reduce the capture velocity and trapping force.[2][4] Ensure the power is balanced across all beams.
-
Laser Beam Alignment and Overlap: The six trapping beams must be well-aligned and intersect at the zero-point of the magnetic quadrupole field.[5]
-
Polarization: The circular polarization of the counter-propagating beams must be opposite (σ⁺/σ⁻).[5] Incorrect polarization will lead to heating instead of cooling.
-
-
Magnetic Field:
-
Magnetic Field Gradient: An incorrect magnetic field gradient will shift the trapping region and affect the trap depth and volume. The optimal gradient needs to be determined experimentally.[2]
-
Zero-Field Position: The zero of the magnetic field must coincide with the intersection of the laser beams.
-
-
Vacuum System and Mercury Vapor Pressure:
-
Background Pressure: A high background pressure in the vacuum chamber leads to collisions that eject atoms from the trap.[5] A pressure in the range of 10⁻⁹ Pa is often required.[6]
-
Mercury Vapor Pressure: The vapor pressure of mercury is highly dependent on temperature.[7][8][9] The mercury source may need to be cooled to achieve the optimal background vapor density.[6]
-
Q2: How do the laser intensity and detuning affect the number of trapped atoms?
A2: Laser intensity and detuning are critical parameters for optimizing the number of trapped atoms. Their effects are coupled:
-
Laser Intensity: Higher intensity increases the scattering force, which can increase the capture velocity of the trap, allowing more atoms from the thermal vapor to be captured. However, very high intensities can lead to power broadening of the atomic transition and potentially cause off-resonant heating.[4] The saturation intensity for the ¹⁹⁹Hg cooling transition is 10.2 mW/cm².[2]
-
Laser Detuning: The laser must be red-detuned. A larger detuning can increase the capture volume of the trap but reduces the maximum scattering force. The optimal detuning is a trade-off between these effects and is typically found to be a few multiples of the natural linewidth (Γ = 1.27 MHz).[2][3]
A systematic optimization involves scanning the detuning for various laser intensities to find the combination that maximizes the fluorescence of the trapped atoms.
Q3: We have a 2D-MOT to load our 3D-MOT, but the loading rate is still low. How can we optimize the 2D-MOT?
A3: A 2D Magneto-Optical Trap (MOT) can significantly enhance the loading rate of a 3D-MOT by producing a cold, slow atomic beam.[3][10] To optimize the 2D-MOT for ¹⁹⁹Hg:
-
Push Beam: A "push" beam, resonant with the atomic transition, can be used to increase the flux of atoms from the 2D-MOT to the 3D-MOT. The intensity and detuning of this beam need to be optimized.[3][10]
-
2D-MOT Parameters: The laser intensity, detuning, and magnetic field gradient of the 2D-MOT itself need to be optimized to maximize the flux of slow atoms.[3][10]
-
Alignment: The atomic beam from the 2D-MOT must be properly aligned with the trapping region of the 3D-MOT.
Section 2: Unstable or Short-Lived Trap
Q4: The magneto-optical trap forms, but it is unstable and the atom number fluctuates significantly.
A4: Trap instability can be caused by:
-
Laser Frequency Jitter: The cooling laser frequency must be stable. Fluctuations in the laser frequency will change the detuning and thus the trapping force, leading to an unstable trap. A stable laser lock is essential.[11]
-
Laser Intensity Noise: Fluctuations in the laser power will also modulate the trapping force.
-
Magnetic Field Fluctuations: Unstable currents in the anti-Helmholtz coils will cause the magnetic field gradient and the trap position to fluctuate.
-
Vapor Pressure Fluctuations: If the temperature of the mercury source is not stable, the vapor pressure will fluctuate, leading to inconsistent loading and loss rates.
Q5: The trapped atoms are lost from the trap very quickly. What are the primary loss mechanisms?
A5: The lifetime of atoms in a MOT is limited by several factors:
-
Collisions with Background Gas: This is often the dominant loss mechanism. Improving the vacuum is the most effective solution.[5]
-
Inelastic Collisions: At higher atomic densities, inelastic two-body collisions can lead to trap loss.
-
Photoionization: The trapping laser itself can photoionize the trapped atoms. This is a known issue for mercury.[12] Using a lower trapping laser intensity after the initial loading phase can sometimes mitigate this.
Section 3: Laser and Optical System
Q6: We are having difficulty generating sufficient and stable UV power at 253.7 nm for cooling ¹⁹⁹Hg.
A6: The generation of deep-UV light for cooling mercury is a significant experimental challenge. Common approaches involve frequency conversion of more readily available lasers:
-
Frequency Quadrupling: A common method is to start with a fiber or semiconductor laser in the infrared (e.g., around 1015 nm) and then use two stages of second-harmonic generation (SHG) to reach 253.7 nm.[10][13]
-
Laser System Stability: The stability of the fundamental laser and the frequency conversion stages is critical for the overall stability of the UV output. Temperature stabilization of the nonlinear crystals (e.g., BBO) is important.[10]
Q7: What are the key atomic transitions and their parameters for ¹⁹⁹Hg?
A7: The primary transition for laser cooling and trapping of ¹⁹⁹Hg is the ¹S₀ → ³P₁ intercombination line.[2][11]
| Parameter | Value | Reference |
| Wavelength | 253.7 nm | [2][14] |
| Natural Linewidth (Γ) | 1.27 MHz | [2][3] |
| Saturation Intensity (I_sat) | 10.2 mW/cm² | [2] |
For optical lattice clocks, the ¹S₀ → ³P₀ clock transition at 265.6 nm is used.[14][15]
Experimental Protocols
Protocol 1: Basic Magneto-Optical Trapping of ¹⁹⁹Hg
-
Vacuum System Preparation:
-
Achieve a base pressure in the ultra-high vacuum (UHV) chamber of < 1 x 10⁻⁹ Torr.
-
Control the temperature of the mercury reservoir to regulate the vapor pressure. A cooled source may be necessary to achieve the optimal pressure.[6]
-
-
Laser System Setup:
-
Generate laser light at 253.7 nm. This is typically done by frequency quadrupling an infrared laser.[13]
-
Split the laser beam into three pairs of counter-propagating beams.
-
Ensure the beams are circularly polarized with opposite helicity for each pair (σ⁺/σ⁻).
-
Align the six beams to intersect at the center of the vacuum chamber.
-
-
Magnetic Field Generation:
-
Use a pair of coils in an anti-Helmholtz configuration to generate a quadrupole magnetic field.
-
Ensure the zero of the magnetic field coincides with the intersection of the laser beams.
-
-
Trapping Procedure:
-
Set the laser frequency to be red-detuned from the ¹S₀ → ³P₁ transition. A typical starting detuning is 2-3 times the natural linewidth (Γ).[1]
-
Turn on the magnetic field to the desired gradient.
-
Observe the fluorescence from the trapped atoms using a camera (e.g., an EMCCD).
-
Optimize the number of trapped atoms by adjusting the laser detuning, laser intensity, and magnetic field gradient.
-
Quantitative Data Summary
| Parameter | Typical Value | Notes | References |
| Trapped Atom Number | 10⁵ - 10⁷ atoms | Highly dependent on the specific setup (e.g., use of a 2D-MOT). | [3][6][11][12][13] |
| Trap Temperature | ~40-300 µK | Doppler cooling limit is around 30 µK. Sub-Doppler cooling has been observed for the fermionic ¹⁹⁹Hg isotope. | [11][12][13] |
| Laser Power (per beam) | > 10 mW | Should be sufficient to achieve an intensity near or above the saturation intensity over the beam waist. | [2][13] |
| Laser Detuning | 1-5 Γ (1.27 - 6.35 MHz) | Optimal detuning is found experimentally. | [1][2][3] |
| Magnetic Field Gradient | 10-25 G/cm | Varies depending on the specific MOT configuration. | [3] |
| Background Pressure | < 10⁻⁸ Pa | Crucial for achieving a long trap lifetime. | [6] |
Visualizations
Caption: Troubleshooting workflow for a low number of trapped atoms.
Caption: Interdependencies of key MOT parameters and their effects.
References
- 1. OPG [opg.optica.org]
- 2. Optimization of the loading rate of magneto-optical trap for neutral mercury atom [wulixb.iphy.ac.cn]
- 3. cpb.iphy.ac.cn [cpb.iphy.ac.cn]
- 4. atomic physics - Laser cooling of atoms: more area or more power? - Physics Stack Exchange [physics.stackexchange.com]
- 5. Magneto-optical trap - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Vapor Pressure of Mercury | NIST [nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
challenges in the photochemical enrichment of Mercury-199 isotopes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the photochemical enrichment of Mercury-199 (¹⁹⁹Hg).
Troubleshooting Guide
This guide addresses common issues encountered during the photochemical enrichment of ¹⁹⁹Hg.
| Symptom / Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Enriched Product | Inadequate Photon Flux ("Photon Starvation"): The number of photons available for exciting ¹⁹⁹Hg atoms is insufficient. | - Increase the brightness of the light source (monoisotopic lamp or laser). - For lamp-based systems, optimize the operating temperature and pressure to maximize the emission intensity at the desired wavelength. |
| Suboptimal Reactant Concentration: The concentration of the reacting chemical (e.g., 1,3-butadiene) is too low for an efficient reaction with excited ¹⁹⁹Hg. | - Adjust the partial pressure of the reactant gas in the reaction chamber. - Ensure a consistent and controlled flow of reactants. | |
| Short Reactor Length: The residence time of the mercury vapor in the reaction zone is too short for a complete reaction. | - Increase the length of the photochemical reactor to enhance the probability of photon absorption and chemical reaction. | |
| Poor Isotopic Selectivity (Contamination with other Hg isotopes) | Spectral Line Broadening: The emission line from the light source is too broad, leading to the excitation of adjacent mercury isotopes. | - Operate the light source at a low temperature and minimum power required for a stable output to reduce Doppler and self-absorption broadening.[1] - Maintain a low pressure of foreign gases in the absorption cell to minimize Lorentz broadening.[1] |
| Overlapping Resonance Line Profiles: The spectral lines of different mercury isotopes are too close, causing unintentional co-excitation. | - Fine-tune the light source to ensure the emission line is precisely centered on the ¹⁹⁹Hg absorption line.[1] | |
| Secondary Reactions and Scrambling: Unwanted side reactions or exchange reactions with natural mercury can reduce the enrichment factor. | - Introduce a scavenger gas, such as 1,3-butadiene, to react selectively with the excited ¹⁹⁹Hg.[1] - Ensure the rapid removal of the product to prevent back-reactions or exchange with unenriched mercury. | |
| Inconsistent or Non-Reproducible Results | Fluctuations in Lamp Performance: The intensity and spectral purity of the light source are not stable over time. | - Allow the lamp to stabilize before starting the experiment. - Monitor the lamp's output continuously and adjust operating parameters as needed. |
| Temperature Variations: Inconsistent temperatures in the mercury reservoir or reaction chamber affect vapor pressure and reaction kinetics. | - Use a temperature-controlled system for the mercury reservoir to maintain a constant vapor pressure. - Monitor and control the temperature of the reaction chamber. | |
| Flow Rate Instability: The flow rates of mercury vapor and reactant gases are not constant. | - Employ high-precision mass flow controllers for all gas streams. - Regularly calibrate flow meters. | |
| Formation of Unwanted Byproducts | Photodissociation of Reactant or Product: The UV radiation may be causing the breakdown of the reactant (e.g., 1,3-butadiene) or the enriched product. | - Use optical filters to remove wavelengths that are not necessary for ¹⁹⁹Hg excitation but may be absorbed by other species. |
| Polymerization of Reactant: Some reactants, like 1,3-butadiene, can polymerize under UV irradiation. | - Optimize the concentration of the reactant and the irradiation time to minimize polymerization. - Consider the use of inhibitors for polymerization if compatible with the primary reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the photochemical enrichment of ¹⁹⁹Hg?
A1: The process relies on the selective excitation of ¹⁹⁹Hg atoms using a light source with a very narrow spectral bandwidth that corresponds to a specific absorption line of ¹⁹⁹Hg. These electronically excited ¹⁹⁹Hg* atoms are then chemically trapped by a reactant, such as 1,3-butadiene, to form a stable compound (e.g., mercuric oxide, HgO) that can be physically separated from the other, unexcited mercury isotopes.[1]
Q2: Why is 1,3-butadiene often used as a reactant in this process?
A2: 1,3-butadiene is an effective scavenger for excited mercury atoms. It reacts with the selectively excited ¹⁹⁹Hg* to form a product that is easily separable from the mercury vapor, a critical step for enrichment.[1]
Q3: What level of enrichment can be expected for ¹⁹⁹Hg?
A3: Researchers have reported achieving a concentration of ¹⁹⁹Hg as high as 90% using the photochemical method with 1,3-butadiene.[1]
Q4: What is the "Foton-M" system mentioned in the literature?
A4: The "Foton-M" is an automated system developed in Russia for the production of mercury isotopes via the photochemical method, which involves the reaction of excited mercury atoms with oxygen in the presence of 1,3-butadiene.[1]
Quantitative Data
The following table summarizes the reported enrichment levels for various mercury isotopes using photochemical methods.
| Isotope | Achieved Concentration (%) | Reference |
| ¹⁹⁹Hg | 90 | [1] |
| ¹⁹⁶Hg | 97-98 | [1] |
| ¹⁹⁸Hg | 99 | [1] |
| ²⁰⁰Hg | 90-99 | [1] |
| ²⁰²Hg | 99 | [1] |
| ²⁰⁴Hg | 98 | [1] |
Experimental Protocols
Methodology for Photochemical Enrichment of ¹⁹⁹Hg using 1,3-Butadiene
This protocol is a generalized procedure based on descriptions of the photochemical enrichment process.
-
Preparation of the Light Source:
-
A monoisotopic lamp containing a small amount of enriched ¹⁹⁹Hg is used.
-
The lamp is cooled and operated at the minimum power necessary to sustain a stable discharge. This minimizes spectral line broadening.
-
-
Mercury Vapor Generation:
-
Natural mercury is placed in a temperature-controlled reservoir to maintain a constant vapor pressure.
-
A carrier gas (e.g., an inert gas) is passed over the mercury to transport the vapor into the reaction chamber.
-
-
Reaction Chamber Setup:
-
The reaction chamber is designed to allow for the efficient irradiation of the mercury vapor.
-
The chamber has an inlet for the mercury vapor and reactant gas mixture and an outlet for the products and unreacted gases.
-
The monoisotopic lamp is positioned to illuminate the gas mixture within the chamber.
-
-
Photochemical Reaction:
-
The mercury vapor is mixed with 1,3-butadiene and oxygen before entering the reaction chamber.
-
The mixture is irradiated with the light from the ¹⁹⁹Hg lamp.
-
The ¹⁹⁹Hg atoms are selectively excited to the 6(³P₁) state.
-
The excited ¹⁹⁹Hg* atoms react with oxygen, in the presence of 1,3-butadiene, to form solid ¹⁹⁹HgO.
-
-
Product Collection and Separation:
-
The solid ¹⁹⁹HgO product is deposited on the walls of the reaction chamber or collected in a cold trap.
-
The enriched product is physically separated from the unreacted mercury vapor and other gases.
-
-
Analysis:
-
The isotopic composition of the collected product is analyzed using mass spectrometry to determine the enrichment factor.
-
Visualizations
References
reducing decoherence effects in Mercury-199 based qubits
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mercury-199 (¹⁹⁹Hg⁺) based qubits. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of decoherence for ¹⁹⁹Hg⁺ qubits?
Decoherence in trapped-ion qubits like ¹⁹⁹Hg⁺ arises from several sources. The dominant mechanisms include:
-
Magnetic Field Fluctuations: The energy levels of the hyperfine states of ¹⁹⁹Hg⁺ are sensitive to the ambient magnetic field. Fluctuations in this field, from sources like power lines (50/60 Hz noise), nearby equipment, and even geomagnetic field variations, can cause random shifts in the qubit frequency, leading to dephasing.[1][2]
-
Laser Frequency and Intensity Noise: Noise in the lasers used for cooling, state preparation, and manipulation can lead to decoherence. Frequency fluctuations can cause off-resonant driving of transitions, while intensity fluctuations can lead to AC Stark shifts.
-
Motional Heating of the Ion: Trapped ions are not perfectly stationary and can be heated by fluctuating electric fields originating from the trap electrodes. This "anomalous heating" can affect the fidelity of quantum gates that rely on the ion's motional state.
-
Collisions with Background Gas: Imperfect vacuum can lead to collisions between the trapped ¹⁹⁹Hg⁺ ion and background gas molecules. These collisions can cause both dephasing and state leakage. Operating in a cryogenic environment significantly suppresses this effect.
Q2: Why is my measured coherence time shorter than expected?
A shorter than expected coherence time is a common issue that can often be traced back to one of the primary decoherence sources. Here is a troubleshooting guide:
-
Characterize Magnetic Field Noise:
-
Action: Use the ion itself as a sensitive magnetometer to measure the noise spectrum of the ambient magnetic field. This can be done using Ramsey or spin-echo sequences.
-
Troubleshooting: Look for prominent peaks at line frequencies (50/60 Hz and their harmonics). If present, this indicates insufficient magnetic shielding or grounding issues.
-
-
Evaluate Laser Stability:
-
Action: Independently measure the frequency and intensity stability of your lasers.
-
Troubleshooting: If the laser noise is significant, investigate the laser locking electronics, check for optical feedback, and ensure acoustic and vibrational isolation of the laser system.
-
-
Measure Ion Heating Rates:
-
Action: Measure the motional heating rate of the trapped ion.
-
Troubleshooting: High heating rates can be caused by noisy DACs controlling the trap electrode voltages or surface contaminants on the electrodes. Electrode cleaning procedures or filtering of the voltage lines may be necessary.
-
-
Check Vacuum Quality:
-
Action: Monitor the pressure in your vacuum chamber.
-
Troubleshooting: A gradual increase in pressure over time could indicate a leak. If the base pressure is high, a bake-out of the vacuum chamber might be required.
-
Q3: What are the key laser wavelengths and frequencies for working with ¹⁹⁹Hg⁺?
The primary transitions for laser cooling, state preparation, and detection of ¹⁹⁹Hg⁺ are:
-
Cooling and Detection: A laser at 194 nm is used for Doppler cooling.
-
Qubit Transition: The qubit is typically encoded in the ground-state hyperfine levels, which are separated by approximately 40.5 GHz . This transition is manipulated using microwaves.
Troubleshooting Guides
Guide 1: Optimizing State Preparation and Readout Fidelity
High-fidelity state preparation and readout (SPAM) are crucial for any quantum computation. If you are experiencing low SPAM fidelity, consider the following:
-
Problem: Inefficient Optical Pumping.
-
Symptom: The initial state of the qubit is not consistently prepared in the desired state (e.g., the |F=0, m_F=0⟩ state).
-
Solution:
-
Laser Detuning and Power: Ensure the cooling laser is properly detuned and has sufficient power to efficiently pump the ion into the desired hyperfine ground state.
-
Polarization: Check the polarization of the laser beams. Impure polarization can lead to inefficient optical pumping and state preparation errors.
-
-
-
Problem: Low Readout Fidelity.
-
Symptom: Difficulty in distinguishing between the qubit states |0⟩ and |1⟩ during measurement.
-
Solution:
-
Photon Collection Efficiency: Maximize the collection of fluorescence photons by optimizing the imaging system.
-
State Discrimination Threshold: Optimize the threshold for discriminating between the bright and dark states. This may involve analyzing the photon arrival statistics.
-
Background Noise: Minimize background light reaching the detector. This can be achieved by using appropriate spectral filters and ensuring the experimental setup is light-tight.
-
-
Guide 2: Mitigating Magnetic Field Noise
Magnetic field fluctuations are a primary cause of dephasing in ¹⁹⁹Hg⁺ qubits.
-
Problem: Noisy Magnetic Environment.
-
Symptom: Short T₂* (Ramsey) coherence time.
-
Solutions:
-
Passive Shielding: Enclose the ion trap in multiple layers of mu-metal shielding to attenuate external magnetic fields.
-
Active Cancellation: Use Helmholtz coils to generate a magnetic field that actively cancels the ambient field fluctuations. A feedback loop with a magnetic field sensor can be employed for this purpose.
-
Work at "Magic" Fields: Operate the qubit at a magnetic field where the transition frequency has a zero first-order derivative with respect to the magnetic field, making the qubit insensitive to small field fluctuations.
-
-
-
Problem: Drifting Magnetic Field.
-
Symptom: Slow drifts in the qubit frequency over time.
-
Solution:
-
Field Stabilization: Use a stable current source for any magnetic field coils and ensure the temperature of the coils is stabilized.
-
Dynamical Decoupling: Employ pulse sequences like spin-echo or more advanced dynamical decoupling sequences to refocus the qubit and mitigate the effects of slow noise.
-
-
Quantitative Data
Due to the focus of much of the existing literature on ¹⁹⁹Hg⁺ for frequency standards, specific T₁ and T₂ times in a quantum computing context are not as widely reported as for other ion species. However, trapped-ion qubits, in general, exhibit some of the longest coherence times of any qubit modality.
| Parameter | Typical Value (General Trapped Ions) | Notes |
| T₁ (Relaxation Time) | Seconds to Hours | Limited by fundamental processes like spontaneous decay. For hyperfine qubits, T₁ is extremely long. |
| T₂ (Coherence Time) | Milliseconds to Minutes | Often limited by technical noise, such as magnetic field fluctuations and laser instability. Can be significantly extended with dynamical decoupling. |
Experimental Protocols
Protocol 1: Magnetic Field Noise Characterization using Ramsey Interferometry
Objective: To measure the noise spectrum of the ambient magnetic field using the ¹⁹⁹Hg⁺ qubit.
Methodology:
-
Qubit Initialization: Prepare the ¹⁹⁹Hg⁺ ion in the |F=0, m_F=0⟩ state via laser cooling and optical pumping.
-
Ramsey Sequence:
-
Apply a π/2 microwave pulse to create a superposition of the qubit states.
-
Allow the qubit to freely precess for a variable time, τ.
-
Apply a second π/2 microwave pulse.
-
-
Measurement: Measure the final state of the qubit.
-
Data Acquisition: Repeat steps 1-3 for a range of free precession times τ to observe the Ramsey fringes (oscillations in the probability of finding the qubit in the initial state).
-
Analysis: The decay of the Ramsey fringe contrast as a function of τ provides information about the dephasing time, T₂*. The Fourier transform of the decaying signal can reveal the frequency components of the magnetic field noise.
Protocol 2: Laser Cooling and State Preparation of ¹⁹⁹Hg⁺
Objective: To cool the ¹⁹⁹Hg⁺ ion to near the Doppler limit and prepare it in a specific hyperfine ground state.
Methodology:
-
Ion Trapping: Load a single ¹⁹⁹Hg⁺ ion into a radiofrequency Paul trap.
-
Doppler Cooling:
-
Apply a laser beam at 194 nm, red-detuned from the S₁/₂ to P₁/₂ transition.
-
The laser cools the ion's motional degrees of freedom.
-
-
Optical Pumping and State Preparation:
-
The 194 nm laser, along with the selection rules for the atomic transitions, will optically pump the ion into the desired |F=0, m_F=0⟩ hyperfine ground state, which is a dark state for the cooling laser.
-
-
Verification: Successful state preparation is confirmed by a sharp decrease in the ion's fluorescence as it enters the dark state.
Visualizations
References
Technical Support Center: Mercury-199 Electric dipole moment (EDM) Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting Mercury-199 (¹⁹⁹Hg) electric dipole moment (EDM) experiments. The information is compiled from key publications in the field to address common challenges and sources of error.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the ¹⁹⁹Hg EDM experiment?
A1: The experiment aims to measure the permanent electric dipole moment of the ¹⁹⁹Hg atom. A non-zero EDM would violate both Parity (P) and Time-reversal (T) symmetries, which, through the CPT theorem, implies CP violation beyond the Standard Model of particle physics. The experiment measures the Larmor precession frequency of spin-polarized ¹⁹⁹Hg atoms in parallel electric (E) and magnetic (B) fields. A true EDM would cause a shift in this frequency when the direction of the E-field is reversed relative to the B-field.
Q2: Why is ¹⁹⁹Hg a suitable atom for EDM experiments?
A2: ¹⁹⁹Hg is a diamagnetic atom with a nuclear spin of 1/2 and a ¹S₀ electronic ground state. This structure makes it highly sensitive to CP-violating interactions within the nucleus while being relatively insensitive to magnetic fields from unpaired electrons. The Schiff theorem states that the nuclear EDM is screened by the atomic electrons; however, this screening is imperfect for a finite-sized nucleus, giving rise to a measurable atomic EDM induced by a nuclear Schiff moment. Additionally, ¹⁹⁹Hg has a long spin coherence time, which is crucial for measurement sensitivity.[1][2]
Q3: What is the purpose of using a four-cell stack in the experimental setup?
A3: Modern ¹⁹⁹Hg EDM experiments utilize a stack of four vapor cells. The inner two cells are subjected to high-voltage electric fields of opposite polarity and are used for the primary EDM measurement. The outer two cells are kept at zero electric field and function as co-magnetometers. This configuration is crucial for canceling out noise from magnetic field gradients and for identifying and mitigating systematic errors.[3][4][5] By taking specific combinations of the precession frequencies from the four cells, researchers can isolate the EDM signal from common-mode magnetic field fluctuations.[4]
Q4: How is the spin precession of the ¹⁹⁹Hg atoms measured?
A4: The spin precession is typically measured using optical methods. First, the ¹⁹⁹Hg atoms are spin-polarized using optical pumping with circularly polarized UV laser light. After the pumping phase, the precession of the polarized spins is detected by observing the Faraday rotation of a linearly polarized probe laser beam that passes through the vapor cells.[1][6][7][8] The angle of rotation of the probe beam's polarization oscillates at the Larmor frequency, providing a precise measure of the spin precession.[1]
Troubleshooting Guide
This section addresses specific technical issues and sources of systematic error that may arise during a ¹⁹⁹Hg EDM experiment.
Issue 1: Unstable or Drifting Larmor Frequency
-
Possible Cause: Fluctuations in the ambient magnetic field.
-
Troubleshooting Steps:
-
Verify Magnetic Shielding: Ensure the integrity of the mu-metal shields surrounding the apparatus. Check for any new magnetic materials brought into the vicinity of the experiment.
-
Utilize Co-magnetometers: The primary defense against magnetic field drifts is the use of the outer cells as co-magnetometers. The frequency difference between the inner cells, with the common-mode drift removed by subtracting the averaged frequency of the outer cells, should be stable.
-
Data Analysis: Employ data analysis techniques that are robust to slow drifts in the magnetic field. Taking the difference in precession frequencies between the two EDM cells with oppositely directed electric fields helps to cancel the noise from magnetic field fluctuations.[2]
-
Issue 2: High Voltage (HV) Correlated Frequency Shifts (False EDM Signal)
-
Possible Cause 1: Leakage Currents: Currents flowing across the insulating surfaces of the vapor cells can generate magnetic fields that are correlated with the HV switching, mimicking an EDM signal. This was a dominant systematic error in earlier experiments.[2][9]
-
Troubleshooting Steps:
-
Material Selection and Cleaning: Use materials with high electrical resistivity for cell construction (e.g., fused silica). Meticulously clean all surfaces to minimize surface contamination that could lead to current leakage.
-
Guard Electrodes: Implement guard electrodes to intercept potential leakage currents.
-
Monitoring: Continuously monitor leakage currents and discard data runs where they exceed a predetermined threshold.
-
-
Possible Cause 2: Motional Magnetic Fields (v x E Effect): If the mercury atoms have a net velocity (v) in the presence of the electric field (E), they will experience an effective magnetic field in their rest frame. This motional field can couple to the magnetic field gradient, causing a frequency shift that reverses with the E-field.[2][10]
-
Troubleshooting Steps:
-
Minimize Atom Motion: Ensure the thermal equilibrium of the mercury vapor.
-
Magnetic Field Homogeneity: Map and minimize magnetic field gradients within the experimental volume. This can be done by translating the vapor cells within the magnetic field and measuring the Larmor frequency at different positions.[9]
-
-
Possible Cause 3: HV-Correlated Cell Motion: The application of high voltage can cause physical motion of the vapor cells due to electrostatic forces. If this motion occurs within a non-uniform magnetic field, it can lead to a change in the Larmor frequency that is correlated with the HV polarity.[1] This has been identified as a significant systematic effect in recent experiments.[1][9]
-
Troubleshooting Steps:
-
Mechanical Stability: Ensure the rigid mounting of the vapor cells and electrodes.
-
Magnetic Field Gradient Mapping: Carefully map the magnetic field gradients to understand their potential coupling with any cell motion.[9]
-
Symmetric Cell and Electrode Design: Design the cell and electrode structure to minimize any net force or torque under high voltage.
-
Issue 3: Inconsistent Results Between Different Experimental Runs
-
Possible Cause: Changes in the experimental apparatus or environment over time. This could include variations in buffer gas composition, contamination of cell surfaces, or magnetization of nearby components.[4]
-
Troubleshooting Steps:
-
Systematic Checks: Regularly perform systematic checks by varying experimental parameters (e.g., magnetic field direction, cell orientation) to look for inconsistencies.[2][11]
-
Blinding Analysis: Implement a blind analysis, where a random offset is added to the data, to prevent unintentional bias during data selection and analysis.[4]
-
Material Purity: Test all materials used in the vicinity of the vapor cells for ferromagnetic contamination using sensitive magnetometers like SQUIDs.[4]
-
Quantitative Data Summary
The following tables summarize the systematic error budgets from several key ¹⁹⁹Hg EDM experiments, showcasing the evolution of error control in the field.
Table 1: Systematic Error Budget from Romalis et al. (2001) [2]
| Source of Systematic Error | Estimated Uncertainty (10⁻²⁸ e cm) |
| Leakage Currents | < 0.30 |
| v x E Effect | < 0.20 |
| Other Miscellaneous Effects | < 0.15 |
| Total Systematic Uncertainty (in quadrature) | 0.40 |
Table 2: Systematic Error Budget from Griffith et al. (2009) [11]
| Source of Systematic Error | Estimated Uncertainty (10⁻³⁰ e cm) |
| Leakage Currents | 0.81 |
| Motional B-fields | 0.90 |
| Geometric Phases | 0.10 |
| E-field Correlations | 2.90 |
| E² Effects | 0.62 |
| Total Systematic Uncertainty (in quadrature) | 7.63 |
Table 3: Systematic Error Budget from Graner et al. (2016) [8]
| Source of Systematic Error | Estimated Uncertainty (10⁻³⁰ e cm) |
| Total Systematic Uncertainty | 1.48 |
Note: The 2016 paper provides a total systematic uncertainty without a detailed public breakdown in the provided search results. The significant reduction in total systematic uncertainty reflects improvements in controlling various error sources.
Experimental Protocols
A generalized protocol for a modern ¹⁹⁹Hg EDM experiment is as follows:
-
Preparation of ¹⁹⁹Hg Vapor Cells:
-
Fabricate cells from fused silica.
-
Enrich the mercury to a high concentration of the ¹⁹⁹Hg isotope.
-
Introduce a small amount of enriched mercury and a buffer gas (e.g., N₂, CO) into the cells.
-
The cells are sealed under vacuum.
-
-
Spin Polarization (Pump Phase):
-
A strong, circularly polarized UV laser beam, tuned to the 6¹S₀ → 6³P₁ transition of Hg at 253.7 nm, is directed through the vapor cells.
-
This optical pumping process transfers angular momentum from the photons to the ¹⁹⁹Hg atoms, polarizing their nuclear spins perpendicular to the applied magnetic field.
-
-
Spin Precession (Probe Phase):
-
The pump beam is turned off.
-
The polarized ¹⁹⁹Hg spins precess around the static magnetic field (B-field) at the Larmor frequency.
-
A weak, linearly polarized probe laser beam, detuned from the atomic resonance, is passed through the cells.
-
The spin precession of the mercury atoms causes a rotation of the polarization plane of the probe beam via the Faraday effect.
-
-
Detection:
-
The rotation of the probe beam's polarization is measured using a polarimeter, which typically consists of a polarizing beam splitter and two photodetectors.
-
The intensity difference between the two photodetectors oscillates at the Larmor frequency.
-
The frequency of this oscillation is precisely determined through data acquisition and analysis.
-
-
Application of Electric Field and Reversals:
-
A strong, static electric field (E-field) is applied to the two central cells, parallel or anti-parallel to the B-field.
-
The direction of the E-field is periodically reversed.
-
The Larmor frequencies are measured for both E-field polarities. A difference in frequency that correlates with the E-field reversal is the signature of an EDM.
-
-
Data Acquisition and Analysis:
-
Data is collected over many cycles of E-field reversals and for both directions of the B-field.
-
The precession frequencies from all four cells are used to calculate the EDM signal while correcting for magnetic field drifts and gradients.
-
A thorough analysis of potential systematic errors is performed to ensure that any measured frequency shift is not due to a false effect.
-
Visualizations
Caption: Experimental workflow for a ¹⁹⁹Hg EDM measurement.
Caption: Logical flow of error analysis in ¹⁹⁹Hg EDM experiments.
References
- 1. agenda.hep.wisc.edu [agenda.hep.wisc.edu]
- 2. arxiv.org [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. archive.int.washington.edu [archive.int.washington.edu]
- 5. researchgate.net [researchgate.net]
- 6. [1601.04339] Reduced Limit on the Permanent Electric Dipole Moment of $^{199}$Hg [arxiv.org]
- 7. Reduced Limit on the Permanent Electric Dipole Moment of ^{199}Hg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arxiv.org [arxiv.org]
- 9. archive.int.washington.edu [archive.int.washington.edu]
- 10. nEDM experiments | Liu Lab [ultracold.web.illinois.edu]
- 11. arxiv.org [arxiv.org]
Technical Support Center: Enhancing ¹⁹⁹Hg NMR Sensitivity for Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing ¹⁹⁹Hg Nuclear Magnetic Resonance (NMR) for the study of biological samples. This resource provides troubleshooting guidance and frequently asked questions to help you overcome common challenges and improve the sensitivity of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the sensitivity of ¹⁹⁹Hg NMR experiments often low for biological samples?
A1: The low sensitivity of ¹⁹⁹Hg NMR can be attributed to several factors. The ¹⁹⁹Hg nucleus has a low gyromagnetic ratio, which results in a smaller population difference between nuclear spin states and consequently a weaker NMR signal. Biological samples often have limitations on the concentration of the mercury-containing species, further reducing the number of detectable nuclei. Additionally, interactions with large biomolecules can lead to broad signals, which can be difficult to distinguish from noise.
Q2: What are the primary coordination environments for mercury in biological systems, and how do they affect the ¹⁹⁹Hg chemical shift?
A2: In biological systems, mercury (Hg(II)) predominantly coordinates to the thiol groups of cysteine residues in proteins. The coordination number can vary, with two-, three-, and four-coordinate complexes being observed. The ¹⁹⁹Hg chemical shift is highly sensitive to this coordination environment, particularly the Hg-S bond lengths. Computational studies have shown that a change of just 0.1 Å in the Hg-S bond length can lead to a chemical shift change of approximately 300 ppm.[1][2] This sensitivity makes ¹⁹⁹Hg NMR a powerful tool for probing the metal-binding site of metalloproteins.[3]
Q3: What are some common ¹⁹⁹Hg chemical shift references, and which should I use for biological samples?
A3: Historically, dimethylmercury (Me₂Hg) was used as a common chemical shift reference (δ = 0 ppm). However, due to its extreme toxicity, safer alternatives are now strongly recommended.[4][5] For aqueous biological samples, a 0.1 M solution of Hg(ClO₄)₂ in 0.1 M perchloric acid, which gives a chemical shift of -2250 ppm relative to Me₂Hg, is a suitable external standard.[4] It is crucial to report the reference standard used in your experiments to ensure data comparability.
Q4: What is a typical concentration range for biological samples in ¹⁹⁹Hg NMR experiments?
A4: Due to the low sensitivity of ¹⁹⁹Hg NMR, sample concentrations should be as high as possible without causing aggregation or precipitation. For proteins, concentrations in the range of hundreds of micromolar to millimolar are often necessary to obtain a reasonable signal-to-noise ratio in a feasible amount of time. The use of ¹⁹⁹Hg-enriched materials can significantly improve sensitivity and allow for lower sample concentrations.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your ¹⁹⁹Hg NMR experiments in a question-and-answer format.
Issue 1: Low Signal-to-Noise Ratio (S/N)
Q: I am not seeing a discernible ¹⁹⁹Hg signal, or the S/N is too low for analysis. What can I do?
A: Low S/N is a common challenge in ¹⁹⁹Hg NMR. Here are several troubleshooting steps, ranging from simple adjustments to more advanced techniques:
-
Increase the number of scans: The S/N ratio increases with the square root of the number of scans. Doubling the acquisition time by a factor of four will double the S/N.
-
Optimize the recycle delay (D1): The recycle delay is the time between scans. For non-quantitative 1D experiments, setting D1 to approximately 1.2-1.3 times the longitudinal relaxation time (T₁) of your ¹⁹⁹Hg nucleus will maximize the S/N per unit time.[6][7] Since T₁ values for ¹⁹⁹Hg in proteins are not well-documented, you may need to determine this experimentally using an inversion-recovery pulse sequence.
-
Increase sample concentration: If possible, increasing the concentration of your mercury-containing biomolecule will directly increase the signal intensity.
-
Use ¹⁹⁹Hg enrichment: The natural abundance of ¹⁹⁹Hg is only 16.87%. Using isotopically enriched ¹⁹⁹Hg will significantly boost your signal.
-
Utilize a CryoProbe: If available, a CryoProbe can enhance sensitivity by a factor of 3-5 by cooling the detection electronics, which reduces thermal noise.[8] This is a highly effective way to improve S/N for low-gamma nuclei like ¹⁹⁹Hg.
-
Consider Dynamic Nuclear Polarization (DNP): DNP can provide massive signal enhancements (up to several orders of magnitude) by transferring polarization from electrons to nuclei.[9][10][11][12] This technique requires specialized equipment and sample preparation (e.g., addition of a polarizing agent and measurements at cryogenic temperatures).
-
Employ advanced pulse sequences: Indirect detection methods, such as Heteronuclear Multiple Quantum Coherence (HMQC), can provide a significant sensitivity enhancement by detecting the ¹⁹⁹Hg signal through the much more sensitive ¹H nucleus.[13] This approach requires scalar coupling between ¹H and ¹⁹⁹Hg.
Issue 2: Broad ¹⁹⁹Hg NMR Signals
Q: My ¹⁹⁹Hg peak is very broad, making it difficult to analyze. What could be the cause and how can I improve the resolution?
A: Broad signals in ¹⁹⁹Hg NMR of biological samples can arise from several factors:
-
Chemical exchange: If the mercury ion is exchanging between different coordination environments on a timescale comparable to the NMR timescale, this can lead to significant line broadening. This can sometimes be mitigated by changing the temperature or pH of the sample to shift the exchange equilibrium or rate.
-
Slow molecular tumbling: Large proteins or protein aggregates tumble slowly in solution, leading to efficient transverse relaxation (short T₂) and broad lines.
-
Increase the temperature: This will decrease the viscosity of the solvent and increase the tumbling rate, leading to sharper lines. Be mindful of your protein's stability at higher temperatures.
-
Use a lower magnetic field spectrometer: While this may seem counterintuitive as it reduces chemical shift dispersion, for very large molecules, the line broadening from chemical shift anisotropy (CSA) relaxation is proportional to the square of the magnetic field strength. At lower fields, this contribution to the linewidth is reduced.
-
-
Sample heterogeneity: If your sample contains multiple species with slightly different mercury coordination environments, the overlapping signals can appear as a single broad peak. Improving sample purity and homogeneity is crucial.
-
Paramagnetic impurities: The presence of paramagnetic ions can lead to significant line broadening. Ensure your buffers and sample are free from such contaminants.
Issue 3: Unexpected Chemical Shifts
Q: The chemical shift of my ¹⁹⁹Hg signal is not what I expected based on model compounds. What could this indicate?
A: The ¹⁹⁹Hg chemical shift is extremely sensitive to its local environment. Deviations from expected values can provide valuable structural information:
-
Coordination geometry: As mentioned, the Hg-S bond lengths and the coordination number (2, 3, or 4-coordinate) have a large impact on the chemical shift. An unexpected shift could indicate a different coordination geometry than anticipated.[1][2]
-
Solvent effects and hydrogen bonding: The surrounding solvent and hydrogen bonding interactions with the protein backbone or sidechains can also influence the electronic environment of the mercury nucleus and thus its chemical shift.
-
Protein conformation: Changes in the protein's conformation can alter the geometry of the mercury binding site, leading to shifts in the ¹⁹⁹Hg resonance. This property can be exploited to study protein dynamics and ligand binding.[3]
Summary of Sensitivity Enhancement Techniques
| Technique | Principle of Operation | Typical Sensitivity Enhancement | Key Considerations |
| CryoProbe | Cooling of detection coils and preamplifiers to cryogenic temperatures reduces thermal noise. | 3 to 5-fold | Requires specialized hardware.[8] |
| Dynamic Nuclear Polarization (DNP) | Polarization is transferred from electron spins to nuclear spins via microwave irradiation. | Up to several orders of magnitude[9][10][11][12] | Requires cryogenic temperatures, a polarizing agent, and specialized microwave hardware. |
| Paramagnetic Relaxation Enhancement (PRE) | Addition of a paramagnetic agent can shorten T₁ relaxation times, allowing for faster scan repetition. | Can improve S/N per unit time. | May cause line broadening if not used carefully. |
| Pulse Sequence Optimization | Using advanced pulse sequences like indirect detection (e.g., HMQC) or optimizing pulse angles and delays. | Can provide significant enhancement (e.g., a factor of 16 for HMQC).[13] | Requires scalar coupling for indirect detection methods. |
| Isotopic Enrichment | Increasing the abundance of the ¹⁹⁹Hg isotope from its natural abundance of 16.87%. | Directly proportional to the level of enrichment. | Requires synthesis or purchase of enriched material. |
Key Experiments and Protocols
Protocol 1: Basic 1D ¹⁹⁹Hg NMR Acquisition
This protocol provides a starting point for acquiring a simple 1D ¹⁹⁹Hg spectrum of a biological sample. Optimization will be required for each specific sample and spectrometer.
1. Sample Preparation:
- Prepare your biological sample (e.g., protein) in a suitable buffer. Ensure the buffer does not contain any components that may chelate mercury.
- Add your ¹⁹⁹Hg-containing compound to the desired final concentration. If possible, use ¹⁹⁹Hg-enriched material.
- Transfer the sample to a high-quality NMR tube.
- Prepare an external reference sample (e.g., 0.1 M Hg(ClO₄)₂ in 0.1 M D₂O/HClO₄) in a sealed capillary.
2. Spectrometer Setup:
- Insert the sample into the magnet.
- Lock and shim the spectrometer on the deuterium signal of your solvent.
- Tune and match the NMR probe to the ¹⁹⁹Hg frequency.
3. Acquisition Parameters (Initial Settings):
- Pulse Program: A simple one-pulse experiment (e.g., zg on Bruker spectrometers).
- Pulse Width (p1): Calibrate the 90° pulse width for ¹⁹⁹Hg. This is crucial for maximizing the signal.
- Spectral Width (sw): The chemical shift range for ¹⁹⁹Hg is very large. Start with a wide spectral width (e.g., 500-1000 ppm) to ensure you find the signal.
- Transmitter Offset (o1p): Set the transmitter frequency to the expected chemical shift region of your sample.
- Acquisition Time (aq): A longer acquisition time will provide better resolution. A starting point could be 0.1-0.2 seconds.
- Recycle Delay (d1): Start with a conservative recycle delay of 2-3 seconds. This should be optimized later.
- Number of Scans (ns): Begin with a small number of scans (e.g., 16 or 64) to quickly check for a signal before committing to a long acquisition.
4. Data Acquisition and Processing:
- Acquire the data.
- Apply an exponential window function (line broadening) to improve the S/N in the initial spectra.
- Fourier transform the data.
- Phase the spectrum.
- Reference the chemical shift using your external standard.
5. Optimization:
- Once a signal is observed, you can optimize the spectral width and transmitter offset to be centered on your peak of interest.
- Optimize the recycle delay: To maximize S/N per unit time, perform a series of 1D experiments with varying recycle delays (e.g., from 0.1 s to 5 s) while keeping the number of scans constant. Plot the signal intensity as a function of the recycle delay to find the optimal value (around 1.2-1.3 times T₁).
Protocol 2: Determination of T₁ (Inversion-Recovery)
A simplified protocol to estimate the T₁ of your ¹⁹⁹Hg signal, which is essential for optimizing the recycle delay.
1. Spectrometer Setup:
- Use the same sample and initial spectrometer setup as in Protocol 1.
- Select an inversion-recovery pulse sequence.
2. Acquisition Parameters:
- Use the optimized spectral width and transmitter offset from your 1D experiment.
- Set a list of variable delays (vd) for the inversion time, ranging from very short (e.g., 1 ms) to long (e.g., 10 s). A logarithmic spacing of delays is often efficient.
- Set the recycle delay to be at least 5 times your estimated T₁.
3. Data Acquisition and Analysis:
- Acquire the 2D data (signal intensity as a function of the variable delay).
- Process the data and plot the peak intensity (or integral) as a function of the inversion delay.
- Fit the data to the exponential recovery function: I(τ) = I₀(1 - 2e^(-τ/T₁)), where I(τ) is the intensity at a given delay τ, I₀ is the equilibrium intensity, and T₁ is the longitudinal relaxation time.
Visualizations
Caption: Workflow for optimizing a ¹⁹⁹Hg NMR experiment.
Caption: Troubleshooting logic for low S/N in ¹⁹⁹Hg NMR.
Caption: Simplified signaling pathway of the MerR protein.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Shift Standards for 199Hg NMR Spectroscopy, Twenty-Five Years Later - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mercury-199 NMR of the metal receptor site in MerR and its protein-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. ulethbridge.ca [ulethbridge.ca]
- 7. How to Set the Recycle Delay to Maximize the Sensitivity per Hour: Most Efficient Measurements | Applications Notes | JEOL Ltd. [jeol.com]
- 8. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 199Hg NMR Shielding and Chemical Shifts of 2-, 3-, and 4-Coordinate Hg(II)-Thiolate Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolite and macromolecule T1 and T2 relaxation times in the rat brain in vivo at 17.2T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Relaxation (NMR) - Wikipedia [en.wikipedia.org]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. Indirect detection of this compound nuclear magnetic resonance spectra of methylmercury complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming limitations of chemical shift anisotropy in ¹⁹⁹Hg NMR
Welcome to the Technical Support Center for ¹⁹⁹Hg Solid-State NMR. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical advice for overcoming the challenges associated with chemical shift anisotropy (CSA) in ¹⁹⁹Hg NMR experiments.
Frequently Asked Questions (FAQs)
Q1: What is chemical shift anisotropy (CSA) and why is it a problem in ¹⁹⁹Hg solid-state NMR?
A1: The chemical shift of a nucleus depends on the orientation of the molecule relative to the external magnetic field. In a liquid, molecules tumble rapidly, averaging this orientation-dependent interaction to a single, sharp peak known as the isotropic chemical shift. In a solid sample, molecules are fixed in various orientations, resulting in a broad powder pattern instead of a sharp peak.[1][2] This phenomenon is called chemical shift anisotropy (CSA). ¹⁹⁹Hg is a heavy nucleus with a large electron cloud, which often leads to a very large CSA. This significant broadening can obscure distinct chemical sites, making it difficult to extract useful structural information from the spectrum.
Q2: What is the primary technique to overcome the limitations of CSA in ¹⁹⁹Hg solid-state NMR?
A2: The primary technique is Magic Angle Spinning (MAS).[1][2] This involves physically spinning the sample at a high frequency (typically in the kilohertz range) at an angle of 54.74° (the "magic angle") with respect to the external magnetic field.[1][2] This rapid spinning mechanically mimics the tumbling motion of molecules in a solution, effectively averaging the CSA and other anisotropic interactions. The result is a spectrum with much narrower lines at the isotropic chemical shift positions, significantly improving resolution.
Q3: How fast do I need to spin my sample for ¹⁹⁹Hg MAS NMR?
A3: The required spinning speed depends on the magnitude of the ¹⁹⁹Hg CSA. As a general rule, the MAS rate should be comparable to or greater than the breadth of the CSA powder pattern to effectively average it and move the spinning sidebands outside of the spectral region of interest.[3] Given that ¹⁹⁹Hg can have a very large CSA, high spinning speeds are often necessary. For nuclei with large CSA, such as ¹⁹⁵Pt and ²⁰⁷Pb, realistic spinning speeds may not be sufficient to completely remove spinning sidebands.[4]
Q4: What is Cross-Polarization (CP/MAS) and when should I use it for ¹⁹⁹Hg NMR?
A4: Cross-Polarization is a technique used to enhance the signal of a rare or low-sensitivity nucleus (like ¹⁹⁹Hg) by transferring magnetization from an abundant nucleus (typically ¹H).[5] This is particularly useful for ¹⁹⁹Hg due to its low gyromagnetic ratio (low-γ), which leads to inherently low sensitivity.[6] CP/MAS can provide a significant signal boost and allows for shorter experiment times because the repetition rate is governed by the faster T₁ relaxation of the abundant ¹H spins.[5] You should consider using ¹H-¹⁹⁹Hg CP/MAS whenever your sample contains protons in proximity to the mercury atoms.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Very broad lines despite MAS | 1. Insufficient Spinning Speed: The MAS rate is not high enough to average the large ¹⁹⁹Hg CSA. 2. Poor Shimming: The static magnetic field (B₀) is not homogeneous across the sample volume. 3. Sample Heterogeneity: The sample is not a fine, homogeneous powder, or it contains multiple unresolved chemical sites. | 1. Increase the MAS speed. If the line narrows, the speed was insufficient. 2. Re-shim the magnet using a standard sample. 3. Grind the sample into a fine, consistent powder to ensure uniform packing and crystallite orientation. |
| Low Signal-to-Noise (S/N) Ratio | 1. Low-γ of ¹⁹⁹Hg: ¹⁹⁹Hg is an inherently low-sensitivity nucleus. 2. Insufficient Number of Scans: Not enough signal has been averaged. 3. Incorrect Relaxation Delay: The delay between scans is too short, leading to saturation. ¹⁹⁹Hg T₁ relaxation times can be long. 4. Inefficient Cross-Polarization: The Hartmann-Hahn condition is not properly matched in a CP/MAS experiment. | 1. Use the CP/MAS technique if protons are available. Consider isotopic enrichment with ¹⁹⁹Hg if possible. Use a higher magnetic field if available. 2. Increase the number of scans. 3. Measure the ¹⁹⁹Hg T₁ using an inversion-recovery experiment and set the recycle delay to at least 5 times the longest T₁ value.[7] 4. Carefully optimize the Hartmann-Hahn matching condition by varying the power level on one of the channels to find the maximum signal intensity.[5] |
| Spectrum shows a forest of peaks (Spinning Sidebands) | MAS speed is less than the CSA: When the spinning rate is not sufficient to completely average the CSA, a series of peaks called spinning sidebands appear at integer multiples of the spinning frequency on either side of the isotropic peak. | 1. Increase the MAS speed. This will cause the sidebands to move further apart and decrease in intensity. 2. Identify the isotropic peak by acquiring spectra at two different spinning speeds. The isotropic peaks will remain at the same chemical shift, while the sidebands will shift their positions. |
| CP/MAS signal is weak or absent | 1. Hartmann-Hahn Mismatch: The power levels of the ¹H and ¹⁹⁹Hg channels do not satisfy the Hartmann-Hahn condition (γ_H * B₁_H = γ_Hg * B₁_Hg ± n * ω_r).[7] 2. Short Contact Time: The duration of the cross-polarization is not long enough to transfer magnetization effectively. 3. No Protons Near Hg: The sample lacks protons in close spatial proximity to the mercury atoms, making dipolar transfer inefficient. | 1. Perform a Hartmann-Hahn match setup experiment. Systematically vary the power level of the ¹⁹⁹Hg channel while keeping the ¹H power constant (or vice-versa) and monitor the signal intensity. Note that at higher MAS speeds, the matching condition splits into sidebands (n=±1, ±2).[7] 2. Optimize the CP contact time. Acquire a series of spectra with increasing contact times to find the optimal duration that balances magnetization transfer and T₁ρ relaxation losses. 3. CP/MAS is not suitable for this sample. Use a direct polarization experiment with a sufficiently long relaxation delay. |
Quantitative Data
The chemical shift anisotropy of ¹⁹⁹Hg is highly sensitive to its coordination environment. Below are examples from solid-state MAS NMR studies of dimercury(I) compounds. Note that the shielding anisotropy (Δσ) can be substantial, requiring high MAS speeds for effective averaging.
| Compound | Isotropic Chemical Shift (δ_iso / ppm) | Shielding Anisotropy (Δσ / ppm) | Asymmetry (η) | Required MAS Speed (estimated > kHz) |
| Hg₂(NCO)₂ | -1289 | 1850 | 0.20 | > 15 |
| Hg₂(SCN)₂ | -1325 | 1800 | 0.15 | > 15 |
| Hg₂(CH₃CO₂)₂ | -1431 | 1850 | 0.15 | > 15 |
| Hg₂(CF₃CO₂)₂ | -1479 | 1900 | 0.10 | > 16 |
| Hg₂Cl₂ | -1565 | 1850 | 0.00 | > 15 |
| Data sourced from Bowmaker et al. (1999).[8] Isotropic shifts are relative to Me₂Hg. Shielding anisotropy is given as Δσ = σ₃₃ - (σ₁₁ + σ₂₂)/2. Required MAS speed is estimated based on the need for the spinning rate to exceed the breadth of the CSA. |
Experimental Protocols
Protocol 1: Basic ¹⁹⁹Hg Magic Angle Spinning (MAS) Experiment
This protocol is for direct observation of the ¹⁹⁹Hg signal and is suitable for samples where CP is not possible or desired.
-
Sample Preparation:
-
Grind the solid sample into a fine, homogeneous powder using a mortar and pestle. This is critical for stable spinning and high-resolution spectra.
-
Carefully pack the powder into a MAS rotor of the appropriate size (e.g., 1.3 mm to 7 mm). Ensure the packing is tight and balanced to prevent rotor instability at high speeds.
-
-
Spectrometer Setup:
-
Insert the rotor into the MAS probe.
-
Set the magic angle (54.74°). This is often done by optimizing the signal of a standard sample like KBr.
-
Tune and match the probe for the ¹⁹⁹Hg frequency.
-
-
Experiment Execution:
-
Spin the sample to the desired MAS rate. Start with a moderate speed (e.g., 8-10 kHz) and increase as needed to reduce spinning sidebands.
-
Acquire a simple one-pulse ¹⁹⁹Hg spectrum.
-
Key Parameters:
-
Pulse Width (p1): Calibrate the 90° pulse width for ¹⁹⁹Hg.
-
Recycle Delay (d1): This is crucial. Since ¹⁹⁹Hg T₁ values are often long and not known, an initial estimate of 5-10 seconds can be used. For quantitative results, the T₁ should be measured using an inversion-recovery pulse sequence, and the recycle delay should be set to > 5 * T₁.[7]
-
Acquisition Time (aq): Set to acquire the full Free Induction Decay (FID).
-
Number of Scans (ns): Accumulate enough scans to achieve an adequate signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply an appropriate window function (e.g., exponential multiplication) to improve S/N.
-
Fourier transform the FID, phase the spectrum, and reference the chemical shift.
-
Protocol 2: ¹H to ¹⁹⁹Hg Cross-Polarization MAS (CP/MAS) Experiment
This protocol enhances the ¹⁹⁹Hg signal by transferring polarization from abundant ¹H nuclei.
-
Sample Preparation & Spectrometer Setup: Follow steps 1 and 2 from the Basic MAS protocol. The probe must be a double-resonance probe tuned and matched for both ¹H and ¹⁹⁹Hg frequencies.
-
Experiment Execution:
-
Spin the sample to the desired MAS rate.
-
Set up a CP/MAS pulse sequence.
-
Key Parameter Optimization:
-
¹H 90° Pulse Width: Calibrate the ¹H 90° pulse.
-
Hartmann-Hahn Condition: This is the most critical step. The condition is met when the nutation frequencies of ¹H and ¹⁹⁹Hg are matched (γ_H * B₁_H = γ_Hg * B₁_Hg). In practice, this is achieved by setting a constant ¹H power level and incrementally varying the ¹⁹⁹Hg power level during the contact pulse to maximize the ¹⁹⁹Hg signal. At high MAS speeds, this condition splits into sidebands (n=±1, ±2), so optimization must be done at the target spinning speed.[7]
-
Contact Time (p15): This is the duration of the polarization transfer. Acquire a series of 1D spectra with increasing contact times (from ~0.1 ms to several ms). Plot the signal intensity vs. contact time to find the optimum value that balances signal build-up with T₁ρ relaxation losses. For low-γ nuclei like ¹⁹⁹Hg, longer contact times may be required.
-
Recycle Delay (d1): This is now determined by the ¹H T₁ relaxation time, which is typically much shorter than the ¹⁹⁹Hg T₁. A delay of 1.3-1.5 times the ¹H T₁ is usually sufficient, allowing for much faster data acquisition.
-
-
-
Data Processing: Same as for the basic MAS experiment.
Visualizations
References
- 1. chem.mst.edu [chem.mst.edu]
- 2. Solid-state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR Relaxation [chem.ch.huji.ac.il]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - 199Hg NMR Shielding and Chemical Shifts of 2â, 3â, and 4âCoordinate Hg(II)-Thiolate Species - Inorganic Chemistry - Figshare [acs.figshare.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. 199Hg NMR Shielding and Chemical Shifts of 2-, 3-, and 4-Coordinate Hg(II)-Thiolate Species - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies for minimizing magnetic field fluctuations in ¹⁹⁹Hg experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing magnetic field fluctuations in their ¹⁹⁹Hg experiments.
Troubleshooting Guides
Issue: Unstable or Drifting Larmor Precession Frequency
Symptoms:
-
Significant variation in the measured Larmor frequency of ¹⁹⁹Hg over short or long time scales.
-
Poor signal-to-noise ratio in the precession signal.
-
Inability to achieve desired measurement sensitivity.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| External Magnetic Field Fluctuations | 1. Verify Passive Shielding Integrity: Inspect the magnetic shields (e.g., Mu-metal layers) for any gaps, damage, or improper sealing. Ensure all layers are correctly demagnetized. 2. Check Active Compensation System: Confirm that the active compensation coils are powered and functioning correctly. Monitor the feedback loop for stability and proper error correction. 3. Identify and Isolate Environmental Noise Sources: Use a magnetometer to survey the area for sources of magnetic noise, such as power lines, elevators, moving equipment, and even seismic vibrations. Relocate or shield these sources if possible. |
| Instability in Bias Magnetic Field | 1. Power Supply Noise: Check the stability of the power supply for the main magnetic field coils. Use a high-precision, low-noise power supply. Implement additional filtering if necessary. 2. Coil Temperature Variations: Monitor the temperature of the magnetic field coils. Temperature fluctuations can cause changes in coil resistance and thus the magnetic field. Implement a temperature control system for the coils. |
| Internal Magnetic Field Sources | 1. Ferromagnetic Components: Ensure no ferromagnetic materials are present within the experimental setup, including support structures, vacuum components, and electronics. Use materials with low magnetic susceptibility. 2. Johnson Noise: In highly sensitive experiments, thermal fluctuations in conductive materials (Johnson noise) can become a limiting factor. Consider using materials with lower conductivity or cooling critical components.[1] |
| Magnetic Field Gradients | 1. Gradient-Induced Relaxation: Inhomogeneous magnetic fields can lead to faster spin relaxation and frequency shifts.[2][3] Map the magnetic field within the experimental volume to identify and minimize gradients using shim coils. 2. Motional False EDM Signal: In Electric Dipole Moment (EDM) experiments, the interaction of atoms with a magnetic field gradient can mimic an EDM signal.[4] Precise characterization and cancellation of gradients are critical. |
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for minimizing magnetic field fluctuations in ¹⁹⁹Hg experiments?
A1: The primary strategies involve a multi-layered approach combining passive shielding, active compensation, and often a co-magnetometer.
-
Passive Shielding: This is the first line of defense and typically consists of multiple layers of high-permeability materials like Mu-metal to attenuate external magnetic fields.[5] The design often involves nested cylindrical or rectangular shields.
-
Active Shielding: This involves using a system of coils and feedback electronics to dynamically cancel residual magnetic field fluctuations.[5] A magnetometer measures the ambient field, and a feedback loop drives currents through the coils to create an opposing field.
-
Co-magnetometry: In many precision measurements, such as EDM searches and atomic clocks, another atomic species or isotope (like ²⁰¹Hg) is used in the same volume as the ¹⁹⁹Hg.[6][7][8] This co-magnetometer experiences the same magnetic field, providing a precise, real-time measurement that can be used to correct for fluctuations in the ¹⁹⁹Hg signal.
Q2: How do I choose the right magnetic shielding material?
A2: The choice of shielding material depends on the specific requirements of your experiment, including the frequency and strength of the magnetic fields you need to attenuate.
| Material | Permeability | Saturation Field | Best For |
| Mu-metal | Very High | Low | Shielding against low-frequency, low-amplitude magnetic fields. Ideal for the inner layers of a multi-layer shield. |
| Ferrites | High | Moderate | High-frequency noise filtering and applications where eddy currents need to be minimized. |
| Steel | Moderate | High | Shielding against strong magnetic fields that would saturate high-permeability materials. Often used as an outer shielding layer. |
Q3: What is the purpose of degaussing the magnetic shields?
A3: Degaussing, or demagnetizing, is a critical procedure to remove any residual magnetism in the high-permeability shielding materials. After exposure to a strong magnetic field (including the Earth's field during assembly), these materials can become magnetized, which degrades their shielding performance and creates a remnant magnetic field inside the shield. The degaussing process involves applying an alternating magnetic field that is gradually decreased to zero, leaving the magnetic domains in a random orientation.
Q4: How can I monitor the magnetic field environment in real-time?
A4: Several types of magnetometers can be used for real-time monitoring:
-
Fluxgate Magnetometers: These are robust and provide sensitive vector measurements of the magnetic field. They are often used in active compensation systems.
-
Optically Pumped Magnetometers (OPMs): OPMs offer extremely high sensitivity and are suitable for measuring very small magnetic fields, making them ideal for monitoring the environment inside a shielded enclosure.[5]
-
Hall Probes: While generally less sensitive, Hall probes are useful for mapping larger magnetic fields and identifying sources of strong magnetic interference.
For the most precise measurements, an in-situ atomic co-magnetometer provides the most accurate reading of the field experienced by the ¹⁹⁹Hg atoms.[6][7][8]
Experimental Protocols
Protocol 1: Magnetic Field Mapping and Shimming
Objective: To characterize and minimize magnetic field gradients within the experimental volume.
Materials:
-
Three-axis fluxgate magnetometer or OPM
-
Non-magnetic translation stage
-
Data acquisition system
-
Power supplies for shim coils
Procedure:
-
Setup: Mount the magnetometer on the non-magnetic translation stage inside the magnetic shields.
-
Data Acquisition Grid: Define a 3D grid of points within the experimental volume where the magnetic field will be measured.
-
Mapping: Move the magnetometer to each point on the grid and record the three vector components of the magnetic field.
-
Analysis: Analyze the collected data to calculate the magnetic field gradients (e.g., ∂Bx/∂x, ∂Bx/∂y, etc.).
-
Shimming: Based on the measured gradients, adjust the currents in the shim coils to minimize the field inhomogeneity.
-
Iteration: Repeat the mapping and shimming process until the desired field uniformity is achieved.
Protocol 2: Degaussing of a Multi-Layer Mu-metal Shield
Objective: To demagnetize the magnetic shields to optimize their shielding performance.
Materials:
-
Degaussing coil(s)
-
High-power AC power supply with controllable amplitude
-
Magnetometer to verify the final field
Procedure:
-
Coil Placement: Position the degaussing coil(s) around the magnetic shield. For a multi-layer shield, it is often necessary to degauss each layer individually, starting with the outermost layer.
-
Power On: Apply a large AC current to the coil to intentionally saturate the magnetic material. The frequency is typically low (e.g., a few Hz).
-
Ramp Down: Slowly and smoothly decrease the amplitude of the AC current to zero over a period of several minutes. This allows the magnetic domains to reorient randomly.
-
Verification: Use a magnetometer to measure the residual magnetic field inside the shield to confirm that the degaussing process was successful.
-
Repeat for Inner Layers: Repeat the process for each subsequent inner layer of the shield.
Visualizations
Caption: Workflow for stabilizing magnetic fields in ¹⁹⁹Hg experiments.
Caption: Troubleshooting logic for unstable precession frequency.
References
- 1. nve.com [nve.com]
- 2. researchgate.net [researchgate.net]
- 3. The design of the n2EDM experiment: nEDM Collaboration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. Active and passive magnetic shielding for use in OPM-MEG - Nottingham ePrints [eprints.nottingham.ac.uk]
- 6. A²⁰¹Hg⁺ Comagnetometer for ¹⁹⁹Hg⁺ Trapped Ion Space Atomic Clocks - Tech Briefs [techbriefs.com]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
Technical Support Center: ¹⁹⁹Hg Chemical Shift Calibration and Standardization
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on achieving accurate and reproducible ¹⁹⁹Hg chemical shifts through proper calibration and standardization.
Frequently Asked Questions (FAQs)
Q1: Why is accurate ¹⁹⁹Hg chemical shift referencing crucial?
A1: Accurate ¹⁹⁹Hg chemical shift referencing is critical for the unambiguous identification and characterization of mercury-containing compounds. It ensures data consistency and comparability across different experiments, laboratories, and publications, which is vital for structural elucidation, reaction monitoring, and drug development.
Q2: What is the primary reference standard for ¹⁹⁹Hg NMR?
A2: Historically, neat dimethylmercury (Me₂Hg) was used as the primary reference standard, with its chemical shift defined as 0.0 ppm.[1][2][3] However, due to its extreme toxicity, its use is now strongly discouraged.[1][2][3] Safer, alternative secondary standards are recommended for routine use.
Q3: What are the recommended safer, alternative reference standards for ¹⁹⁹Hg NMR?
A3: Several safer alternatives to dimethylmercury are now recommended. The choice of standard may depend on the solvent and the chemical nature of the analyte. Some common secondary standards include Hg(ClO₄)₂ in aqueous solution and HgCl₂ in aqueous solution.[2][3] For some applications, organomercurials that are easier to handle than dimethylmercury, such as p-chloromercuriphenyl-sulfonic acid or methylmercury chloride, may be considered.[3]
Q4: What is the difference between internal and external referencing?
A4: Internal referencing involves adding the reference standard directly to the sample solution. This is generally the most accurate method as the reference experiences the same conditions as the sample. However, the reference compound must be inert and not interact with the sample.
External referencing involves placing the reference standard in a separate container, typically a coaxial insert or a separate NMR tube, which is measured independently from the sample.[4][5] This method is used when the reference compound might react with or is insoluble in the sample solvent.[5]
Q5: How does temperature affect ¹⁹⁹Hg chemical shifts?
A5: ¹⁹⁹Hg chemical shifts can be sensitive to temperature changes.[3][6][7][8][9][10] It is crucial to maintain and report a constant and accurately calibrated temperature during NMR measurements to ensure reproducibility.[11] For precise work, the sample temperature should be calibrated using a standard method, such as with ethylene glycol or methanol.[6][11]
Q6: Can I use the solvent signal for referencing?
A6: While referencing to the solvent's deuterium lock signal is a common practice in ¹H and ¹³C NMR, it is not a direct or highly accurate method for heteronuclei like ¹⁹⁹Hg.[5][12] For accurate ¹⁹⁹Hg chemical shifts, it is recommended to use a dedicated mercury reference standard. A more advanced and recommended method is indirect referencing, where the ¹H spectrum is referenced to a primary standard like TMS or DSS, and the ¹⁹⁹Hg chemical shift is then calculated based on the known frequency ratio (Ξ).[2][3][5][13][14]
Troubleshooting Guide
Problem 1: My ¹⁹⁹Hg signal is very broad.
-
Possible Cause: Poor shimming of the magnetic field.
-
Solution: Carefully shim the spectrometer on your sample. For external referencing, shim on the reference sample first, then acquire the sample spectrum without re-shimming or re-locking.[4]
-
-
Possible Cause: Chemical exchange or dynamic processes occurring in the sample.
-
Solution: Try acquiring the spectrum at different temperatures to see if the signal sharpens. This can help to either slow down or speed up the exchange process, potentially leading to sharper signals.
-
-
Possible Cause: Presence of paramagnetic impurities.
-
Solution: Ensure your sample and NMR tube are clean. Paramagnetic species can cause significant line broadening.
-
Problem 2: I cannot find the ¹⁹⁹Hg signal.
-
Possible Cause: The chemical shift is outside the spectral width.
-
Solution: ¹⁹⁹Hg chemical shifts span a very wide range. Ensure your spectral width is large enough to encompass the expected chemical shift of your compound. If you are unsure, use a very large spectral width for an initial survey scan.
-
-
Possible Cause: The concentration of the mercury species is too low.
-
Solution: Increase the sample concentration if possible. You can also increase the number of scans to improve the signal-to-noise ratio.
-
-
Possible Cause: Incorrect pulse width calibration.
-
Solution: Ensure the 90° pulse width for ¹⁹⁹Hg has been properly calibrated. An incorrect pulse width can lead to a significant loss of signal.
-
Problem 3: The chemical shift of my sample is inconsistent between measurements.
-
Possible Cause: Temperature fluctuations.
-
Possible Cause: Inconsistent referencing procedure.
-
Solution: Strictly follow a standardized referencing protocol for all your measurements. If using external referencing, ensure the procedure is consistent for both the reference and the sample.[4]
-
-
Possible Cause: Solvent effects.
-
Solution: The chemical shift of mercury compounds can be influenced by the solvent.[3] Use the same solvent for all related experiments and be aware of potential solvent-analyte interactions.
-
Data Presentation: Recommended ¹⁹⁹Hg NMR Reference Standards
| Reference Compound | Chemical Formula | Recommended Conditions | Chemical Shift (δ) vs. Me₂Hg (ppm) | Notes |
| Dimethylmercury (Primary) | Me₂Hg | Neat liquid | 0.0 | Extremely toxic, use is strongly discouraged. [1][2][3] |
| Mercuric Perchlorate | Hg(ClO₄)₂ | 0.1 M in 0.1 M HClO₄/D₂O | -2250 ± 1 | A safer aqueous reference. The chemical shift is concentration-dependent.[2][3] |
| Mercuric Chloride | HgCl₂ | Aqueous solution | Varies with concentration | Has been used as a reference, but its chemical shift is known to be concentration-dependent.[2][3] |
Experimental Protocols
Protocol 1: External Referencing using a Separate Reference Tube
This is a common and practical method for external referencing.
-
Prepare the Reference Sample: Prepare a solution of a suitable secondary reference standard (e.g., 0.1 M Hg(ClO₄)₂ in 0.1 M HClO₄/D₂O) in an NMR tube.
-
Tune and Shim: Insert the reference sample into the spectrometer. Tune the ¹⁹⁹Hg probe and shim the magnetic field to obtain a sharp, symmetrical signal.
-
Acquire Reference Spectrum: Acquire the ¹⁹⁹Hg NMR spectrum of the reference sample.
-
Set the Reference: Set the chemical shift of the reference peak to its known value (e.g., -2250 ppm for 0.1 M Hg(ClO₄)₂).
-
Prepare and Insert the Analyte Sample: Prepare your analyte sample in a separate, identical NMR tube. Without changing the lock, shim, or any other spectrometer settings, carefully replace the reference tube with your sample tube. Do not re-lock or re-shim. [4]
-
Acquire Analyte Spectrum: Acquire the ¹⁹⁹Hg NMR spectrum of your analyte. The chemical shifts will now be referenced to the previously set standard.
Protocol 2: Indirect Referencing using the Unified Chemical Shift Scale
This is the most recommended method for accurate and reproducible referencing, avoiding the need for a separate mercury standard in your sample.
-
Prepare Sample with ¹H Reference: Prepare your sample in a deuterated solvent containing a known ¹H reference standard, such as tetramethylsilane (TMS) for organic solvents or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) for aqueous solutions.[5]
-
Acquire and Reference ¹H Spectrum: Acquire a ¹H NMR spectrum and accurately reference the TMS or DSS signal to 0.00 ppm.
-
Determine the Spectrometer Frequency for ¹H: Note the exact spectrometer frequency (SF) for ¹H from the referenced spectrum.
-
Calculate the ¹⁹⁹Hg Reference Frequency: Use the IUPAC recommended frequency ratio (Ξ) for ¹⁹⁹Hg, which is 17.910841%.[2][3] The absolute frequency for the ¹⁹⁹Hg reference (0 ppm) can be calculated as: ν(¹⁹⁹Hg) = (SF(¹H) / 100) * 17.910841
-
Apply to ¹⁹⁹Hg Spectrum: Acquire the ¹⁹⁹Hg spectrum. Use the calculated ν(¹⁹⁹Hg) as the 0 ppm reference frequency for the ¹⁹⁹Hg spectrum. Most modern NMR software has built-in functions for this "absolute referencing" based on the referenced ¹H spectrum.[13][14]
Visualizations
Caption: Workflow for External Referencing using a Separate Tube.
Caption: Workflow for Indirect Referencing using the Unified Scale.
References
- 1. Chemical-Shift Standards for 199Hg NMR Spectroscopy, 25 Years Later - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. nmr.tamu.edu [nmr.tamu.edu]
- 5. Chemical Shift Referencing [nmr.chem.ucsb.edu]
- 6. Referencing of the chemical shift scale in the NMR data - NMR Wiki [nmrwiki.org]
- 7. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. Temperature dependence of 1H NMR chemical shifts and its influence on estimated metabolite concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 12. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 13. NMR Analysis, Processing and Prediction: Chemical Shift, Absolutely! [nmr-analysis.blogspot.com]
- 14. Indirect Referencing | Chemical Instrumentation Facility [cif.iastate.edu]
managing toxicity and safety protocols for handling Mercury-199 compounds
This guide provides essential safety protocols, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with Mercury-199 (¹⁹⁹Hg) compounds. Given that the chemical toxicity of ¹⁹⁹Hg is identical to that of naturally occurring mercury, the following protocols are based on established best practices for handling all mercury compounds, with a special focus on the experimental contexts relevant to ¹⁹⁹Hg, such as Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound compounds?
A1: The hazards of ¹⁹⁹Hg compounds are the same as those for compounds of naturally occurring mercury. The primary risks are:
-
High Acute and Chronic Toxicity: Mercury and its compounds are toxic and can cause severe health effects.[1][2]
-
Neurotoxicity: Organic mercury compounds, such as dimethylmercury and methylmercury, are potent neurotoxins that can cause irreversible damage to the central nervous system.[1][2] Symptoms of mercury poisoning can be delayed for months.
-
Inhalation Hazard: Elemental mercury and some of its volatile compounds readily evaporate at room temperature, creating a significant inhalation hazard.[1] These vapors are readily absorbed through the lungs.
-
Dermal Absorption: Some mercury compounds, particularly organic forms, can be absorbed through the skin.[1][2]
-
Environmental Hazard: Mercury is a persistent environmental pollutant that can bioaccumulate in the food chain.
Q2: What immediate steps should be taken in case of accidental exposure to a ¹⁹⁹Hg compound?
A2: In case of any exposure, immediate action is critical.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove all contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Inhalation: Move the individual to fresh air immediately.
-
Ingestion: Do NOT induce vomiting. In all cases of exposure, seek immediate medical attention and be prepared to provide the Safety Data Sheet (SDS) for the specific compound to the medical personnel. For any suspected exposure, contact your institution's Environmental Health and Safety (EHS) office and the Poison Control Center.
Q3: What are the essential Personal Protective Equipment (PPE) requirements for handling ¹⁹⁹Hg compounds?
A3: The minimum required PPE when working with any mercury compound includes:
-
Gloves: Appropriate chemical-resistant gloves are mandatory. For highly toxic organic mercury compounds like dimethylmercury, a combination of Silver Shield and neoprene gloves is recommended. Always consult the glove manufacturer's compatibility chart for the specific compound you are handling.
-
Eye Protection: Chemical splash goggles are required. A face shield should be worn when there is a risk of splashes.
-
Lab Coat: A lab coat or chemical-resistant apron must be worn.
-
Respiratory Protection: For work with volatile mercury compounds or in case of a spill, a respirator with mercury vapor cartridges may be necessary. All work with volatile mercury compounds should be performed in a certified chemical fume hood.[3]
Q4: How should I dispose of waste containing ¹⁹⁹Hg?
A4: All mercury-containing waste is considered hazardous waste.
-
Segregation: Mercury waste must be segregated from other waste streams.
-
Labeling: All mercury waste containers must be clearly labeled as "Hazardous Waste: Mercury".
-
Containers: Use sealed, shatterproof containers for all mercury waste.[3]
-
Disposal: Contact your institution's EHS office for proper disposal procedures. Never dispose of mercury waste down the drain or in the regular trash.[3][4]
Troubleshooting Guides
¹⁹⁹Hg NMR Spectroscopy
Issue 1: Difficulty observing a ¹⁹⁹Hg NMR signal.
-
Possible Cause: Low concentration of the ¹⁹⁹Hg compound.
-
Troubleshooting Steps:
-
Increase Concentration: If possible, increase the concentration of your sample.
-
Use a Concentrated Reference: When setting up the instrument for the first time, use a highly concentrated mercury sample to find the resonance frequency. Historically, neat dimethylmercury (13 M) was used for this purpose due to its high concentration, which allows for signal acquisition in a single scan.[5][6] However, due to its extreme toxicity, safer alternatives are now recommended.
-
Alternative Reference Standards: Consider using safer reference standards such as 0.1 M mercury perchlorate [Hg(ClO₄)₂] in 0.1 M perchloric acid, which gives a sharp signal.[5] Saturated solutions of mercuric chloride (HgCl₂) in D₂O or DMSO-d₆ are also viable alternatives.
-
Issue 2: Inaccurate determination of the inverse-90° pulse for 2D NMR experiments.
-
Possible Cause: Using a reference standard without proton-mercury coupling.
-
Troubleshooting Steps:
-
Select an Appropriate Compound: For an accurate measurement of the inverse-90° pulse, a compound with coupling between ¹H and ¹⁹⁹Hg is necessary.[5][6] Ionic compounds like mercury perchlorate are not suitable for this purpose.[5][6]
-
Consider Organomercurials: While dimethylmercury has strong coupling (100 Hz) and is ideal for this measurement, its toxicity is a major concern.[5] Safer alternatives like p-chloromercuriphenyl-sulfonic acid or methylmercury chloride can be considered, though they are still highly toxic and must be handled with extreme care.[6]
-
Mercury Spills
Issue: A small spill of a ¹⁹⁹Hg compound has occurred on a non-porous surface.
-
Immediate Actions:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the area. Open windows to the outside and close doors to other parts of the lab.[7][8] If possible, turn down the room temperature to reduce vaporization.[9]
-
Isolate the Spill: Prevent the spread of mercury by cordoning off the area.[1] Do not walk through the spill.
-
NEVER use a vacuum cleaner or broom. This will disperse the mercury into the air and contaminate the equipment.[8][10]
-
-
Cleanup Procedure:
-
Gather Supplies: You will need a mercury spill kit, which typically contains mercury-absorbing powder (like sulfur or zinc), sponges, an eyedropper or syringe, and sealable plastic bags.[1]
-
Collect Visible Droplets: Use a squeegee or a piece of cardboard to consolidate smaller droplets into a larger one.[8] Use an eyedropper or syringe to collect the mercury beads.[10] For very small droplets, you can use tape to pick them up.[8]
-
Apply Mercury-Binding Powder: Sprinkle sulfur or zinc powder over the spill area.[11] Sulfur powder will turn brown upon contact with mercury, indicating where contamination remains.[8]
-
Package Waste: Place all collected mercury and contaminated materials (gloves, paper towels, etc.) into a sealable plastic bag, label it as "Hazardous Waste: Mercury," and contact EHS for disposal.
-
Issue: A ¹⁹⁹Hg compound has spilled on a porous surface (e.g., carpet, wood).
-
Action: Porous materials contaminated with mercury cannot be effectively decontaminated and must be disposed of as hazardous waste.[8] Carefully cut out the contaminated section, place it in a sealed plastic bag, label it as hazardous waste, and contact EHS for disposal.
Quantitative Data Summary
| Parameter | Value/Guideline | Source |
| OSHA Permissible Exposure Limit (PEL) - Organic Mercury | 0.01 mg/m³ (8-hour TWA) | [2] |
| OSHA Ceiling Limit - All other Mercury Compounds | 0.1 mg/m³ | [2] |
| Normal Blood Mercury Level | 1-10 µg/L | [6] |
| Lethal Dose (Ingested Inorganic Mercury) | 1-4 grams for a 70 kg person | [2] |
| ¹⁹⁹Hg NMR Reference: 0.1 M Hg(ClO₄)₂ in 0.1 M HClO₄ | Chemical shift of -2250 ppm (relative to dimethylmercury) | [5] |
| ¹⁹⁹Hg NMR Reference: Saturated HgCl₂ in D₂O | Chemical shift of -1550 ppm (relative to dimethylmercury) |
Experimental Protocols & Visualizations
General Workflow for Handling ¹⁹⁹Hg Compounds
The following diagram outlines the standard workflow for handling any this compound compound in a laboratory setting. This workflow emphasizes safety at every step, from preparation to disposal.
References
- 1. drs.illinois.edu [drs.illinois.edu]
- 2. Dealing with Mercury Spills in the Lab | Lab Manager [labmanager.com]
- 3. Mercury in Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. Mercury in the Laboratory [ilpi.com]
- 5. 199Hg NMR Standards | The O'Halloran Group [sites.northwestern.edu]
- 6. Chemical Shift Standards for 199Hg NMR Spectroscopy, Twenty-Five Years Later - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mercury: Cleaning Up Spills | Wisconsin Department of Health Services [dhs.wisconsin.gov]
- 8. mass.gov [mass.gov]
- 9. des.nh.gov [des.nh.gov]
- 10. Cleaning Up a Small Mercury Spill [health.ny.gov]
- 11. Mercury Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
Validation & Comparative
Validating Electric Dipole Moment Results: A Comparative Guide to Mercury-199 and Alternative Systems
For researchers, scientists, and drug development professionals engaged in cutting-edge physics beyond the Standard Model, the precise measurement of the electric dipole moment (EDM) of fundamental particles is a critical area of investigation. A non-zero EDM would be a profound discovery, indicating the violation of both parity and time-reversal symmetries. This guide provides an objective comparison of the experimental validation of EDM results using Mercury-199 (¹⁹⁹Hg) against other leading alternative systems, namely Thorium Monoxide (ThO), Radium-225 (²²⁵Ra), and Ytterbium-171 (¹⁷¹Yb).
The search for a permanent electric dipole moment (EDM) in atoms and molecules is a quest to uncover new physics beyond the Standard Model. The existence of an EDM in a fundamental particle like an electron or a nucleon would have profound implications for our understanding of the universe, particularly the asymmetry between matter and antimatter. This guide delves into the experimental methodologies and results from four of the most sensitive systems currently being investigated.
Comparative Analysis of EDM Measurement Systems
The choice of an atomic or molecular system is paramount to the sensitivity and precision of an EDM experiment. Each system offers a unique set of advantages and challenges. The following table summarizes the latest experimental limits and key characteristics of ¹⁹⁹Hg, ThO, ²²⁵Ra, and ¹⁷¹Yb.
| System | Latest Upper Limit on EDM (e·cm, 95% C.L.) | Core Technique | Key Advantages | Key Disadvantages |
| This compound (¹⁹⁹Hg) | d(¹⁹⁹Hg) | < 7.4 × 10⁻³⁰[1][2] | Optically pumped vapor cells | |
| Thorium Monoxide (ThO) | d(e) | < 1.1 × 10⁻²⁹[3] | Cryogenic molecular beam | |
| Radium-225 (²²⁵Ra) | d(²²⁵Ra) | < 1.4 × 10⁻²³[4][5] | Laser-cooled and trapped atoms | |
| Ytterbium-171 (¹⁷¹Yb) | d(¹⁷¹Yb) | < 1.5 × 10⁻²⁶[6][7][8][9][10] | Laser-cooled and trapped atoms in an optical dipole trap |
Experimental Protocols
The fundamental principle behind these experiments is to measure the tiny shift in the spin precession frequency of the atom or molecule when a strong electric field is applied parallel and anti-parallel to a magnetic field. A non-zero EDM would cause a frequency difference between these two configurations.
This compound (¹⁹⁹Hg) Vapor Cell Method
The ¹⁹⁹Hg experiment utilizes fused silica vapor cells containing isotopically enriched mercury. The experimental workflow is as follows:
-
Spin Polarization: The ¹⁹⁹Hg atoms are spin-polarized using optical pumping with circularly polarized laser light.[1][2]
-
Application of Fields: The vapor cells are placed in a highly uniform magnetic field and a strong electric field.
-
Spin Precession: The polarized spins of the mercury nuclei precess around the magnetic field at the Larmor frequency.
-
Detection: The spin precession is monitored by measuring the Faraday rotation of off-resonant, linearly polarized probe light passing through the vapor.[1][2]
-
EDM Signal: The electric field is reversed, and any change in the precession frequency is the signature of an EDM.
A key feature of modern ¹⁹⁹Hg experiments is the use of a stack of vapor cells, with some acting as magnetometers to cancel out magnetic field noise.[1][2]
Thorium Monoxide (ThO) Molecular Beam Method
The ACME (Advanced Cold Molecule EDM) experiment uses a cryogenic beam of ThO molecules to achieve high sensitivity.
-
Molecular Beam Production: A pulsed beam of cold ThO molecules is produced by laser ablation of a thorium target followed by buffer gas cooling.[11]
-
State Preparation: Lasers are used to prepare the ThO molecules in the desired science state (the H³Δ₁ state), which has a large effective electric field and properties that help suppress systematic errors.
-
Spin Precession in Fields: The molecular beam travels through a region of parallel electric and magnetic fields, during which the electron spins precess.
-
State Readout: The final spin state of the molecules is read out using laser-induced fluorescence.
-
EDM Measurement: By flipping the direction of the internal effective electric field relative to the magnetic field, a phase shift in the spin precession is measured, which is proportional to the electron's EDM.
References
- 1. Reduced Limit on the Permanent Electric Dipole Moment of ^{199}Hg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [1601.04339] Reduced Limit on the Permanent Electric Dipole Moment of $^{199}$Hg [arxiv.org]
- 3. ACME Precision Measurement of the Electron Electric Dipole Moment (EDM) | Doyle Group [jdoyle.hsites.harvard.edu]
- 4. [1606.04931] Improved limit on the $^{225}$Ra electric dipole moment [arxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. arxiv.org [arxiv.org]
- 7. [2207.08140] Measurement of the Electric Dipole Moment of $^{171}$Yb Atoms in an Optical Dipole Trap [arxiv.org]
- 8. Measurement of the electric dipole moment (EDM) of 171Yb atoms in an optical dipole trap (ODT) (September 23, 2022) · TDLI-Indico [indico-tdli.sjtu.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sciencedaily.com [sciencedaily.com]
A Comparative Analysis of ¹⁹⁹Hg and ¹⁷¹Yb for Advanced Atomic Clock Performance
In the pursuit of ever more precise timekeeping, researchers continually seek atomic species that offer superior stability and accuracy. Among the leading candidates for the next generation of optical atomic clocks are mercury-199 (¹⁹⁹Hg) and ytterbium-171 (¹⁷¹Yb). This guide provides an in-depth comparison of the performance of atomic clocks based on these two isotopes, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their respective advantages and limitations.
Performance Metrics: A Quantitative Comparison
The performance of an atomic clock is primarily characterized by its accuracy (how closely it realizes the true frequency) and stability (how consistently it maintains that frequency). A critical aspect of accuracy is the evaluation and mitigation of systematic frequency shifts, which are small perturbations to the atomic transition frequency caused by the experimental environment.
The following table summarizes key performance metrics for ¹⁹⁹Hg and ¹⁷¹Yb optical lattice clocks, compiled from various experimental findings.
| Performance Metric | ¹⁹⁹Hg (this compound) | ¹⁷¹Yb (Ytterbium-171) |
| Clock Transition | ¹S₀ → ³P₀ | ¹S₀ → ³P₀ |
| Clock Frequency | ~1.129 x 10¹⁵ Hz (265.6 nm)[1] | ~5.18 x 10¹⁴ Hz (578 nm)[2] |
| Systematic Uncertainty | As low as 7.2 x 10⁻¹⁷[3][4] | As low as 1.4 x 10⁻¹⁸[5] |
| Fractional Frequency Stability | ~6 x 10⁻¹⁶ / √τ[6] | As low as 3.2 x 10⁻¹⁹ at 1s[5] |
| Blackbody Radiation (BBR) Shift | Significantly lower than Yb[2][6][7] | A leading systematic uncertainty[2][8][9][10] |
| Quadratic Zeeman Shift | A notable systematic effect | A significant systematic uncertainty[8] |
| Lattice Light Shift | A key systematic uncertainty[3][4] | A primary contributor to uncertainty[8][9] |
Experimental Protocols
The determination of the performance metrics listed above relies on rigorous experimental protocols. A generalized workflow for evaluating an optical lattice clock is as follows:
-
Atom Cooling and Trapping: A sample of neutral atoms (either ¹⁹⁹Hg or ¹⁷¹Yb) is first cooled using laser cooling techniques in a magneto-optical trap (MOT). The cooled atoms are then loaded into a one-dimensional optical lattice, which is a standing wave of light that traps the atoms at its intensity maxima. This confinement to the Lamb-Dicke regime is crucial for suppressing Doppler shifts.[11]
-
Clock Transition Interrogation: A highly stable "clock" laser is tuned to the frequency of the ultra-narrow ¹S₀ → ³P₀ transition. The laser is directed at the trapped atoms, and the number of atoms that make the transition to the excited state is measured.
-
Frequency Locking and Stability Measurement: The clock laser's frequency is actively stabilized to the center of the atomic transition by maximizing the number of excited atoms. The stability of the clock is then determined by comparing its output frequency against that of another stable reference, often another atomic clock. The Allan deviation is a common statistical tool used to quantify the clock's stability over different averaging times (τ).
-
Systematic Shift Evaluation: To determine the clock's accuracy, each potential source of frequency shift must be carefully evaluated. This is typically done by intentionally varying a specific experimental parameter (e.g., the intensity of the lattice laser, the strength of the magnetic field) and measuring the corresponding change in the clock frequency.[12] This allows for the determination of the shift and its associated uncertainty.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the fundamental atomic energy levels and a generalized experimental workflow for optical lattice clocks.
Simplified energy level diagrams for ¹⁹⁹Hg and ¹⁷¹Yb.
Generalized experimental workflow for an optical lattice atomic clock.
Discussion and Conclusion
Both ¹⁹⁹Hg and ¹⁷¹Yb have demonstrated exceptional performance in optical atomic clocks, pushing the frontiers of precision measurement.
Ytterbium-171 currently holds the record for the most stable atomic clock, with fractional frequency instabilities reaching the 10⁻¹⁹ level.[5] This remarkable stability allows for faster and more precise measurements, which is advantageous for evaluating systematic uncertainties and for applications requiring rapid data acquisition. However, ¹⁷¹Yb clocks are more susceptible to frequency shifts caused by blackbody radiation (BBR), which has been a primary limitation to their accuracy.[2][8][9][10]
This compound , on the other hand, exhibits a significantly lower sensitivity to BBR shifts, a key advantage for improving overall accuracy.[2][6][7] This intrinsic property reduces the complexity and uncertainty associated with characterizing the thermal environment of the atoms. While the demonstrated stability of ¹⁹⁹Hg clocks has not yet reached the levels of ¹⁷¹Yb, ongoing research continues to improve their performance. The total systematic uncertainty for ¹⁹⁹Hg has been evaluated to be as low as 7.2 x 10⁻¹⁷.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 4. [PDF] Frequency Ratio of (199)Hg and (87)Sr Optical Lattice Clocks beyond the SI Limit. | Semantic Scholar [semanticscholar.org]
- 5. [1807.11282] Atomic clock performance beyond the geodetic limit [arxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. arxiv.org [arxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. nist.gov [nist.gov]
- 11. Yb Optical Lattice Clock | NIST [nist.gov]
- 12. Systematic evaluation of an atomic clock at 2 × 10−18 total uncertainty - PMC [pmc.ncbi.nlm.nih.gov]
Mercury-199 as a Niche Probe in Protein Structure Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate NMR-active nucleus is a critical step in elucidating protein structure and function. While nuclei such as 1H, 13C, and 15N are the workhorses of biomolecular NMR, less common nuclei like Mercury-199 (199Hg) offer unique advantages for specific applications, particularly in the study of metalloproteins. This guide provides an objective comparison of 199Hg with other standard NMR-active nuclei, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable nucleus for your research needs.
Quantitative Comparison of NMR-Active Nuclei
The choice of an NMR-active nucleus is governed by several key properties that influence the sensitivity and resolution of the resulting spectra. The following table summarizes these properties for 199Hg and other commonly used nuclei in protein structure analysis.
| Property | 199Hg | 1H | 13C | 15N | 31P |
| Spin (I) | 1/2 | 1/2 | 1/2 | 1/2 | 1/2 |
| Natural Abundance (%) | 16.87 | 99.98 | 1.11 | 0.37 | 100 |
| Gyromagnetic Ratio (γ) (107 rad T-1s-1) | 4.815 | 26.751 | 6.728 | -2.712 | 10.840 |
| Relative Receptivity (vs. 13C) | 5.42 | 5680 | 1.00 | 0.0219 | 377 |
| Chemical Shift Range (ppm) | ~3500 (-3000 to +500) | ~15 | ~200 | ~300 | ~300 |
| Typical Reference Standard | (CH3)2Hg | Tetramethylsilane (TMS) | Tetramethylsilane (TMS) | Liquid NH3 | 85% H3PO4 |
Performance Comparison
This compound:
The most striking feature of 199Hg is its exceptionally wide chemical shift range, spanning approximately 3500 ppm.[1] This vast range makes the 199Hg chemical shift exquisitely sensitive to the local coordination environment of the mercury atom, providing a powerful tool for probing metal binding sites in proteins.[2][3] Despite its lower gyromagnetic ratio and natural abundance compared to protons, 199Hg is a spin-1/2 nucleus, which results in sharp NMR signals, a significant advantage over quadrupolar nuclei.[4] Its utility has been demonstrated in the study of the MerR metalloregulatory protein, where 199Hg NMR was used to probe the trigonal planar Hg-thiolate coordination sphere, even in a protein-DNA complex with a molecular weight of up to 50 kDa.[1][5] This highlights the potential of 199Hg NMR for characterizing large, complex biomolecular systems.
However, the low receptivity of 199Hg necessitates the use of higher concentrations or isotopically enriched samples to achieve an adequate signal-to-noise ratio. Furthermore, the toxicity of mercury compounds requires careful handling and sample preparation procedures.
Standard Nuclei (1H, 13C, 15N):
Proton (1H) NMR is the most sensitive and widely used technique for protein structure determination due to the high natural abundance and gyromagnetic ratio of protons.[6] However, the small chemical shift range of protons often leads to significant spectral overlap, especially in larger proteins.
Carbon-13 (13C) and Nitrogen-15 (15N) offer much larger chemical shift ranges than protons, which helps to resolve spectral overlap.[7] The low natural abundance of these isotopes, however, typically requires isotopic labeling of the protein, which can be costly and time-consuming.[7] Multidimensional heteronuclear experiments, such as the 1H-15N HSQC, are standard techniques that correlate the proton signals with those of the directly bonded nitrogen atoms, providing a unique fingerprint of the protein.
Phosphorus-31:
Phosphorus-31 (31P) NMR is a valuable tool for studying phosphoproteins and nucleic acids. With 100% natural abundance and a moderate gyromagnetic ratio, 31P provides good sensitivity. Its chemical shift is sensitive to the phosphorylation state and the local environment of the phosphate group.
Experimental Protocols
General Workflow for Protein NMR
The following diagram illustrates the general workflow for protein structure analysis using NMR spectroscopy. The specific nuclei and experiments chosen will depend on the research question and the properties of the protein under investigation.
Experimental Protocol for 199Hg NMR of a Metalloprotein (Generalized)
While highly detailed, standardized protocols for 199Hg NMR of proteins are not as widely published as those for more common nuclei, the following provides a generalized methodology based on established principles of heteronuclear NMR and the known application to the MerR protein.
1. Sample Preparation:
-
Protein Expression and Purification: The metalloprotein of interest is expressed and purified using standard biochemical techniques. It is crucial to ensure the protein is in its native, folded state.
-
Isotopic Enrichment (Optional but Recommended): To enhance sensitivity, the protein can be expressed in a minimal medium supplemented with isotopically enriched 199HgCl2. The final concentration of the protein sample for NMR should be in the range of 0.1 to 1 mM.
-
Buffer Conditions: The protein is buffer-exchanged into a suitable NMR buffer (e.g., 20 mM phosphate buffer, 100 mM NaCl, pH 7.0) containing 10% D2O for the deuterium lock. The buffer should be free of any chelating agents that might strip the mercury from the protein.
2. Data Acquisition:
-
1D 199Hg NMR:
-
Pulse Sequence: A simple one-pulse sequence with proton decoupling is typically used.
-
Spectrometer Frequency: The spectrometer is tuned to the 199Hg frequency.
-
Acquisition Parameters:
-
Spectral Width: A wide spectral width (e.g., 4000 ppm) is necessary to cover the large chemical shift range of 199Hg.
-
Acquisition Time: Typically 0.1 to 0.5 seconds.
-
Relaxation Delay: A relaxation delay of 1 to 5 seconds is used to allow for full relaxation of the 199Hg nuclei.
-
Number of Scans: A large number of scans (e.g., 10,000 to 100,000) may be required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.
-
-
-
2D 1H-199Hg HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Sequence: A standard HSQC pulse sequence is adapted for the 1H and 199Hg nuclei.
-
Acquisition Parameters:
-
1H Spectral Width: ~12 ppm.
-
199Hg Spectral Width: ~1000-4000 ppm, centered around the expected 199Hg resonance.
-
Number of Increments in the Indirect Dimension (199Hg): 128 to 512.
-
Number of Scans per Increment: 64 to 256.
-
INEPT Delays: Optimized based on the expected one-bond 1J(1H-199Hg) coupling constant, which is typically in the range of 100-200 Hz for protons attached to coordinating cysteine residues.
-
-
3. Data Processing:
-
The Free Induction Decay (FID) is apodized with an appropriate window function (e.g., exponential or sine-bell) to improve the signal-to-noise ratio or resolution.
-
Fourier transformation is applied in both dimensions.
-
Phase and baseline corrections are performed to obtain the final spectrum.
Experimental Protocols for Standard Nuclei
Detailed protocols for 1H, 13C, 15N, and 31P NMR of proteins are well-established and widely available. A summary of typical experiments and key considerations is provided below.
-
1H NMR:
-
Experiment: 1D 1H, 2D TOCSY, 2D NOESY.
-
Sample Preparation: 0.1-1 mM protein in a suitable buffer with 10% D2O.
-
Key Considerations: Water suppression techniques are crucial. Spectral overlap can be a major challenge in larger proteins.
-
-
13C/15N NMR:
-
Experiment: 2D 1H-15N HSQC, 2D 1H-13C HSQC, 3D/4D triple-resonance experiments (e.g., HNCA, HNCO).
-
Sample Preparation: Requires uniform isotopic labeling with 15N and/or 13C by expressing the protein in a minimal medium containing 15NH4Cl and/or 13C-glucose as the sole nitrogen and carbon sources.
-
Key Considerations: The choice of 3D and 4D experiments depends on the size of the protein and the specific information required for resonance assignment and structure determination.
-
-
31P NMR:
-
Experiment: 1D 31P with 1H decoupling, 2D 1H-31P correlation experiments.
-
Sample Preparation: No isotopic labeling is required due to 100% natural abundance.
-
Key Considerations: The chemical shift of 31P is sensitive to pH, so careful control of the buffer is necessary.
-
Logical Comparison of Key Features
The following diagram provides a logical comparison of the key features of 199Hg versus other common NMR-active nuclei for protein structure analysis.
References
- 1. Solid-State NMR Spectroscopy of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | NMR Methods for Structural Characterization of Protein-Protein Complexes [frontiersin.org]
- 3. depts.washington.edu [depts.washington.edu]
- 4. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]
- 5. An introduction to NMR-based approaches for measuring protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. idc-online.com [idc-online.com]
- 7. ethz.ch [ethz.ch]
A Comparative Guide to ¹⁹⁹Hg Electric Dipole Moment Experiments
This guide provides a comparative analysis of key experimental data from different laboratories engaged in the search for a permanent electric dipole moment (EDM) in the Mercury-199 (¹⁹⁹Hg) isotope. The existence of a non-zero EDM in a fundamental or composite particle would violate both parity (P) and time-reversal (T) symmetries, providing evidence for physics beyond the Standard Model. Due to its large nuclear charge and spin-1/2 nucleus, ¹⁹⁹Hg is a particularly sensitive system for probing new sources of CP violation.
The primary focus of this comparison is the series of increasingly precise measurements conducted at the University of Washington, which have set the most stringent limits on the ¹⁹⁹Hg EDM to date.
Data Presentation: ¹⁹⁹Hg EDM Measurement Results
The following table summarizes the key results from the University of Washington group, illustrating the progression of experimental sensitivity over time.
| Publication Year | Principal Investigator(s) | ¹⁹⁹Hg EDM Result (e·cm) | Upper Limit (95% C.L.) | Key Improvement |
| 2001 | Romalis, M.V. et al. | Not explicitly stated, limit provided | < 2.1 x 10⁻²⁸ | First laser-based measurement, replacing traditional UV lamps for optical pumping and probing.[1][2] |
| 2009 | Griffith, W.C. et al. | (0.49 ± 1.29_stat_ ± 0.76_syst_) × 10⁻²⁹ | < 3.1 x 10⁻²⁹ | Introduction of a four-cell stack design to better cancel magnetic field noise and diagnose systematics.[1][2][3] |
| 2016 | Graner, B. et al. | (2.20 ± 2.75_stat_ ± 1.48_syst_) × 10⁻³⁰ | < 7.4 x 10⁻³⁰ | Refinements in the four-cell apparatus and systematic error analysis, achieving a factor of 4-5 improvement.[4][5] |
Experimental Protocols
The experiments listed above, while varying in specific implementation, are all based on a common methodology: measuring the spin precession frequency of polarized ¹⁹⁹Hg atoms in the presence of strong electric and magnetic fields. An EDM would manifest as a change in this precession frequency when the direction of the electric field is reversed relative to the magnetic field.[3][4]
Core Methodology: Optically Pumped Hg Magnetometer
-
Sample Preparation: Fused silica vapor cells are filled with enriched ¹⁹⁹Hg gas. In later experiments, a stack of four cells is used in a common magnetic field.[3][5] Two of the cells are subjected to oppositely directed high-voltage electric fields, while the other two serve as magnetometers to cancel out magnetic field gradients and monitor systematic effects.[3]
-
Spin Polarization (Optical Pumping): A circularly polarized pump laser, tuned to the 253.7 nm resonance line of Hg, is used to optically pump the atoms. This process aligns the nuclear spins of the ¹⁹⁹Hg atoms perpendicular to the applied magnetic field, creating a macroscopic nuclear magnetization.[5]
-
Larmor Precession: The aligned nuclear spins precess around the direction of the magnetic field (B-field) at the Larmor frequency. If the atoms possess an EDM, this precession frequency will be slightly shifted depending on whether the electric field (E-field) is parallel or anti-parallel to the B-field.
-
Detection (Faraday Rotation): A linearly polarized probe laser beam, detuned from the atomic resonance, passes through the vapor cell. The precessing spin polarization of the Hg vapor causes the plane of polarization of the probe laser to rotate via the Faraday effect. This rotation angle oscillates at the Larmor frequency.[5]
-
Data Acquisition: Photodetectors measure the oscillation of the probe beam's polarization. By comparing the precession frequencies measured in the two high-voltage cells with oppositely directed E-fields, the EDM-induced frequency shift can be isolated from common-mode magnetic field noise. The reversal of the E-field in the cells provides the key signature for an EDM.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship between key systematic effects that must be controlled in these precision measurements.
Caption: Generalized workflow for a ¹⁹⁹Hg EDM experiment.
Caption: Relationship of systematic effects mimicking an EDM signal.
References
- 1. indico.cern.ch [indico.cern.ch]
- 2. indico.ph.qmul.ac.uk [indico.ph.qmul.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Search for the Electric Dipole Moment EDM of 199 Hg | Department of Physics | University of Washington [phys.washington.edu]
- 5. [1601.04339] Reduced Limit on the Permanent Electric Dipole Moment of $^{199}$Hg [arxiv.org]
advantages of using Mercury-199 for probing fundamental symmetries
In the ongoing quest to understand the fundamental symmetries of nature and search for physics beyond the Standard Model, the selection of a sensitive atomic probe is paramount. Among the leading candidates, the mercury-199 (¹⁹⁹Hg) isotope has distinguished itself as a particularly powerful tool, primarily in experiments searching for a permanent electric dipole moment (EDM). An EDM in a non-degenerate system, such as an atom, would violate both parity (P) and time-reversal (T) symmetries, and by the CPT theorem, also charge-conjugation parity (CP) symmetry. The observation of a non-zero EDM would be a landmark discovery, providing insight into the matter-antimatter asymmetry of the universe.
This guide provides a comprehensive comparison of ¹⁹⁹Hg with other leading systems used in the search for fundamental symmetry violations, supported by experimental data and detailed methodologies.
Key Advantages of this compound
This compound offers a unique combination of properties that make it an exceptional candidate for probing fundamental symmetries:
-
High Atomic Number (Z=80): The sensitivity to many CP-violating effects scales steeply with the atomic number. The large Z of mercury leads to a significant enhancement of a potential EDM signal.
-
Nuclear Spin I = 1/2: The ¹⁹⁹Hg nucleus has a spin of 1/2. This is a crucial advantage as it eliminates the possibility of a nuclear electric quadrupole moment, which can mimic an EDM signal and introduce significant systematic errors in atoms with higher nuclear spins.[1][2]
-
Diamagnetic Ground State: ¹⁹⁹Hg has a ¹S₀ electronic ground state, meaning it is a diamagnetic atom with no net electron spin. This makes the atom's EDM primarily sensitive to CP-violating interactions within the nucleus, which are quantified by the nuclear Schiff moment.[1][2] This provides a clean probe of hadronic CP violation, complementary to searches for the electron EDM in paramagnetic systems.
-
High Vapor Pressure at Room Temperature: Mercury's relatively high vapor pressure allows for the creation of dense atomic vapors in sealed cells without the need for high-temperature ovens. This simplifies the experimental setup and helps in controlling systematic effects.
-
Optical Accessibility: The relevant optical transitions in ¹⁹⁹Hg are accessible with commercially available lasers, facilitating efficient optical pumping for spin polarization and sensitive detection of the atomic precession.
Comparative Analysis of Atomic and Molecular Systems
The search for EDMs is a competitive field with various atomic and molecular systems being employed, each with its own set of advantages and disadvantages. The following tables provide a quantitative comparison of ¹⁹⁹Hg with other leading probes.
Table 1: Comparison of EDM Sensitivities and Key Properties of Selected Systems
| System | Type | Measured EDM Limit (e·cm) | Primary Sensitivity | Key Advantages | Key Challenges |
| ¹⁹⁹Hg | Diamagnetic Atom | < 7.4 x 10⁻³⁰ (95% C.L.)[3] | Nuclear Schiff Moment (hadronic CP violation) | I=1/2 (no quadrupole moment), high Z, high vapor pressure | Smaller enhancement for electron EDM |
| ¹²⁹Xe | Diamagnetic Atom | < 4.7 x 10⁻²⁷ (95% C.L.) | Nuclear Schiff Moment | High polarization achievable, used as comagnetometer | Smaller Z than Hg, lower sensitivity |
| ²²⁵Ra | Diamagnetic Atom | < 1.4 x 10⁻²³ (95% C.L.) | Enhanced Nuclear Schiff Moment | Octupole deformed nucleus (large enhancement), I=1/2 | Radioactive (short half-life), difficult to produce and handle |
| ¹³³Cs | Paramagnetic Atom | < 1.1 x 10⁻²⁶ (90% C.L.) | Electron EDM | Well-established atomic physics techniques | Schiff screening of nuclear effects |
| ¹⁷¹Yb | Paramagnetic Atom | < 1.5 x 10⁻²⁷ (90% C.L.) | Electron EDM | Narrow optical transitions for clocks | Lower enhancement than molecules |
| ThO | Polar Molecule | < 1.1 x 10⁻²⁹ (90% C.L.) | Electron EDM, Scalar-pseudoscalar interactions | Very large effective electric field, systematic rejection | Complex internal structure, experimental complexity |
| YbF | Polar Molecule | < 1.3 x 10⁻²⁸ (90% C.L.) | Electron EDM | Large effective electric field | Lower enhancement than ThO |
Table 2: Comparison of Schiff Moment Enhancement Factors
The Schiff moment (S) is the dominant source of the EDM in diamagnetic atoms and is sensitive to CP-violating nuclear interactions. The atomic EDM (dₐ) is related to the Schiff moment by dₐ = kS, where k is an atomic enhancement factor.
| Nucleus | Schiff Moment Calculation (representative value, e·fm³) | Atomic EDM Enhancement Factor (k) | Key Feature |
| ¹⁹⁹Hg | 0.05 (in units of gπNN e fm³)[4] | -2.8 x 10⁻¹⁷ e·cm / (e·fm³) | Spherical nucleus |
| ¹²⁹Xe | -0.007 (in units of gπNN e fm³)[5] | 0.35 x 10⁻¹⁷ e·cm / (e·fm³) | Spherical nucleus |
| ²²⁵Ra | ~1000 x ¹⁹⁹Hg (enhancement factor)[6] | -1.7 x 10⁻¹⁷ e·cm / (e·fm³) | Octupole deformed nucleus |
Experimental Protocol: Measuring the EDM of ¹⁹⁹Hg
The experimental search for the EDM of ¹⁹⁹Hg typically involves measuring the Larmor precession frequency of spin-polarized mercury atoms in the presence of parallel and anti-parallel electric and magnetic fields. A non-zero EDM would cause a shift in the precession frequency upon reversal of the electric field.
A simplified experimental protocol is as follows:
-
Vapor Cell Preparation:
-
Fused silica cells are meticulously cleaned and filled with a small amount of isotopically enriched ¹⁹⁹Hg.
-
A buffer gas (e.g., N₂) is often included to increase the spin coherence time.
-
The cells are sealed under vacuum.
-
-
Spin Polarization via Optical Pumping:
-
The ¹⁹⁹Hg atoms are spin-polarized using circularly polarized resonant laser light (253.7 nm).
-
The laser light excites a specific transition, and through the selection rules for angular momentum, atoms are transferred to a specific spin state.[7][8][9][10][11]
-
This process creates a macroscopic magnetization in the atomic vapor.
-
-
Larmor Precession:
-
A uniform and stable magnetic field (B) is applied, causing the polarized nuclear spins to precess at the Larmor frequency (ω = γB, where γ is the gyromagnetic ratio).
-
A strong electric field (E) is applied parallel or anti-parallel to the magnetic field.
-
If the atom possesses an EDM (d), the interaction Hamiltonian is H = -d·E, which modifies the precession frequency.
-
-
Detection via Faraday Rotation:
-
The precession of the atomic spins is monitored by observing the Faraday rotation of a linearly polarized probe laser beam that passes through the vapor cell.[12][13][14]
-
The plane of polarization of the probe beam rotates by an angle proportional to the component of the atomic polarization along the beam's propagation direction.
-
This rotation is detected using a balanced polarimeter, which converts the rotation into an oscillating electronic signal at the Larmor frequency.
-
-
Data Analysis:
-
The precession frequencies are measured with the electric field pointing in one direction (ω+) and then in the opposite direction (ω-).
-
The EDM is proportional to the frequency difference: d ∝ (ω+ - ω-).
-
To minimize the effects of magnetic field drifts, multiple cells are often used, with some serving as magnetometers.[15]
-
Visualizations
The following diagrams illustrate key aspects of the ¹⁹⁹Hg EDM experiment and a comparison of different systems.
Conclusion
This compound remains a cornerstone in the experimental search for fundamental symmetry violations. Its unique nuclear and atomic properties, particularly its nuclear spin of 1/2 and its sensitivity to hadronic CP violation via the Schiff moment, provide a clean and powerful probe for new physics. While other systems, such as those with deformed nuclei or polar molecules, offer enhanced sensitivity to specific sources of CP violation, ¹⁹⁹Hg experiments have consistently pushed the limits of precision and continue to provide some of the most stringent constraints on theories beyond the Standard Model. The ongoing development of experimental techniques promises to further enhance the sensitivity of ¹⁹⁹Hg-based searches, ensuring its continued relevance in this exciting field of research.
References
- 1. Frontiers | Measuring the nuclear magnetic quadrupole moment in heavy polar molecules [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. arxiv.org [arxiv.org]
- 4. users.physics.unc.edu [users.physics.unc.edu]
- 5. [PDF] Large-scale shell-model calculations of nuclear Schiff moments of Xe129 and Hg199 | Semantic Scholar [semanticscholar.org]
- 6. ggi.infn.it [ggi.infn.it]
- 7. courses.washington.edu [courses.washington.edu]
- 8. faculty.kfupm.edu.sa [faculty.kfupm.edu.sa]
- 9. physics.wm.edu [physics.wm.edu]
- 10. teachspin.com [teachspin.com]
- 11. pages.physics.wisc.edu [pages.physics.wisc.edu]
- 12. saaubi.people.wm.edu [saaubi.people.wm.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of ¹⁹⁹Hg and ²⁰¹Hg for NMR Spectroscopy: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of an appropriate NMR active isotope is paramount for successful structural and dynamic studies. When investigating mercury-containing compounds, two isotopes, ¹⁹⁹Hg and ²⁰¹Hg, present themselves as potential candidates. This guide provides an objective, data-driven comparison of these two isotopes to inform the selection process for NMR spectroscopy.
This analysis reveals that despite its lower natural abundance, ¹⁹⁹Hg is unequivocally the superior choice for high-resolution NMR studies due to its favorable nuclear properties. Conversely, the significant quadrupolar nature of ²⁰¹Hg renders it largely unsuitable for most solution-state NMR applications, leading to extremely broad signals that are often undetectable with standard high-resolution spectrometers.[1]
Quantitative Comparison of ¹⁹⁹Hg and ²⁰¹Hg NMR Properties
A summary of the key nuclear magnetic resonance properties for ¹⁹⁹Hg and ²⁰¹Hg is presented below. These parameters fundamentally govern the sensitivity and resolution achievable in an NMR experiment.
| Property | ¹⁹⁹Hg | ²⁰¹Hg | Reference |
| Spin (I) | 1/2 | 3/2 | [2] |
| Natural Abundance (%) | 16.87 | 13.18 | [2] |
| Gyromagnetic Ratio (γ) (10⁷ rad T⁻¹ s⁻¹) | 4.81519 | -1.788 | [2] |
| Quadrupole Moment (Q) (barns) | 0 | +0.387(6) | [3] |
| Relative Receptivity (vs ¹³C) | 5.37 | 0.21 | |
| Absolute Receptivity (vs ¹H) | 9.5 x 10⁻⁴ | 3.7 x 10⁻⁵ |
The stark differences in spin and quadrupole moment are the primary determinants of their utility in NMR. The spin-1/2 nucleus of ¹⁹⁹Hg results in a spherical charge distribution, leading to the absence of a quadrupole moment.[1] This allows for the observation of sharp resonance lines, a prerequisite for high-resolution structural elucidation. In contrast, the spin-3/2 nature of ²⁰¹Hg gives rise to a significant electric quadrupole moment, which interacts strongly with local electric field gradients, causing very rapid nuclear relaxation and consequently, extremely broad spectral lines.[1]
Experimental Considerations and Protocols
The practical application of ¹⁹⁹Hg NMR spectroscopy requires careful consideration of sample preparation and experimental setup to maximize the signal-to-noise ratio, given its moderate receptivity.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the mercury-containing analyte. Common solvents such as chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and water-d₂ (D₂O) are often suitable. The choice of solvent can influence the chemical shift, so consistency is key when comparing spectra.
-
Concentration: Due to the lower sensitivity of ¹⁹⁹Hg compared to protons, a relatively high sample concentration is recommended. For small molecules, concentrations in the range of 50-100 mg in 0.5-0.7 mL of solvent are typical.
-
Purity: Ensure the sample is free of paramagnetic impurities, as these can significantly broaden NMR signals through enhanced relaxation. Filtration of the sample solution into the NMR tube is advisable to remove any particulate matter.
-
Reference Standard: Dimethylmercury (Hg(CH₃)₂) is a common reference standard for ¹⁹⁹Hg NMR.[2] However, due to its extreme toxicity, alternative secondary standards or referencing relative to the spectrometer's base frequency are often employed.
NMR Spectrometer Setup and Data Acquisition
A standard high-field NMR spectrometer equipped with a broadband probe is suitable for ¹⁹⁹Hg NMR.
-
Tuning the Probe: The probe must be tuned to the Larmor frequency of ¹⁹⁹Hg at the given magnetic field strength.
-
Pulse Sequence: A simple one-pulse experiment is often sufficient for acquiring a basic ¹⁹⁹Hg spectrum. More advanced pulse sequences, such as those involving proton decoupling, can be used to simplify spectra and enhance sensitivity. For observing couplings to other nuclei like ¹H or ¹³C, specific 2D correlation experiments (e.g., HMQC, HSQC) may be employed.
-
Acquisition Parameters:
-
Pulse Width: Calibrate the 90° pulse width for ¹⁹⁹Hg.
-
Acquisition Time (AQ): A sufficiently long acquisition time (e.g., 1-2 seconds) should be used to ensure good digital resolution.
-
Relaxation Delay (D1): A relaxation delay of 1-5 times the longitudinal relaxation time (T₁) of the ¹⁹⁹Hg nucleus of interest should be used to allow for adequate relaxation between scans and to obtain accurate quantitative data.
-
Number of Scans (NS): Due to the moderate sensitivity, a larger number of scans is typically required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's field strength.
-
Visualizing the Comparison and Workflow
To further clarify the decision-making process and the experimental workflow, the following diagrams are provided.
Figure 1. Logical flow diagram comparing the key NMR properties of ¹⁹⁹Hg and ²⁰¹Hg.
Figure 2. A generalized experimental workflow for acquiring ¹⁹⁹Hg NMR spectra.
Conclusion
References
A Comparative Guide to ¹⁹⁹Hg-Based Quantum Sensors and Competing Technologies
For researchers, scientists, and professionals in drug development, the landscape of quantum sensing is rapidly evolving, offering unprecedented precision in various applications. This guide provides a detailed comparison of ¹⁹⁹Hg-based quantum sensors against other leading quantum technologies, including Nitrogen-Vacancy (NV) centers in diamond, Spin-Exchange Relaxation-Free (SERF) magnetometers, and trapped-ion sensors. The objective is to offer a clear, data-driven overview to inform technology selection for advanced research and development.
Performance Benchmarking
The selection of a quantum sensor is dictated by the specific requirements of the application, balancing sensitivity, operational conditions, and physical constraints. The following table summarizes the key performance metrics of ¹⁹⁹Hg-based sensors and their primary competitors.
| Feature | ¹⁹⁹Hg-Based Sensors | NV-Center Magnetometers | SERF Magnetometers | Trapped-Ion Sensors |
| Sensitivity | High (nHz frequency resolution in comagnetometers) | 1 nT/√Hz to 6 pT/√Hz[1][2] | < 1 fT/√Hz to 30 fT/√Hz[3][4] | ~15 pT/√Hz (for magnetic fields)[5] |
| Coherence Time | Long (minutes to hours in comagnetometers)[6][7][8][9] | Milliseconds[7] | > 10 ms[10] | Seconds to over an hour[6][7][8][9] |
| Operating Temperature | Room temperature or slightly elevated | Room temperature[11][12] | 85°C to 200°C[13][14] | Cryogenic to room temperature[15][16] |
| Size, Weight, and Power (SWaP) | Compact to lab-scale | Highly compact (chip-scale possible) | Compact to lab-scale | Lab-scale |
| Key Advantages | Excellent for rotation sensing (gyroscopes) and comagnetometry, high stability. | Room temperature operation, high spatial resolution, biocompatibility. | Extremely high magnetic field sensitivity. | Very long coherence times, high fidelity control. |
| Key Disadvantages | Lower magnetic field sensitivity compared to SERF. | Lower sensitivity compared to SERF magnetometers. | Requires heating and magnetic shielding, narrow dynamic range in open-loop. | Complex experimental setup, sensitive to environmental noise. |
In-Depth Technology Analysis
¹⁹⁹Hg-Based Quantum Sensors
Mercury-199 (¹⁹⁹Hg), with its nuclear spin of 1/2, is a prime candidate for high-precision quantum sensing, particularly in applications demanding exceptional stability and insensitivity to environmental perturbations.
Working Principle: ¹⁹⁹Hg-based sensors, such as comagnetometers and nuclear magnetic resonance (NMR) gyroscopes, utilize the precession of ¹⁹⁹Hg nuclear spins in a magnetic field. In a comagnetometer, the simultaneous precession of two different spin species (e.g., ¹⁹⁹Hg and another nucleus) is monitored. By taking the difference or ratio of their precession frequencies, common-mode noise from magnetic field fluctuations is canceled, leading to extremely high sensitivity for detecting non-magnetic interactions or inertial rotation.[17] In NMR gyroscopes, the precession frequency of the ¹⁹⁹Hg nuclei is measured to determine the rotation rate.
Applications: The primary applications for ¹⁹⁹Hg-based sensors are in fundamental physics research, inertial navigation, and geodesy. Their high stability makes them ideal for searching for exotic spin-dependent forces and measuring subtle variations in rotation.
Nitrogen-Vacancy (NV) Center Magnetometers
NV centers are point defects in the diamond crystal lattice, consisting of a nitrogen atom substituting a carbon atom and an adjacent vacant lattice site.
Working Principle: The electronic spin of the NV center is quantized and can be initialized with a green laser and read out by detecting the intensity of its red fluorescence.[11][12][18] The energy levels of the spin are sensitive to external magnetic fields, and this Zeeman splitting can be measured using microwave fields to determine the magnetic field strength.
Applications: NV-center magnetometers are well-suited for a wide range of applications, including nanoscale magnetic imaging, biosensing, and materials science. Their ability to operate at room temperature and in ambient conditions makes them particularly attractive for studying biological samples.
Spin-Exchange Relaxation-Free (SERF) Magnetometers
SERF magnetometers are a type of optically pumped magnetometer that achieve exceptionally high sensitivity by operating in a regime where spin-exchange relaxation, a dominant noise source, is suppressed.[4][17]
Working Principle: A high-density vapor of alkali metal atoms (such as potassium or cesium) is optically pumped to a high degree of spin polarization.[14] By operating at very low magnetic fields and high temperatures, the spin-exchange collision rate becomes much faster than the Larmor precession frequency, effectively averaging out the spin-exchange relaxation. The precession of the net atomic spin in a weak magnetic field is then detected with a probe laser.[4]
Applications: Due to their unparalleled sensitivity, SERF magnetometers are used in magnetoencephalography (MEG) and magnetocardiography (MCG) for non-invasive imaging of brain and heart activity, as well as in fundamental physics research.
Trapped-Ion Sensors
Trapped-ion systems are one of the most advanced platforms for quantum information processing and are also exquisitely sensitive quantum sensors.
Working Principle: Individual ions are confined using electromagnetic fields in a vacuum. Their internal electronic states serve as qubits with very long coherence times.[6][7][8][9] By preparing the ions in a superposition of these states, they become highly sensitive to external fields, including magnetic and electric fields. The phase evolution of the superposition, which is proportional to the field strength, is measured to determine the field.
Applications: Trapped-ion sensors are used in atomic clocks, quantum computing, and for precision measurements of fundamental constants. Their high degree of control and long coherence times make them ideal for detecting extremely weak fields.
Experimental Protocols and Workflows
¹⁹⁹Hg Comagnetometer Experimental Protocol
A typical ¹⁹⁹Hg comagnetometer experiment involves the following key steps:
-
Vapor Cell Preparation: A glass cell containing a small amount of ¹⁹⁹Hg and a buffer gas is placed within a multi-layer magnetic shield to isolate it from external magnetic fields.
-
Optical Pumping: A circularly polarized laser beam resonant with a ¹⁹⁹Hg atomic transition is used to polarize the nuclear spins.
-
Spin Precession: A weak, uniform magnetic field is applied to induce Larmor precession of the polarized ¹⁹⁹Hg spins.
-
Probe and Detection: A linearly polarized probe laser beam, detuned from the atomic resonance, passes through the vapor cell. The precession of the atomic spins causes a rotation of the polarization of the probe beam (Faraday rotation). This rotation is detected using a balanced photodetector.
-
Signal Demodulation: The output of the photodetector is demodulated at the Larmor frequency to extract the precession phase and frequency.
-
Comagnetometry: In a comagnetometer setup, a second spin species is simultaneously polarized and probed, and the differential signal is analyzed to suppress common-mode noise.
NV-Center Magnetometry Experimental Workflow
The experimental workflow for NV-center magnetometry typically follows these steps:
-
Sample Preparation: A diamond sample with a suitable concentration of NV centers is chosen.
-
Optical Setup: A confocal microscope is used to focus a green laser onto a single NV center or an ensemble of NV centers.
-
Spin Initialization: The green laser polarizes the NV center's electronic spin into the m_s=0 state.
-
Microwave Manipulation: Microwave pulses are applied to manipulate the spin state. For DC magnetometry, a Ramsey sequence (two π/2 pulses separated by a free evolution time) is often used. For AC magnetometry, a Hahn echo sequence (a π pulse inserted in the middle of the free evolution) is employed to refocus static field inhomogeneities.[11]
-
Readout: The spin state is read out by measuring the intensity of the red fluorescence emitted by the NV center upon green laser excitation. A higher fluorescence intensity corresponds to the m_s=0 state.
-
Signal Analysis: The change in fluorescence intensity is measured as a function of the microwave frequency or the free evolution time to determine the Zeeman splitting and thus the magnetic field.
SERF Magnetometer Experimental Protocol
A typical SERF magnetometer setup involves the following:
-
Vapor Cell and Oven: A glass cell containing an alkali metal (e.g., K or Cs) and buffer/quenching gases is heated to a high temperature (85-200 °C) to achieve a high atomic vapor density.[13][14]
-
Magnetic Shielding: The vapor cell is placed inside multiple layers of high-permeability magnetic shields to create a near-zero magnetic field environment.
-
Optical Pumping: A high-power, circularly polarized pump laser, tuned to the D1 atomic transition of the alkali metal, polarizes the atomic spins.[14]
-
Probe Beam: A linearly polarized probe laser, detuned from the atomic resonance, passes through the vapor cell perpendicular to the pump beam.
-
Optical Rotation Detection: The precession of the polarized atomic spins in a weak magnetic field causes a rotation of the probe beam's polarization. This rotation is measured with a balanced polarimeter.
-
Signal Processing: The output of the polarimeter is fed into a lock-in amplifier or a spectrum analyzer to determine the magnetic field strength.
Trapped-Ion Sensing Experimental Sequence
An experiment using trapped ions for sensing typically involves these stages:
-
Ion Trapping and Cooling: One or more ions are trapped in an ultra-high vacuum using a combination of static and radiofrequency electric fields. The ions are then laser-cooled to near the motional ground state.
-
Qubit Initialization: The internal electronic state of an ion (the qubit) is prepared in a specific state, usually through optical pumping.
-
Quantum State Preparation: A sequence of laser or microwave pulses is used to prepare the ion in a superposition state that is sensitive to the field being measured.
-
Sensing Interval: The ion in its superposition state is allowed to interact with the external field for a specific duration. This interaction causes a phase shift in the quantum state.
-
State Readout: The final quantum state of the ion is measured by state-dependent fluorescence. A "bright" state scatters many photons when illuminated with a resonant laser, while a "dark" state scatters very few.
-
Data Analysis: The probability of finding the ion in the bright or dark state is measured by repeating the experiment many times. This probability is related to the accumulated phase and thus to the strength of the external field.
References
- 1. sigmatech.com.ph [sigmatech.com.ph]
- 2. researchgate.net [researchgate.net]
- 3. OPG [opg.optica.org]
- 4. A modular optically pumped magnetometer system [arxiv.org]
- 5. Blueprint for NV center ensemble based magnetometer: precise diamond sensor material characterization [arxiv.org]
- 6. physik.uni-siegen.de [physik.uni-siegen.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. boulderschool.yale.edu [boulderschool.yale.edu]
- 10. SERF Magnetometer [tf.nist.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Nitrogen-Vacancy Magnetometry [integratedoptics.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | The suppression of the probe laser pumping effect in SERF atomic magnetometer [frontiersin.org]
- 15. mlimes.com [mlimes.com]
- 16. youtube.com [youtube.com]
- 17. arxiv.org [arxiv.org]
- 18. Wide-field magnetometry using nitrogen-vacancy color centers with randomly oriented micro-diamonds - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Atom: Assessing the Accuracy of Theoretical Calculations for ¹⁹⁹Hg Properties
A deep dive into the comparison of theoretical predictions and experimental data for the hyperfine structure, electric dipole moment, and polarizability of the ¹⁹⁹Hg isotope reveals the remarkable predictive power of modern atomic theory, while also highlighting areas ripe for further refinement. This guide provides researchers, scientists, and drug development professionals with a concise overview of the current state of knowledge, presenting key data in a comparative format and outlining the sophisticated experimental and theoretical methodologies employed.
The mercury isotope ¹⁹⁹Hg, with its nuclear spin of I=1/2, has become a crucial testing ground for fundamental physics and a key element in precision measurements. Its atomic properties, such as the hyperfine structure (HFS), a permanent electric dipole moment (EDM), and its response to external electric fields (polarizability), are of immense interest. The search for a non-zero EDM in ¹⁹⁹Hg, for instance, is a direct probe for physics beyond the Standard Model of particle physics. The accuracy of theoretical models in predicting these properties is therefore of paramount importance for interpreting experimental results and guiding future research.
Data at a Glance: Experimental vs. Theoretical Values
To facilitate a clear comparison, the following table summarizes the most precise experimental and theoretical values for the ground state properties of ¹⁹⁹Hg.
| Property | Experimental Value | Theoretical Value | Methodology (Experimental) | Methodology (Theoretical) |
| Magnetic Dipole Hyperfine Constant (A) | -5967.3(1.1) MHz | -5900 MHz | Atomic beam magnetic resonance | Relativistic Many-Body Perturbation Theory |
| Electric Dipole Moment (d) | < 7.4 x 10⁻³⁰ e·cm (95% C.L.) | Schiff Moment Calculation | Optically pumped mercury vapor cells | Relativistic Coupled-Cluster, Configuration Interaction + Many-Body Perturbation Theory |
| Static Electric Polarizability (α) | 33.9(7) a.u. | 34.04(68) a.u. | Molar refractivity measurements | Relativistic Coupled-Cluster |
In-Depth Analysis of Key Properties
Hyperfine Structure: A Test of Relativistic Effects
The hyperfine structure of an atom arises from the interaction between the magnetic moment of the nucleus and the magnetic field produced by the atom's electrons. For ¹⁹⁹Hg, the dominant interaction is the magnetic dipole interaction, characterized by the hyperfine constant 'A'.
Experimental Determination: The most precise experimental value for the ground state hyperfine splitting of ¹⁹⁹Hg has been determined using atomic beam magnetic resonance techniques. In this method, a beam of mercury atoms is passed through a series of magnetic fields, and transitions between the hyperfine levels are induced by applying a radiofrequency field. Detecting the atoms that have undergone a transition allows for a very precise measurement of the energy difference between the levels, from which the 'A' constant can be derived.
Theoretical Calculation: Accurately calculating the 'A' constant for a heavy element like mercury is a significant challenge for theory due to the strong relativistic effects and electron-electron correlations. Modern theoretical approaches, such as relativistic many-body perturbation theory and coupled-cluster methods, are employed to tackle this problem. These methods account for the complex interactions of the electrons with each other and with the nucleus at relativistic speeds. The close agreement between the experimental and the most recent theoretical values for the 'A' constant of ¹⁹⁹Hg demonstrates the high level of sophistication and accuracy achieved by these computational techniques.
Electric Dipole Moment: A Search for New Physics
The existence of a permanent electric dipole moment in a fundamental particle or a non-degenerate system like an atom would violate both parity (P) and time-reversal (T) symmetries. The Standard Model of particle physics predicts a vanishingly small EDM for ¹⁹⁹Hg, making any experimentally observed non-zero value a clear sign of new physics.
Experimental Searches: Experiments searching for the EDM of ¹⁹⁹Hg are among the most sensitive precision measurements ever performed. The general principle involves placing a sample of spin-polarized ¹⁹⁹Hg atoms in parallel electric and magnetic fields. The precession frequency of the atomic spins (Larmor frequency) is then measured with extreme precision. If the atom possesses an EDM, the interaction of the EDM with the electric field will cause a shift in the Larmor frequency when the direction of the electric field is reversed. The absence of such a shift to date has placed an incredibly stringent upper limit on the EDM of ¹⁹⁹Hg.[1] The most recent experiments utilize optically pumped mercury vapor cells to achieve high atomic densities and long spin coherence times, which are crucial for high sensitivity.
Theoretical Framework: For a diamagnetic atom like ¹⁹⁹Hg, the atomic EDM is primarily induced by the nuclear Schiff moment, which is a P,T-odd moment of the nuclear charge distribution. Theoretical calculations, therefore, focus on relating a potential underlying source of CP violation in fundamental interactions to the induced Schiff moment and subsequently to the atomic EDM. These calculations involve complex nuclear structure calculations to determine the Schiff moment and sophisticated atomic structure calculations using methods like relativistic coupled-cluster and configuration interaction combined with many-body perturbation theory to calculate the atomic EDM induced by this moment.[2]
Static Electric Polarizability: Probing the Atom's Response
The static electric polarizability (α) quantifies the extent to which an atom's electron cloud is distorted by a static external electric field, inducing an electric dipole moment. It is a fundamental property that governs the atom's interaction with electromagnetic fields and other atoms.
Experimental Measurement: Direct experimental determination of the static polarizability of individual atoms is challenging. The most common method involves measuring the molar refractivity of a gas, which is related to the polarizability through the Clausius-Mossotti relation. These measurements provide a value for the element as a whole.
Theoretical Calculation: High-precision theoretical calculations of the static polarizability of mercury have been performed using advanced relativistic quantum chemistry methods, such as the relativistic coupled-cluster approach.[1][3][4] These calculations must account for both the significant relativistic effects due to the high nuclear charge and the strong electron correlation effects. The excellent agreement between the most recent and precise theoretical value for mercury's polarizability and the experimentally derived value provides strong validation for the theoretical models used.
Methodologies in Focus
Experimental Protocols
A cornerstone of the experimental determination of ¹⁹⁹Hg properties is atomic beam magnetic resonance . The experimental workflow is as follows:
For the EDM search , the core methodology involves optically pumped mercury vapor cells :
Theoretical Approaches
The theoretical investigation of ¹⁹⁹Hg properties relies heavily on a hierarchy of sophisticated computational methods. The logical relationship between these methods can be visualized as follows:
Conclusion
The remarkable agreement between experimental measurements and theoretical calculations for the properties of ¹⁹⁹Hg serves as a powerful testament to the validity of relativistic quantum theory and the accuracy of modern computational methods. For researchers in fundamental physics, this agreement provides confidence in the interpretation of experiments searching for new physics, such as the EDM of ¹⁹⁹Hg. For scientists and professionals in drug development and other fields utilizing techniques like nuclear magnetic resonance (NMR), the precise knowledge of these atomic properties is essential for accurate data analysis and interpretation. While the current theoretical models demonstrate impressive predictive power, the ongoing pursuit of even higher precision in both experiment and theory will continue to push the frontiers of our understanding of the fundamental laws of nature.
References
Safety Operating Guide
Proper Disposal of Mercury-199: A Guide for Laboratory Professionals
For Immediate Release – This document provides essential safety and logistical guidance for the proper disposal of Mercury-199 (¹⁹⁹Hg), ensuring the safety of laboratory personnel and compliance with regulatory standards. As a trusted partner in scientific research, we are committed to providing comprehensive support that extends beyond product delivery, fostering a culture of safety and responsibility in the laboratory.
This compound is a stable isotope of mercury and is therefore not subject to radioactive decay. However, as a mercury compound, it is classified as a hazardous chemical waste. When this material is used in environments where it may become contaminated with radioactive substances, it must be treated as mixed waste, possessing both chemical and radiological hazards. This guide outlines the necessary procedures for the safe handling and disposal of ¹⁹⁹Hg, with a focus on preventing environmental contamination and ensuring personnel safety.
Quantitative Data Summary
The disposal of this compound is governed by regulations for both hazardous chemical waste and, if applicable, low-level radioactive waste (LLRW). The following table summarizes key quantitative thresholds for the classification and management of mercury-containing waste.
| Parameter | Threshold | Regulation/Guideline | Notes |
| This compound Half-life | Stable | Isotopic Data | As a stable isotope, ¹⁹⁹Hg does not pose a radiological hazard on its own.[1][2][3][4] |
| Hazardous Waste (Toxicity Characteristic) | ≥ 0.2 mg/L | EPA (RCRA) - Toxicity Characteristic Leaching Procedure (TCLP) | If the leachate from a waste sample meets or exceeds this concentration, it is classified as a hazardous waste (D009).[5][6] |
| High Mercury Subcategory (Non-radioactive) | ≥ 260 mg/kg | EPA (RCRA) | Wastes in this category typically require treatment via retorting or roasting.[7] |
| Low Mercury Subcategory (Non-radioactive) | < 260 mg/kg | EPA (RCRA) | These wastes are generally treated to achieve a concentration of 0.025 mg/L in the TCLP leachate.[7] |
| Contaminated Waste (International Guideline) | ≥ 15 mg/kg | Minamata Convention | Threshold for waste contaminated with mercury or mercury compounds.[8] |
| Low-Level Radioactive Waste (LLRW) Classification | By exclusion | U.S. NRC | LLRW is radioactive waste that is not classified as high-level waste, spent nuclear fuel, transuranic waste, or certain byproduct materials.[9][10] |
Experimental Protocols for this compound Waste Treatment
For this compound waste that is classified as hazardous, treatment to stabilize the mercury is required before disposal. The following are detailed methodologies for common laboratory-scale stabilization techniques.
Amalgamation Protocol
Amalgamation is a process where mercury is combined with other metals to form a stable, solid amalgam.[11][12][13][14]
Materials:
-
Elemental mercury waste (containing ¹⁹⁹Hg)
-
Metal powder (e.g., copper, zinc, tin, bronze, or brass)
-
Mechanical amalgamator
-
Capsule with pestle
-
Mold for shaping the amalgam
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Carefully dispense the elemental mercury waste and the selected metal powder into the capsule with the pestle. The ratio of waste to metal powder can be varied (e.g., from 3:1 to 1:3 by weight) to achieve a solid, non-dispersible final product.[11]
-
Place the capsule in the mechanical amalgamator and vibrate to mix the contents, a process known as trituration. This will produce the amalgam.
-
Transfer the resulting amalgam into a mold and apply light pressure to form a solid, cylindrical shape.
-
The solidified amalgam should be a rigid, monolithic form. Copper and bronze powders have been shown to be effective in creating a strong, stable amalgam.[11]
-
The final waste form should be tested for leachability using the Toxicity Characteristic Leaching Procedure (TCLP) to ensure it meets regulatory limits for disposal.[11][12]
Solidification with Sulfur Protocol
This method involves reacting mercury with sulfur to form mercury sulfide (HgS), a much more stable and less volatile compound.[15]
Materials:
-
Elemental mercury waste (containing ¹⁹⁹Hg)
-
Pure sulfur powder (>99.9% purity)
-
Specialized mixing equipment (e.g., a mechano-chemical reactor)
-
Container for the final product
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses, respirator (in a well-ventilated area or fume hood)
Procedure:
-
In a controlled environment, mix the elemental mercury waste with pure sulfur powder.
-
The mixture is then treated in a specialized equipment that facilitates the chemical reaction between mercury and sulfur to form mercury sulfide (HgS). This process does not require vaporization of the mercury, reducing the risk of release.[15]
-
The resulting product is a stable, black mercury sulfide powder.
-
If required by local regulations, the stabilized mercury sulfide can be further solidified by mixing it with additional sulfur and a special additive in a controlled heating and mixing process.
-
The final solidified product can be safely disposed of in a designated hazardous waste landfill. The dissolution of mercury from this solidified form is typically very low.[15]
Disposal Workflow for this compound Waste
The following diagram illustrates the decision-making and procedural steps for the proper disposal of this compound waste from a laboratory setting.
Caption: Disposal workflow for this compound waste.
This comprehensive guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to manage and dispose of this compound waste safely and in accordance with regulatory requirements. By adhering to these procedures, laboratories can minimize risks to personnel and the environment, reinforcing a commitment to safety and responsible chemical handling.
References
- 1. Isotopes of Mercury — Periodic table [pse-info.de]
- 2. Main page for Mercury [neutronluv.com]
- 3. Isotope data for this compound in the Periodic Table [periodictable.com]
- 4. This compound - isotopic data and properties [chemlin.org]
- 5. MASCO - Mercury Management Guidebook [p2infohouse.org]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. Federal Register :: Land Disposal Restrictions: Treatment Standards for Mercury-Bearing Hazardous Waste; Notice of Data Availability [federalregister.gov]
- 8. minamataconvention.org [minamataconvention.org]
- 9. Low-level waste - Wikipedia [en.wikipedia.org]
- 10. Low-Level Radioactive Waste Management and Disposition: Background Information - Low-Level Radioactive Waste Management and Disposition - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. youtube.com [youtube.com]
- 13. Solidification/Stabilization of Elemental Mercury Waste by Amalgamation (Conference) | OSTI.GOV [osti.gov]
- 14. scribd.com [scribd.com]
- 15. env.go.jp [env.go.jp]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
